B1579256 Biotinyl-Prion Protein (106-126) (human)

Biotinyl-Prion Protein (106-126) (human)

Número de catálogo: B1579256
Peso molecular: 2138.57
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Biotinyl-Prion Protein (106-126) (human) is a useful research compound. Molecular weight is 2138.57. The purity is usually 95%.
BenchChem offers high-quality Biotinyl-Prion Protein (106-126) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotinyl-Prion Protein (106-126) (human) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Peso molecular

2138.57

Origen del producto

United States
Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Biotinyl-PrP(106-126) in Human Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthetic prion protein fragment, PrP(106-126), serves as an indispensable tool in the study of transmissible spongiform encephalopathies (TSEs). This 21-amino acid peptide recapitulates many of the neurotoxic properties of its parent protein, the pathogenic scrapie isoform (PrPSc), including a high β-sheet content, propensity for amyloid fibril formation, and the ability to induce neuronal apoptosis[1][2]. The addition of a biotinyl tag provides a robust method for tracking and localizing the peptide in complex biological systems, facilitating detailed mechanistic studies. This guide delineates the multifaceted mechanism of action of Biotinyl-PrP(106-126) in human neuronal cell lines. We will explore the initial interactions at the cell surface, the critical role of the endogenous cellular prion protein (PrPC), and the subsequent activation of downstream signaling cascades involving oxidative stress, calcium dyshomeostasis, and mitochondrial-mediated apoptosis. This document provides not only a synthesis of the current understanding but also detailed experimental workflows and protocols, designed to empower researchers in their investigation of prion disease pathogenesis and the development of novel therapeutic strategies.

The PrP(106-126) Peptide: A Validated Model for Prion Neurotoxicity

The PrP(106-126) peptide was identified as a key neurotoxic determinant within the full-length prion protein sequence[2]. Its ability to spontaneously aggregate into amyloid fibrils rich in β-sheets makes it a powerful in vitro model that mirrors the biochemical characteristics of PrPSc found in diseased brains[2].

The Utility of the Biotinyl Moiety: The covalent attachment of a biotin molecule to the PrP(106-126) peptide is a critical experimental modification. Biotin's high-affinity interaction with streptavidin allows for highly specific and sensitive detection. In the context of cellular studies, Biotinyl-PrP(106-126) can be:

  • Visualized: Using fluorescently-labeled streptavidin (e.g., Streptavidin-FITC or -Texas Red) to track peptide binding, aggregation, and internalization via immunofluorescence and electron microscopy[3].

  • Quantified: In pull-down or ELISA-like assays to measure binding to cellular components.

  • Isolated: To identify interacting proteins from cell lysates, thereby elucidating its mechanism of action.

Crucially, the amidation of the C-terminus, a common modification alongside biotinylation to improve stability, does not negate the peptide's neurotoxic activity, even while it may reduce fibrillogenesis, suggesting that large amyloid formation is not an absolute prerequisite for toxicity[2].

The Initiating Event: A Contentious Interaction at the Neuronal Cell Surface

The first step in PrP(106-126)-induced neurotoxicity is its interaction with the neuron. The precise nature of this interaction is a subject of ongoing research, with two primary, non-mutually exclusive hypotheses.

Hypothesis A: Direct Membrane Disruption This model posits that PrP(106-126), particularly in its monomeric or small oligomeric forms, acts like an antimicrobial peptide due to its amphipathic nature[4]. It is proposed to directly insert into the lipid bilayer, causing a loss of membrane integrity through the formation of porous defects[4]. This physical disruption would lead to uncontrolled ion flux and subsequent cell death. Studies using atomic force microscopy have visualized such defects in model lipid membranes[4]. The lipid composition, particularly the presence of negatively charged lipids, appears to influence this interaction[5].

Hypothesis B: PrPC-Dependent Signaling Amplification A substantial body of evidence suggests that the neurotoxic effects of PrP(106-126) are critically dependent on the presence of the endogenous cellular prion protein, PrPC[1][6][7]. In this model, PrP(106-126) acts not by direct physical damage, but by binding to cell-surface PrPC, causing it to aggregate and trigger an aberrant and pathological over-amplification of its normal signaling functions[3][6]. Studies have shown that PrP(106-126) induces the aggregation and subsequent internalization of PrPC[3]. This PrPC-dependent mechanism is considered by many to be the more physiologically relevant pathway under non-excessive peptide concentrations[1][7].

cluster_0 Hypothesis A: Direct Disruption cluster_1 Hypothesis B: PrPC-Dependent Signaling PrP106_A Biotinyl-PrP(106-126) (Monomers/Oligomers) Membrane_A Neuronal Plasma Membrane PrP106_A->Membrane_A Inserts into Lipid Bilayer Pore Pore Formation & Membrane Leakage Membrane_A->Pore PrP106_B Biotinyl-PrP(106-126) (Aggregates) PrPC Cellular PrPC PrP106_B->PrPC Binds & Aggregates Signaling Aberrant Downstream Signaling PrPC->Signaling

Initial interaction models of PrP(106-126) at the cell surface.

Core Pathogenic Signaling Cascades

Following the initial surface interaction, particularly via the PrPC-dependent pathway, a cascade of intracellular events is initiated, culminating in neuronal death. These pathways are interconnected, with calcium dysregulation serving as a central nexus.

The PrPC-Caveolin-Fyn Axis and Oxidative Stress

The binding of PrP(106-126) to PrPC can recruit a signaling platform involving the scaffolding protein Caveolin and the non-receptor tyrosine kinase Fyn[6]. This engagement leads to the overstimulation of NADPH-oxidase, a membrane-bound enzyme complex. The result is a massive overflow of reactive oxygen species (ROS), plunging the cell into a state of severe oxidative stress[6][8]. This oxidative damage affects lipids, proteins, and nucleic acids, contributing significantly to cellular dysfunction and apoptosis. The cellular antioxidant machinery, which PrPC normally helps to regulate, becomes overwhelmed[9].

Disruption of Calcium Homeostasis

A hallmark of PrP(106-126) toxicity is the profound disruption of intracellular calcium ([Ca2+]i) homeostasis[10]. This occurs through at least two primary mechanisms:

  • Influx from Extracellular Space: PrP(106-126) triggers a rapid and transient influx of Ca2+ from the extracellular medium[11][12][13]. This process has been linked to the modulation of L-type voltage-sensitive calcium channels, although reports vary on whether the peptide activates or inhibits them long-term[11][14][15]. This influx is a critical trigger for neurotoxicity, as chelating extracellular calcium with EGTA can prevent subsequent cell death[11][12].

  • Release from Intracellular Stores: In addition to influx, PrP(106-126) promotes the release of Ca2+ from mitochondrial stores, further elevating cytosolic levels[16].

This sustained elevation of intracellular Ca2+ is a potent pro-apoptotic signal. It activates calcium-dependent enzymes, including calpains, a family of proteases that cleave cellular substrates and contribute to the apoptotic cascade[16].

Mitochondrial Dysfunction and Apoptosis

The mitochondrion is a primary target in PrP(106-126)-induced cell death[16]. The combined insults of oxidative stress and calcium overload lead to the rapid depolarization of the mitochondrial membrane, which is one of the earliest detectable apoptotic events[16]. This mitochondrial disruption triggers the intrinsic apoptotic pathway:

  • Cytochrome c Release: The compromised mitochondrial outer membrane releases cytochrome c into the cytoplasm[16][17].

  • Caspase Activation: Cytosolic cytochrome c facilitates the assembly of the apoptosome, leading to the activation of caspase-9 and the executioner caspase-3.

  • Calpain Activation: Simultaneously, high cytosolic calcium activates calpains, which run a parallel pathway of cellular destruction[16].

Interestingly, inhibiting either caspases or calpains alone is not sufficient to completely block apoptosis; a combination of inhibitors is required, highlighting the existence of redundant and converging death pathways[16].

PrP106 Biotinyl-PrP(106-126) PrPC Cellular PrPC PrP106->PrPC Binds Ca_Channel L-Type Ca2+ Channels PrP106->Ca_Channel Modulates Fyn PrPC-Caveolin-Fyn Signaling Platform PrPC->Fyn Recruits NADPH_Ox NADPH Oxidase Over-activation Fyn->NADPH_Ox Stimulates ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) NADPH_Ox->ROS Mito Mitochondrion ROS->Mito Damages Ca_Influx ↑ Intracellular Ca2+ Influx Ca_Channel->Ca_Influx Ca_Influx->Mito Overloads & Triggers Release Calpains Calpain Activation Ca_Influx->Calpains Activates Mito_Depol Mitochondrial Membrane Depolarization Mito->Mito_Depol CytC Cytochrome c Release Mito_Depol->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis / Neuronal Death Caspases->Apoptosis Calpains->Apoptosis cluster_assays Parallel Assays Start Plate SH-SY5Y cells and allow to adhere (24h) Treat Treat cells with: 1. Vehicle Control 2. Scrambled Peptide 3. Aged PrP(106-126) Start->Treat Incubate Incubate (24-48h) Treat->Incubate Collect_SN Collect Supernatant Incubate->Collect_SN Lyse_Cells Collect & Lyse Cells Incubate->Lyse_Cells Collect_Cells Collect Cells (Floating + Adherent) Incubate->Collect_Cells LDH LDH Assay (Membrane Damage) Collect_SN->LDH MTT MTT Assay (Metabolic Activity) Lyse_Cells->MTT Flow Annexin V / PI Staining & Flow Cytometry (Apoptosis vs. Necrosis) Collect_Cells->Flow

Experimental workflow for assessing PrP(106-126) cytotoxicity.

Protocol: Annexin V/Propidium Iodide (PI) Staining

  • After treatment, collect both floating and adherent cells (using gentle trypsinization).

  • Wash cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze immediately by flow cytometry.

    • Interpretation: Annexin V-positive/PI-negative cells are early apoptotic. Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Workflow for Detecting Peptide Interaction

This protocol uses the biotin tag to visualize the peptide's location relative to the endogenous PrPC.

Protocol: Immunofluorescence Co-localization

  • Grow SH-SY5Y cells on glass coverslips.

  • Treat with aged Biotinyl-PrP(106-126) for the desired time (e.g., 1-24 hours).

  • Fix cells with 4% paraformaldehyde.

  • Permeabilize cells with 0.1% Triton X-100 (if visualizing intracellular targets).

  • Block with 5% Bovine Serum Albumin (BSA) in PBS.

  • Incubate with a primary antibody against PrPC (e.g., 3F4 clone).

  • Wash, then incubate with a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488, green).

  • Wash, then incubate with streptavidin conjugated to a different fluorophore (e.g., Texas Red, red) to detect the biotinylated peptide.

  • Mount coverslips with a DAPI-containing medium to stain nuclei.

  • Visualize using a confocal microscope. Co-localization of green (PrPC) and red (PrP(106-126)) signals will appear yellow, indicating a direct interaction or close proximity.[3]

Data Interpretation and Quantitative Analysis

A summary of typical experimental parameters provides a baseline for designing new studies.

Table 1: Summary of Effective Concentrations and Time Points for PrP(106-126) Effects

Effect MeasuredCell LineConcentration Range (µM)Time PointReference(s)
Increased Intracellular Ca2+Human Leucocytes, SH-SY5Y5 - 500 µMSeconds to Minutes[13][18]
Apoptosis InductionSH-SY5Y, GH350 - 100 µM24 - 48 hours[8][14][16]
ROS ProductionN2a100 µM1 - 6 hours[8]
Mitochondrial DepolarizationSH-SY5Y80 µMImmediate[16]
Cell Viability Reduction (LDH)Primary Neurons, SK-N-SH25 - 100 µM24 hours[13][19]

Conclusion and Future Directions

The mechanism of action of Biotinyl-PrP(106-126) in human neuronal cells is a complex and interconnected process. The peptide initiates a toxic cascade either by direct membrane interaction or, more compellingly, through a PrPC-dependent pathway that subverts normal cellular signaling. This leads to a triad of pathogenic events: severe oxidative stress, massive calcium dysregulation, and mitochondrial-mediated apoptosis.

While this model has proven invaluable, key questions remain. The precise stoichiometry of the PrP(106-126)-PrPC interaction, the full spectrum of recruited signaling partners, and the factors that determine the switch between direct membrane damage and PrPC-mediated signaling are areas ripe for further investigation. Understanding these nuances is paramount for the development of targeted therapeutics aimed at disrupting these lethal pathways and offering hope for the treatment of prion diseases.

References

  • American Chemical Society. Interaction of PrP(106-126) with model cell membranes.
  • Pietri M, et al. Overstimulation of PrPC signaling pathways by prion peptide 106-126 causes oxidative injury of bioaminergic neuronal cells. The Journal of Biological Chemistry.
  • Sánchez-Sáez R, et al. PrP(106-126) does not interact with membranes under physiological conditions. Biophysical Journal.
  • O'Donovan CN, et al. Prion protein fragment PrP-(106-126) induces apoptosis via mitochondrial disruption in human neuronal SH-SY5Y cells. The Journal of Biological Chemistry.
  • Sánchez-Sáez R, et al. PrP(106-126) Does Not Interact with Membranes under Physiological Conditions. Biophysical Journal.
  • An Y, et al. Prion peptide-mediated calcium level alteration governs neuronal cell damage through AMPK-autophagy flux. Cell Death & Disease.
  • Florio T, et al. Prion protein fragment 106-126 induces apoptotic cell death and impairment of L-type voltage-sensitive calcium channel activity in the GH3 cell line. Journal of Neuroscience Research.
  • An Y, et al. Prion peptide-mediated calcium level alteration governs neuronal cell damage through AMPK-autophagy flux. ProQuest.
  • An Y, et al. PrP (106-126) increased the intracellular Ca 2+ levels and induced apoptosis in neurons. ResearchGate.
  • USDA. Role of Oxidative Stress in Prion Protein Induced Neurodegeneration.
  • Pérez M, et al. Prion peptide induces neuronal cell death through a pathway involving glycogen synthase kinase 3. Biochemical Journal.
  • Schilling J, et al. Mutant prion protein enhances NMDA receptor activity, activates PKC, and triggers rapid excitotoxicity in mice. Journal of Clinical Investigation.
  • An Y, et al. PrP (106-126) treatment induced neuronal cytotoxicity. ResearchGate.
  • Alier K, et al. Ionic mechanisms of action of prion protein fragment PrP(106-126) in rat basal forebrain neurons. Journal of Neuroscience Research.
  • Gao Y, et al. Overexpression of BAT3 Alleviates Prion Protein Fragment PrP106-126-Induced Neuronal Apoptosis. Journal of Molecular Neuroscience.
  • Lin Y-T, et al. Membrane Disruption Mechanism of a Prion Peptide (106-126) Investigated by Atomic Force Microscopy, Raman and Electron Paramagnetic Resonance Spectroscopy. Scientific Reports.
  • Corsaro A, et al. Role of Prion Protein Aggregation in Neurotoxicity. International Journal of Molecular Sciences.
  • Gao Y, et al. PHB2 Alleviates Neurotoxicity of Prion Peptide PrP 106–126 via PINK1/Parkin-Dependent Mitophagy. International Journal of Molecular Sciences.
  • Linden R. Physiological Functions of the Cellular Prion Protein. Frontiers in Molecular Biosciences.
  • Singh N, et al. PrP 106 –126 induces the aggregation and internalization of cell surface PrP C. ResearchGate.
  • Mahal SP, et al. Electrophysiological Investigations of Prion Protein Roles in Health and Disease. Current Topics in Membranes.
  • Castegna A, et al. Study on the toxic mechanism of prion protein peptide 106-126 in neuronal and non neuronal cells. Journal of Neurochemistry.
  • Anaspec. PrP (106-126), prion protein - 1 mg.
  • Diomede L, et al. Activation effects of a prion protein fragment [PrP-(106-126)] on human leucocytes. Biochemical Journal.
  • MedchemExpress.com. PrP (106-126) (Synonyms: Prion protein (106-126)).

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An In-Depth Technical Guide to the Structural Conformation and Folding of Human Biotinyl-PrP (106-126) Peptide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tractable Model for Prion Pathogenesis

The human prion protein (PrP) fragment spanning residues 106-126, with the sequence KTNMKHMAGAAAAGAVVGGLG, represents a critical tool in the study of transmissible spongiform encephalopathies (TSEs).[1] This 21-amino acid peptide encapsulates many of the pathogenic characteristics of the full-length scrapie isoform (PrPSc), including a high propensity to aggregate into β-sheet-rich amyloid fibrils and the ability to induce neuronal apoptosis.[2] Its use as a model system allows for detailed investigation into the molecular mechanisms of prion-induced neurotoxicity in a controlled, in-vitro setting.[3]

The strategic addition of a biotin molecule to this peptide further enhances its utility, transforming it into a high-affinity probe for a variety of applications. Biotin's exceptionally strong and specific interaction with avidin and streptavidin (Kd ≈ 10⁻¹⁵ M) enables robust detection, purification, and immobilization.[4] In the context of PrP(106-126), a biotin tag facilitates the study of its binding to cellular partners, its internalization into cells, and its aggregation dynamics in complex biological milieu.[5]

This guide provides a comprehensive technical overview of the synthesis, purification, and structural analysis of N-terminally biotinylated human PrP(106-126). It details the causality behind experimental choices, provides validated protocols, and discusses the potential structural implications of the biotin modification, offering a rigorous framework for researchers employing this vital molecular tool.

Part 1: Peptide Design, Synthesis, and Quality Control

The fidelity of any biophysical study begins with a pure, well-characterized peptide. The synthesis and purification of an aggregation-prone peptide like PrP(106-126) requires specific strategies to ensure a homogenous starting material, free from confounding byproducts.

Rationale for N-Terminal Biotinylation

The decision to place the biotin tag at the N-terminus is a critical design choice driven by the peptide's primary structure.

  • Preservation of the Amyloidogenic Core: The central and C-terminal regions of PrP(106-126) contain the hydrophobic palindrome sequence AGAAAAGA (residues 113-120), which is indispensable for its self-aggregation and fibril formation. Attaching a bulky tag within or near this region would likely interfere with the β-sheet stacking that drives amyloidogenesis.

  • Avoiding Lysine Modification: The peptide contains two lysine residues (K106 and K110). Standard NHS-ester chemistry targets primary amines. Modifying the internal K110 could disrupt local secondary structure, while modifying K106 is equivalent to N-terminal modification. By controlling the reaction pH, we can selectively target the N-terminal α-amino group.

  • Synthetic Accessibility: From a solid-phase peptide synthesis (SPPS) standpoint, adding a modification at the N-terminus is the final coupling step, making it a more straightforward and higher-yield process compared to side-chain modifications.

A flexible linker, such as 6-aminohexanoic acid (Ahx), is often incorporated between the biotin and the peptide sequence. This spacer is crucial for minimizing steric hindrance, allowing the biotin moiety to interact freely with streptavidin without constraining the conformational dynamics of the peptide itself.

Experimental Protocol: Synthesis and Purification

This protocol outlines the synthesis of Biotin-Ahx-PrP(106-126) via Fmoc-based SPPS followed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification.

Workflow for Biotinyl-PrP(106-126) Synthesis and Purification

cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & QC s1 Resin Swelling s2 Iterative Fmoc Deprotection s1->s2 20 cycles s3 Amino Acid Coupling s2->s3 20 cycles s3->s2 20 cycles s4 N-Terminal Biotinylation s3->s4 s5 Cleavage & Deprotection s4->s5 p1 Crude Peptide Precipitation s5->p1 Crude Product p2 RP-HPLC Purification p1->p2 p3 Fraction Analysis (LC-MS) p2->p3 p4 Lyophilization p3->p4 p5 Final QC (Mass Spec) p4->p5

Caption: Workflow from synthesis to final product.

Step-by-Step Methodology:

  • Solid-Phase Peptide Synthesis (SPPS):

    • The peptide is assembled on a Rink Amide resin to yield a C-terminally amidated product, which mimics the native protein context and can influence aggregation properties.

    • Standard Fmoc-amino acids are coupled sequentially using a carbodiimide activation strategy (e.g., HBTU/DIPEA).

    • Causality: The use of Fmoc chemistry allows for acid-labile cleavage from the resin while keeping acid-sensitive side-chain protecting groups intact until the final step.

    • After the final amino acid (Lysine) is coupled and its Fmoc group removed, Fmoc-Ahx-OH is coupled, followed by another deprotection step. Finally, Biotin is coupled to the N-terminal amine of the Ahx linker.

  • Cleavage and Deprotection:

    • The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail.

    • Reagent: A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

    • Causality: TIS acts as a scavenger to trap reactive carbocations generated from the deprotection of side chains, preventing unwanted side reactions with sensitive residues like Methionine.

  • Purification by RP-HPLC:

    • The crude peptide is purified on a C18 column.

    • Mobile Phase A: 0.1% TFA in ultrapure water.

    • Mobile Phase B: 0.1% Acetonitrile containing 0.1% TFA.

    • Protocol: A linear gradient from 5% to 65% Mobile Phase B over 30-40 minutes is typically effective for this peptide's hydrophobicity. The eluting peptide is monitored by UV absorbance at 220 nm and 280 nm.[2]

    • Causality: TFA is used as an ion-pairing agent; it protonates free silanols on the silica-based column and forms a neutral ion-pair with basic residues on the peptide, resulting in sharper peaks and better resolution.

  • Quality Control and Lyophilization:

    • Fractions collected from the HPLC are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify those containing the pure product with the correct molecular weight.

    • Pure fractions (>95% purity) are pooled, flash-frozen, and lyophilized to obtain a stable, dry powder.

    • Final quality control should confirm the correct isotopic mass distribution via high-resolution mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Part 2: Conformational Analysis in Solution

PrP(106-126) is conformationally polymorphic, meaning its structure is highly sensitive to its environment. Understanding its baseline structure in different solvents is a prerequisite for interpreting aggregation data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, non-destructive technique used to assess the secondary structure of peptides in solution.

Experimental Protocol: CD Analysis

  • Sample Preparation: Prepare a 1-2 mg/mL stock solution of lyophilized Biotinyl-PrP(106-126) in ultrapure water. Dilute this stock to a final concentration of 25-50 µM in the desired solvent (e.g., 10 mM phosphate buffer pH 7.4, or a water/Trifluoroethanol (TFE) mixture).

  • Data Acquisition:

    • Use a 1 mm path-length quartz cuvette.

    • Scan from 190 nm to 260 nm at 25°C.

    • Average 3-5 scans to improve the signal-to-noise ratio.

    • A corresponding solvent blank must be acquired and subtracted from the peptide spectrum.

  • Data Analysis: Convert the raw ellipticity (millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹. Use deconvolution algorithms (e.g., K2d or DichroWeb) to estimate the percentage of secondary structure content.

Interpreting CD Spectra of PrP(106-126):

Solvent ConditionExpected ConformationKey Spectral FeaturesRationale
Aqueous Buffer (pH 7.4) Predominantly Random CoilStrong negative minimum below 200 nm.In the absence of co-factors or hydrophobic surfaces, the peptide does not adopt a stable, ordered structure.
TFE/Water Mixtures α-HelicalTwo negative minima around 208 nm and 222 nm; strong positive maximum ~192 nm.TFE is a helix-inducing co-solvent that weakens intramolecular hydrogen bonds, favoring the formation of local helical structures.
SDS Micelles α-Helical to β-Sheet TransitionAt low SDS concentrations, an α-helical signature is observed. At higher concentrations, a transition to a β-sheet structure (minimum ~218 nm) can occur.The amphipathic environment of the micelle can template different structures, mimicking a cell membrane environment.

Expected Impact of N-Terminal Biotinylation: While direct comparative studies are scarce, the N-terminal biotin tag, especially when attached via a flexible Ahx linker, is not expected to dramatically alter the peptide's fundamental conformational propensities. The bulky biotin group may slightly increase the overall hydrophobicity, but the dominant structural transitions will still be governed by the intrinsic properties of the AGAAAAGA core and its interaction with the solvent. Any observed differences would likely be subtle shifts in the MRE values rather than a complete change in the overall spectral shape.

Part 3: Aggregation and Fibril Formation

The hallmark of PrP(106-126) is its ability to self-assemble into amyloid fibrils. The Thioflavin T (ThT) fluorescence assay is the gold-standard method for monitoring the kinetics of this process in real-time.

Thioflavin T (ThT) Fluorescence Assay

Principle: ThT dye is weakly fluorescent in solution but exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet architecture of amyloid fibrils.[3] This allows for the kinetic monitoring of fibril formation.

Experimental Protocol: ThT Aggregation Assay

  • Reagent Preparation:

    • Peptide Stock: Prepare a 1 mM stock of Biotinyl-PrP(106-126) in DMSO and sonicate briefly.

    • Assay Buffer: 50 mM Phosphate Buffer, 150 mM NaCl, pH 7.4.

    • ThT Stock: 1 mM ThT in ultrapure water, filtered through a 0.2 µm filter. Store protected from light.

  • Assay Setup (96-well plate format):

    • In a black, clear-bottom 96-well plate, add Assay Buffer.

    • Add ThT stock to a final concentration of 10-25 µM.

    • Initiate the aggregation by adding the peptide stock to a final concentration of 25-100 µM. The final DMSO concentration should be kept low (<2% v/v).

  • Kinetic Measurement:

    • Place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Set the reader to take measurements every 5-10 minutes for up to 24-48 hours.

    • Settings: Excitation ≈ 440-450 nm, Emission ≈ 480-485 nm.[3]

    • Incorporate intermittent shaking (e.g., 10 seconds of double-orbital shaking before each read) to promote fibril formation.

Analysis of Aggregation Kinetics: A typical ThT aggregation curve is sigmoidal and can be divided into three phases:

  • Lag Phase: A period of slow nucleation where soluble monomers form aggregation-competent oligomers.

  • Elongation/Growth Phase: A rapid increase in fluorescence as oligomers elongate into protofibrils and mature fibrils.

  • Plateau/Stationary Phase: The reaction reaches equilibrium as the pool of soluble monomers is depleted.

Logical Flow of PrP(106-126) Aggregation

cluster_ThT ThT Binding M Monomers (Random Coil) O Soluble Oligomers (β-rich intermediates) M->O Nucleation (Lag Phase) P Protofibrils O->P Elongation (Growth Phase) F Mature Fibrils (Cross-β-sheet) P->F Maturation

Caption: The amyloid aggregation pathway.

Potential Influence of Biotinylation on Aggregation: The N-terminal biotin tag could theoretically influence aggregation kinetics in two opposing ways:

  • Accelerated Nucleation: The bulky, somewhat hydrophobic biotin group could act as a "pseudo-nucleus," potentially shortening the lag phase.

  • Inhibited Elongation: If the biotin tag interferes with the proper docking of monomers onto the growing fibril end, it could slow the elongation rate.

Without direct experimental data, it is crucial for researchers to run a non-biotinylated PrP(106-126) peptide as a parallel control to empirically determine the effect of the modification under their specific assay conditions.

References

  • Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. [Link]

  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]

  • Andreu, D., & Chiva, C. (2006). NMR-detected hydrogen exchange and molecular dynamics simulations provide structural insight into fibril formation of prion protein fragment 106–126. Biophysical Journal, 90(5), 1547-1557. [Link]

  • Di Natale, G., Impellizzeri, G., Pappalardo, G., et al. (2005). Conformational properties of peptide fragments homologous to the 106–114 and 106–126 residues of the human prion protein: a CD and NMR spectroscopic study. Organic & Biomolecular Chemistry, 3(3), 490-497. [Link]

  • Hong, S.-B., & Lee, K.-H. (2013). New Methodology for Estimation of the Prion Protein 106-126 Amyloid Aggregation. Bulletin of the Korean Chemical Society, 34(7), 2175-2178. [Link]

  • Kim, J. Y., & Lee, K. H. (2013). New Methodology for Estimation of the Prion Protein 106-126 Amyloid Aggregation. Bulletin of the Korean Chemical Society, 34(7), 2175-2178. [Link]

  • Forloni, G., Angeretti, N., Chiesa, R., et al. (1993). Neurotoxicity of a prion protein fragment.
  • Lawson, V. A. (Ed.). (2017). Prions: Methods and Protocols. Springer. [Link]

  • Gu, Y., Hinnerwisch, J., Fredricks, R., et al. (2002). PrP(106-126) induces the aggregation and internalization of cell surface PrPC. The Journal of biological chemistry, 277(3), 2275-2286. [Link]

  • Mant, C. T., & Hodges, R. S. (Eds.). (2002). High-Performance Liquid Chromatography of Peptides and Proteins. CRC Press.
  • QYAOBIO. (n.d.). Peptide Biotinylation. [Link]

  • ResearchGate. (2003). Peptide-peptide interaction of linear 106–126 peptide with peptides...[Link]

  • Zhang, H., & He, L. (2012). Membrane-mediated amyloid formation of PrP 106-126: A kinetic study. PLoS ONE, 7(10), e47434. [Link]

  • Forloni, G., & Chiesa, R. (2019). PrP 106-126: 25 years after. Neuropathology and applied neurobiology, 45(5), 425-437. [Link]

  • LifeTein. (n.d.). Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions. [Link]

  • Sanghera, N., & Pinheiro, T. J. (2008). PrP(106-126) does not interact with membranes under physiological conditions. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1778(10), 2161-2169. [Link]

  • Wikipedia contributors. (2023). Biotinylation. In Wikipedia, The Free Encyclopedia. [Link]

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Unraveling the Neurotoxic Architecture of the Biotinyl-Prion Protein (106-126) Fragment: Mechanisms, Pathways, and Experimental Paradigms

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Utility of Biotinyl-PrP(106-126)

Transmissible spongiform encephalopathies (TSEs) are driven by the conformational conversion of the cellular prion protein (PrPC) into the pathogenic, β-sheet-rich scrapie isoform (PrPSc). Because full-length PrPSc is notoriously difficult to isolate and work with in vitro, researchers rely on synthetic fragments that replicate its physicochemical and pathogenic properties. The human PrP domain spanning amino acid residues 106–126 (KTNMKHMAGAAAAGAVVGGLG) is the most widely utilized model[1]. It is partially resistant to proteolysis, highly amyloidogenic, and directly neurotoxic[1].

The central hydrophobic core of this sequence (AGAAAAGA) is indispensable for its secondary structure and neurotoxic modulation[2]. However, to study receptor interactions, membrane binding kinetics, and complex pull-downs without perturbing this critical hydrophobic core, researchers employ Biotinyl-PrP(106-126) . By conjugating biotin to the N-terminus, scientists leverage the ultra-high-affinity biotin-streptavidin interaction ( Kd​∼10−14 M) to create a robust, self-validating system for surface plasmon resonance (SPR) and affinity chromatography[3].

This whitepaper synthesizes the core neurotoxicity pathways of PrP(106-126) and outlines authoritative, step-by-step methodologies for utilizing its biotinylated variant in advanced drug development and molecular research.

Core Mechanisms of PrP(106-126) Neurotoxicity

The neurotoxicity of PrP(106-126) is not a singular event but a cascading failure of cellular homeostasis involving membrane destabilization, mitochondrial dysfunction, and neuroinflammation.

Membrane Permeabilization and the Endosomal Hypothesis

PrP(106-126) exhibits a profound pH-dependent conformational shift. Under physiological conditions (pH 7.4), the peptide interacts weakly with lipid bilayers. However, in an acidic environment (pH 5.0)—mimicking the endosomal/lysosomal pathway—the peptide undergoes a rapid transition into a β-sheet-rich conformation, drastically increasing its membrane affinity[1][4]. This interaction destabilizes the membrane, forming heterogeneous ion channels that lead to severe intracellular calcium ( Ca2+ ) dysregulation[2].

Calcineurin (CaN) Activation and Mitochondrial Apoptosis

The disruption of Ca2+ homeostasis triggers endoplasmic reticulum (ER) stress, which subsequently hyperactivates Calcineurin (CaN), a calcium/calmodulin-dependent protein phosphatase type 2B[5]. CaN acts as a critical nodal component in prion toxicity. Its activation induces severe mitochondrial injury, leading to a massive generation of Reactive Oxygen Species (ROS)[5]. This oxidative stress depolarizes the mitochondrial membrane, promotes the translocation of pro-apoptotic Bax, and triggers cytochrome c release and caspase-3 activation, culminating in neuronal apoptosis[5][6].

Microglial Activation and the NLRP3 Inflammasome

Beyond direct neuronal toxicity, PrP(106-126) acts as a potent pro-inflammatory catalyst. The peptide activates microglia and promotes platelet-monocyte interactions by triggering the NLRP3 inflammasome[6][7]. This process is heavily dependent on the excessive ROS generated during the initial cellular insult. The assembly of the NLRP3 inflammasome activates caspase-1, which subsequently cleaves and releases pro-inflammatory cytokines like IL-1β, alongside neurotoxic amounts of Nitric Oxide (NO) and Prostaglandin E2 (PGE2)[6][7].

G PrP Biotinyl-PrP(106-126) Membrane Membrane Interaction (Acidic pH / β-sheet) PrP->Membrane Microglia Microglial Activation PrP->Microglia Ca2 Ca2+ Influx & ER Stress Membrane->Ca2 NLRP3 NLRP3 Inflammasome Microglia->NLRP3 CaN Calcineurin (CaN) Activation Ca2->CaN Cytokines IL-1β, NO, PGE2 Release NLRP3->Cytokines ROS Mitochondrial ROS CaN->ROS ROS->NLRP3 Crosstalk Apoptosis Neuronal Apoptosis ROS->Apoptosis Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation

PrP(106-126) neurotoxicity pathways via Calcineurin/ROS and NLRP3 inflammasome activation.

Pharmacological Modulation of PrP(106-126) Toxicity

Understanding these pathways has allowed researchers to identify specific modulators that rescue cells from PrP(106-126)-induced death. The following table synthesizes quantitative and qualitative data regarding key pharmacological interventions.

Modulator / CompoundTarget Pathway / MechanismExperimental ObservationReference
FK506 (Tacrolimus) Calcineurin (CaN) InhibitorDose-dependently attenuates neuronal apoptosis and DNA strand damage by blocking CaN-mediated ROS generation.[5]
EGCG ROS Scavenger / NLRP3 InhibitorBlunts intracellular ROS spikes by up to 84%; inhibits caspase-1 activation and inflammasome assembly.[7]
Melatonin β -catenin / AntioxidantPrevents mitochondrial dysfunction; blocks Bax translocation and cytochrome C release in SH-SY5Y cells.[6]
Celecoxib COX-2 InhibitorPrevents PrP-induced microglial release of PGE2 and NO, rescuing mesencephalic neurons from collateral toxicity.[6]
Kisspeptin-54 Amyloid BindingBinds directly to PrP(106-126) aggregates, significantly reducing Congo red-binding amyloid aggregate formation.[3][8]

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, experiments utilizing Biotinyl-PrP(106-126) must be designed with internal causality checks. The following protocols detail how to leverage the biotin tag for binding kinetics and how to validate downstream toxicity.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics

Rationale: SPR provides real-time, label-free quantification of peptide-membrane or peptide-receptor interactions. Using Biotinyl-PrP(106-126) on a streptavidin chip ensures uniform orientation of the peptide, exposing the toxic hydrophobic core to the analyte[1][3].

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a Streptavidin (SA) sensor chip into the SPR instrument. Condition the surface with 3 consecutive 1-minute injections of 1 M NaCl / 50 mM NaOH to remove unbound streptavidin.

  • Ligand Immobilization: Dilute Biotinyl-PrP(106-126) to 10 µM in running buffer (10 mM HEPES, 150 mM NaCl, pH 7.4). Inject at a low flow rate (5 µL/min) until a baseline shift of ~500-800 Response Units (RU) is achieved.

  • Analyte Preparation (Self-Validating Step): Prepare Large Unilamellar Vesicles (LUVs) composed of POPC/POPG (4:1). Prepare two batches: one in pH 7.4 buffer (cytoplasmic model) and one in pH 5.0 buffer (endosomal model)[1].

  • Binding Phase: Inject the LUV analytes over the immobilized peptide at 20 µL/min for 3 minutes. Causality Check: You must observe a significantly higher association rate ( Ka​ ) and overall RU shift in the pH 5.0 condition, validating the endosomal activation hypothesis[1][4].

  • Dissociation & Regeneration: Allow buffer to flow for 5 minutes to measure the dissociation rate ( Kd​ ). Regenerate the chip surface using a brief pulse of 10 mM Glycine-HCl (pH 2.0).

Protocol 2: Calcineurin-Mediated ROS Quantification Assay

Rationale: To prove that PrP(106-126) toxicity is mediated by the CaN/ROS axis rather than simple physical membrane rupture, researchers must use specific inhibitors (like FK506) to rescue the phenotype[5].

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed human neuroblastoma SH-SY5Y cells in a 96-well plate at 2×104 cells/well. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Peptide Aging: "Age" the Biotinyl-PrP(106-126) peptide by incubating it in sterile PBS at 37°C for 48 hours to induce fibril formation (amyloidogenesis)[9].

  • Pre-treatment (Control System): Treat designated wells with 1 µM FK506 (CaN inhibitor) or 5 µM EGCG (ROS scavenger) for 1 hour prior to peptide exposure[5][7].

  • Peptide Exposure: Add aged Biotinyl-PrP(106-126) to a final concentration of 50 µM. Incubate for 24 hours.

  • ROS Quantification: Remove media, wash with PBS, and add 10 µM DCFH-DA (Dichlorodihydrofluorescein diacetate) to all wells. Incubate in the dark for 30 minutes.

  • Readout: Measure fluorescence at Ex/Em = 485/530 nm. Causality Check: Wells treated with FK506 should show a return to baseline ROS levels, proving that the ROS spike is enzymatically driven by Calcineurin, not spontaneous oxidation[5].

W Step1 Synthesize Biotinyl-PrP(106-126) Step2 Immobilize on Streptavidin Chip/Beads Step1->Step2 Step3 Introduce Analyte (Receptors/Lipids) Step2->Step3 Step4 Quantify Binding (SPR / Pull-down) Step3->Step4 Step5 Validate Toxicity (MTT / ROS Assays) Step4->Step5

Workflow for utilizing Biotinyl-PrP(106-126) in target binding and toxicity validation.

Conclusion

The Biotinyl-PrP(106-126) fragment is far more than a simple cytotoxic agent; it is a sophisticated molecular probe. By preserving the highly amyloidogenic AGAAAAGA core while providing a high-affinity anchor at the N-terminus, it enables the precise mapping of prion neurotoxicity pathways. As demonstrated, the toxicity of this fragment is heavily reliant on an acidic pH shift triggering membrane permeabilization[1], which subsequently unleashes a catastrophic cascade of Calcineurin-driven mitochondrial ROS[5] and NLRP3 inflammasome activation[7]. Utilizing the standardized, self-validating protocols outlined above ensures that drug development professionals can accurately screen for novel neuroprotective therapeutics.

References

  • Neurotoxic Prion Protein (PrP) Fragment 106-126 Requires the N-terminal half of the hydrophobic region - National Institute of Public Health (NIPH). 9

  • Mechanisms of prion-induced modifications in membrane transport properties: implications for signal transduction and neurotoxicity - PubMed (NIH). 2

  • The Toxicity of Prion Protein Fragment PrP(106−126) is Not Mediated by Membrane Permeabilization as Shown by a M112W Substitution - Biochemistry (ACS Publications). 1

  • PrP(106-126) Does Not Interact with Membranes under Physiological Conditions - PMC (NIH). 4

  • Oxidative and Inflammatory Events in Prion Diseases: Can they Be Therapeutic Targets? - eScholarship. 6

  • Kisspeptin Prevention of Amyloid-β Peptide Neurotoxicity in Vitro - PMC (NIH). 8

  • Calcineurin Activation by Prion Protein Induces Neurotoxicity via Mitochondrial Reactive Oxygen Species - PMC (NIH). 5

  • Prion protein fragment (106–126) activates NLRP3 inflammasome and promotes platelet-monocyte/neutrophil interactions, potentially contributing to an inflammatory state - PMC (NIH). 7

  • EP2388012A1 - Kisspeptin peptides for use in the treatment of Alzheimer's disease, Creutzfeldt-Jakob disease or diabetes mellitus - Google Patents. 3

Sources

A Technical Guide to the Role of Biotinyl-Prion Protein (106-126) in Amyloid Fibril Formation and Propagation

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth exploration of the synthetic prion peptide fragment, Biotinyl-PrP(106-126), as a pivotal tool in understanding the molecular mechanisms of prion diseases. We will dissect its role in amyloidogenesis, from the kinetics of fibril formation to its propagation and neurotoxic effects. This document is intended for researchers, scientists, and drug development professionals actively engaged in neurodegenerative disease research.

Introduction: The Significance of PrP(106-126) in Prion Biology

Prion diseases, or transmissible spongiform encephalopathies (TSEs), are fatal neurodegenerative disorders characterized by the conformational conversion of the cellular prion protein (PrPC) into a misfolded, β-sheet-rich, and aggregation-prone isoform known as PrPSc (scrapie)[1]. The accumulation of PrPSc in the central nervous system leads to neuronal loss, spongiform changes, and ultimately, death[1]. A key challenge in studying these diseases is the complex nature of PrPSc. To overcome this, researchers have focused on synthetic peptides that replicate key pathogenic features of the full-length protein.

The peptide fragment corresponding to residues 106-126 of the human prion protein (PrP(106-126)) has emerged as a critical model system. This 21-amino acid fragment (Sequence: KTNMKHMAGAAAAGAVVGGLG) is highly conserved and recapitulates many of the defining physicochemical and pathogenic properties of PrPSc[2][3]. It displays a high intrinsic capacity to self-assemble into amyloid-like fibrils in vitro and exhibits neurotoxicity towards primary neurons, inducing cell death via apoptosis[1][4]. The central hydrophobic core, an evolutionarily conserved palindromic sequence (AGAAAAGA), is considered essential for its amyloidogenic and neurotoxic properties[4].

The addition of a biotin tag to the N-terminus of PrP(106-126) provides a powerful tool for detection and tracking. This modification allows for sensitive visualization of the peptide's interaction with cellular components, its internalization, and its ability to seed the aggregation of endogenous PrPC, without significantly altering its fundamental aggregation properties[5].

Section 1: Synthesis and Quality Control of Biotinyl-PrP(106-126)

The reliability of any study using synthetic peptides hinges on the purity and correct characterization of the starting material. Biotinyl-PrP(106-126) is typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols, followed by purification and rigorous quality control.

Protocol 1: Preparation of Biotinyl-PrP(106-126) for Aggregation Assays
  • Rationale: To ensure reproducibility, it is critical to start with a well-defined, monomeric peptide stock. "Aged" preparations or the presence of pre-existing aggregates can artifactually accelerate aggregation kinetics, bypassing the nucleation phase.

  • Step-by-Step Methodology:

    • Peptide Sourcing: Obtain Biotinyl-PrP(106-126) peptide of high purity (>95%), as confirmed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The peptide is typically supplied as a lyophilized powder with a counterion like trifluoroacetic acid (TFA)[6].

    • Solubilization: Dissolve the lyophilized peptide in a suitable solvent to break any pre-formed aggregates. A common choice is hexafluoroisopropanol (HFIP), followed by removal of the solvent under a stream of nitrogen gas and vacuum desiccation.

    • Stock Solution Preparation: Resuspend the peptide film in a non-aggregating solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock (e.g., 1-5 mM).

    • Quantification: Determine the precise concentration of the peptide stock using UV-Vis spectroscopy or a BCA protein assay.

    • Storage: Aliquot the stock solution and store at -80°C to prevent freeze-thaw cycles, which can induce aggregation.

    • Working Solution: Immediately before use, dilute the stock solution into the desired aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4) to the final working concentration. Vortex briefly and centrifuge to remove any insoluble material.

Section 2: Amyloid Fibril Formation and Propagation Kinetics

The conversion of soluble peptides into ordered amyloid fibrils is a nucleation-dependent polymerization process[7]. This process can be monitored in real-time using spectroscopic techniques, most notably the Thioflavin T (ThT) fluorescence assay.

The Thioflavin T (ThT) Assay

ThT is a fluorescent dye that exhibits a characteristic increase in fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils[8][9]. This property allows for the real-time monitoring of fibril formation. A typical kinetic profile is sigmoidal, characterized by three phases:

  • Lag Phase (Nucleation): A period where soluble monomers slowly form thermodynamically unfavorable, unstable oligomeric nuclei. This is the rate-limiting step of the reaction[8][10].

  • Elongation Phase (Growth): Once stable nuclei are formed, they act as templates for the rapid addition of further monomers, leading to the growth of protofibrils and mature fibrils. This is reflected by a sharp increase in ThT fluorescence[11].

  • Stationary Phase (Equilibrium): The reaction reaches a plateau as the concentration of soluble monomers decreases, and an equilibrium is established between monomers and fibrils[9].

G cluster_0 Nucleation Phase (Rate-Limiting) cluster_1 Elongation Phase cluster_2 Seeding M Soluble Monomers (Biotinyl-PrP(106-126)) N Unstable Oligomers M->N Self-Association N->M Dissociation S Stable Nuclei (Seeds) N->S Conformational Change P Protofibrils S->P Monomer Addition F Mature Amyloid Fibrils (Cross-β-sheet structure) P->F Maturation & Lateral Association M_seed Monomers S_seed Seeds S_seed->P Bypasses Nucleation

Caption: Figure 1: Nucleation-Dependent Amyloid Aggregation Pathway.

Protocol 2: Thioflavin T (ThT) Fluorescence Assay
  • Rationale: This protocol provides a quantitative method to assess the kinetics of Biotinyl-PrP(106-126) aggregation and to evaluate the effect of potential inhibitors or enhancers.

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Prepare a concentrated stock solution of ThT (e.g., 1-2 mM) in distilled water. Filter through a 0.22 µm filter and store protected from light at 4°C. The working solution should be prepared fresh[12].

      • Prepare the assay buffer (e.g., PBS, pH 7.4, with 0.02% sodium azide to prevent bacterial growth).

    • Assay Setup:

      • In a 96-well black, clear-bottom microplate, add the Biotinyl-PrP(106-126) peptide to the assay buffer to achieve the desired final concentration (e.g., 25-100 µM).

      • Add ThT to a final concentration of 10-20 µM[9].

      • Include controls: a) Buffer with ThT only (blank), b) Buffer with a non-aggregating scrambled peptide and ThT (negative control).

    • Seeding Experiment (Optional): To test for propagation, add pre-formed fibrils (seeds) to a final concentration of 5-10% (w/w) of the monomeric peptide at the start of the reaction. Seeds are typically generated by aggregating the peptide and fragmenting the resulting fibrils by sonication[13].

    • Incubation and Measurement:

      • Seal the plate to prevent evaporation.

      • Incubate the plate in a fluorescence plate reader at 37°C. Intermittent shaking can be applied to promote aggregation.

      • Measure fluorescence intensity at regular intervals (e.g., every 15-30 minutes) using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm[9].

    • Data Analysis:

      • Subtract the blank fluorescence from all readings.

      • Plot the average fluorescence intensity against time.

      • Fit the data to a sigmoidal curve to extract kinetic parameters such as the lag time (tlag) and the apparent growth rate (kapp).

ParameterUnseeded AggregationSeeded AggregationInterpretation
Lag Time (tlag) Present (e.g., hours)Absent or significantly reducedSeeding bypasses the slow nucleation step, demonstrating templated propagation[14][15].
Growth Rate (kapp) SlowerFasterThe presence of seeds provides more ends for monomer addition, accelerating fibril growth.
Max Fluorescence Reaches a plateauReaches a similar plateau, but fasterIndicates the total amount of fibrillar material formed is comparable.
Table 1: Representative Kinetic Data from a ThT Seeding Assay.

Section 3: Structural Characterization of Fibrils

While ThT assays provide kinetic data, they do not give information about the morphology of the aggregates. Electron microscopy and atomic force microscopy are essential for visualizing the fibrillar structures formed by Biotinyl-PrP(106-126).

  • Transmission Electron Microscopy (TEM): Provides high-resolution, two-dimensional images of fibrils, revealing their width, length, and any helical twisting.

  • Atomic Force Microscopy (AFM): Generates three-dimensional topographical images of fibrils on a surface, providing precise height and morphology data[16][17]. Studies using AFM have shown that PrP(106-126) can induce porous defects in model lipid membranes, suggesting a potential mechanism for its toxicity[16][17].

Solid-state Nuclear Magnetic Resonance (NMR) studies have provided high-resolution structural insights, revealing that PrP(106-126) fibrils are composed of in-register parallel β-sheets, where identical residues from different peptide molecules are aligned[4][18].

Protocol 3: Sample Preparation for TEM/AFM Imaging
  • Rationale: Proper sample preparation is crucial for obtaining clear, artifact-free images of amyloid fibrils.

  • Step-by-Step Methodology:

    • Fibril Formation: Generate fibrils by incubating Biotinyl-PrP(106-126) under conditions identified by the ThT assay (e.g., incubate a 50 µM solution in PBS at 37°C for 24-48 hours).

    • Grid/Surface Preparation:

      • For TEM: Place a 400-mesh copper grid coated with formvar/carbon film onto a drop of the fibril solution for 1-5 minutes.

      • For AFM: Apply a drop of the fibril solution onto a freshly cleaved mica surface for 5-10 minutes to allow for adsorption[19].

    • Washing: Gently wash the grid/surface by placing it on a drop of ultrapure water to remove unadsorbed peptide and buffer salts.

    • Staining (for TEM): Negatively stain the sample by placing the grid on a drop of 2% (w/v) uranyl acetate for 30-60 seconds. Wick away excess stain with filter paper.

    • Drying: Allow the grid/surface to air dry completely before imaging.

    • Imaging: Acquire images using a transmission electron microscope or an atomic force microscope operating in the appropriate mode (e.g., tapping mode for AFM).

Section 4: Cellular Interactions and Neurotoxicity

A central aspect of PrP(106-126) pathology is its neurotoxicity[1]. The biotin tag is invaluable for studying the peptide's interaction with cells, its internalization, and its ability to trigger a pathogenic cascade.

Studies have shown that biotin-labeled PrP(106-126), when applied to cultured cells, can co-localize with and induce the aggregation and internalization of endogenous cell-surface PrPC[5][20]. This process suggests a mechanism for propagation where the exogenous peptide acts as a seed, converting the native protein into an aggregated, potentially toxic form[5].

G cluster_0 Extracellular Space BPrP Biotinyl-PrP(106-126) Aggregates (Seed) PrPC PrPC BPrP->PrPC 1. Binding & Seeding Endosome Endosome PrPC->Endosome 2. Conformational Change & Internalization Agg_PrPC Agg_PrPC Endosome->Agg_PrPC 3. Propagation Toxicity Toxicity Agg_PrPC->Toxicity 4. Cellular Dysfunction

Caption: Figure 2: Cellular Propagation Model of Biotinyl-PrP(106-126).

The neurotoxicity of PrP(106-126) is a complex process. While some studies suggest it acts by permeabilizing cell membranes, potentially through pore formation, others indicate that its toxicity is dependent on the expression of PrPC and may involve downstream signaling pathways, such as inducing mitochondrial dysfunction and mitophagy[2][21][22].

Protocol 4: Cell Viability (MTT) Assay
  • Rationale: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity. It is used to quantify the toxic effect of PrP(106-126) fibrils on neuronal cell lines (e.g., SH-SY5Y or primary cortical neurons)[21][23].

  • Step-by-Step Methodology:

    • Cell Culture: Plate neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Peptide Treatment: Treat cells with varying concentrations of pre-aggregated Biotinyl-PrP(106-126) (e.g., 10-100 µM). Include untreated cells (vehicle control) and cells treated with a scrambled peptide as controls. Incubate for a specified period (e.g., 24-48 hours)[21].

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at ~570 nm using a microplate reader.

    • Analysis: Express cell viability as a percentage relative to the untreated control cells.

Conclusion and Future Perspectives

The Biotinyl-PrP(106-126) peptide is an indispensable tool for dissecting the multifaceted process of prion protein aggregation and neurotoxicity. Its ability to form amyloid fibrils through a trackable, nucleation-dependent pathway provides a robust system for high-throughput screening of anti-aggregation compounds. Furthermore, the biotin moiety enables detailed investigation of the peptide's interaction with cellular machinery, offering critical insights into the mechanisms of prion propagation and pathogenesis.

Future work will likely focus on using this model to understand the structural basis of different prion "strains," explore the role of co-factors in aggregation, and elucidate the specific cellular pathways that link PrP(106-126) aggregation to neuronal death. The insights gained from this powerful model system will continue to be instrumental in the development of therapeutic strategies for prion diseases and other related protein misfolding disorders.

References

  • PHB2 Alleviates Neurotoxicity of Prion Peptide PrP 106–126 via PINK1/Parkin-Dependent Mitophagy. MDPI.
  • The Toxicity of Prion Protein Fragment PrP(106−126) is Not Mediated by Membrane Permeabilization as Shown by a M112W Substitution.
  • Neurotoxicity of a prion protein fragment. PubMed.
  • Protocol for investigating phase transition of prion-like proteins in vitro with concentration vari
  • Membrane-mediated amyloid formation of PrP 106-126: A kinetic study. PMC.
  • Amyloid Cross-Seeding: Mechanism, Implic
  • PrP 106 –126 induces the aggregation and internalization of cell...
  • Membrane Disruption Mechanism of a Prion Peptide (106-126) Investigated by Atomic Force Microscopy, Raman and Electron Paramagnetic Resonance Spectroscopy. PMC.
  • Thioflavin T binding of peptide variants. Thioflavin T binding of the peptides dissolved in PBS (1 mM) was analyzed by fluorescence measurements daily for 7 days. Each data point represents the mean of duplicate or quadruplicate determinations.
  • PrP(106-126) Does Not Interact with Membranes under Physiological Conditions. PMC.
  • PrP(106-126) does not interact with membranes under physiological conditions. PubMed.
  • Mechanisms of Amyloid Fibril Form
  • PrP aggregation can be seeded by pre-formed recombinant PrP amyloid fibrils without the replic
  • Core Structure of Amyloid Fibrils Formed by Residues 106-126 of the Human Prion Protein. Unknown Source.
  • Membrane Disruption Mechanism of a Prion Peptide (106–126) Investigated by Atomic Force Microscopy, Raman and Electron Paramagnetic Resonance Spectroscopy.
  • Core Structure of Amyloid Fibrils Formed by Residues 106-126 of the Human Prion Protein. Unknown Source.
  • Direct Observation of Murine Prion Protein Replic
  • Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggreg
  • Development of a methodology for large-scale production of prions for biological and structural studies. Frontiers.
  • Laser Emission of Thioflavin T Uncovers Protein Aggregation in Amyloid Nucle
  • The α-helical C-terminal domain of full-length recombinant PrP converts to an in-register parallel β-sheet structure in PrP fibrils: Evidence
  • Prion peptide 106-126 modulates the aggregation of cellular prion protein and induces the synthesis of potentially neurotoxic transmembrane PrP. PubMed.
  • Prion Peptide (106-126), Human. NovoPro Bioscience Inc..
  • Modulating the aggregation of human prion protein PrP106–126 by an indole-based cyclometallated palladium complex. Dalton Transactions (RSC Publishing).
  • Polymerization of Human Prion Peptide HuPrP 106-126 to Amyloid in Nucleic Acid Solution. Unknown Source.

Sources

In vitro effects of Biotinyl-PrP (106-126) on microglial activation and astrogliosis

Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Effects of Biotinyl-PrP (106-126) on Microglial Activation and Astrogliosis: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary

The synthetic prion peptide fragment PrP(106-126) is a universally recognized in vitro surrogate for the infectious scrapie prion protein (PrPSc). It possesses intrinsic amyloidogenic properties, forming β-sheet-rich fibrils that induce severe neurotoxicity, microglial activation, and astrogliosis[1][2].

For researchers investigating receptor-ligand interactions, cellular internalization, and targeted therapeutics, Biotinyl-PrP (106-126) —where a biotin tag is covalently attached to the N-terminus—provides a critical methodological advantage. The biotinylation allows for high-affinity tracking (via streptavidin-conjugated fluorophores) and pull-down assays without the steric hindrance of bulky fluorescent tags that can disrupt the peptide's critical fibrillogenesis[3]. This whitepaper details the mechanistic pathways triggered by Biotinyl-PrP(106-126) in glial cells and provides self-validating protocols for rigorous in vitro assay development.

Mechanistic Foundations: The Glial Activation Axis

The neurotoxicity of PrP(106-126) is not strictly cell-autonomous to neurons; it is heavily dependent on the presence and activation of surrounding glial cells[1][4].

Microglial Activation and the Inflammasome

Upon exposure to aggregated Biotinyl-PrP(106-126), microglia rapidly transition to a pro-inflammatory (M1-like) phenotype. This activation is mediated through direct interaction with microglial surface receptors, most notably the class B scavenger receptor CD36 and the formyl peptide receptor-like 1 (FPRL1 )[2][5].

  • Causality of Toxicity: Binding to CD36 initiates a signaling cascade that upregulates inducible nitric oxide synthase (iNOS) and triggers the NLRP3 inflammasome [2][6].

  • Cytokine Release: The activation of caspase-1 via NLRP3 leads to the maturation and massive secretion of Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and reactive oxygen species (ROS)[1][6].

Secondary and Direct Astrogliosis

Astrocytes respond to PrP(106-126) through two distinct vectors:

  • Paracrine Signaling (Secondary): Cytokines released by activated microglia (IL-1α, TNF-α, and C1q) drive astrocytes into a neurotoxic "A1" reactive state, characterized by the dramatic upregulation of Glial Fibrillary Acidic Protein (GFAP)[4].

  • Direct Activation: Astrocytes directly exposed to PrP(106-126) upregulate inflammatory cytokines and specific Matrix Metalloproteinases (MMP-1, MMP-3, and MMP-11), which degrade the extracellular matrix and exacerbate neuroinflammation[1][7].

G PrP Biotinyl-PrP(106-126) (β-sheet aggregates) Rec Microglial Receptors (CD36, FPRL1) PrP->Rec Binds NLRP3 NLRP3 Inflammasome Activation Rec->NLRP3 Intracellular Signaling Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, ROS) NLRP3->Cytokines Secretion Astro Astrogliosis (A1 Phenotype) GFAP & MMP Upregulation Cytokines->Astro Paracrine Activation Neuro Neurotoxicity / Neuronal Apoptosis Cytokines->Neuro Direct Toxicity Astro->Neuro Loss of Trophic Support

Signaling cascade of Biotinyl-PrP(106-126) driving microglial activation and astrogliosis.

Quantitative Biomarker Signatures

To establish a robust in vitro model, researchers must track specific biomarkers. The table below summarizes the expected quantitative shifts in glial cultures following 24–48 hours of exposure to 50 µM aged Biotinyl-PrP(106-126)[1][2][7].

BiomarkerPrimary Cell SourceEffect of Biotinyl-PrP(106-126)Recommended Detection Method
IL-1β / TNF-α Microglia & AstrocytesHighly UpregulatedELISA (Supernatant) / RT-qPCR
iNOS MicrogliaHighly UpregulatedWestern Blot / Immunofluorescence
ROS MicrogliaRapid Increase (< 2 hours)DCFDA Cellular Assay
MMP-1, 3, 11 AstrocytesUpregulatedRT-qPCR / Zymography
GFAP AstrocytesUpregulated (Hypertrophy)Immunofluorescence
CD36 MicrogliaTransitory mRNA IncreaseRT-qPCR

Self-Validating Experimental Protocols

A common failure point in prion peptide research is the use of un-aged (monomeric) peptides, which fail to induce receptor cross-linking. The protocols below are designed as self-validating systems, ensuring that the structural integrity of the peptide and the biological response of the cells are independently verified.

Protocol 1: Fibrillogenesis (Peptide Aging)

Causality: The neurotoxic and glia-activating properties of PrP(106-126) are strictly dependent on its secondary structure. Monomers are inert; β-sheet-rich amyloid fibrils are the active pathological agents[2].

  • Reconstitution: Dissolve lyophilized Biotinyl-PrP(106-126) and a control Biotinyl-Scrambled PrP(106-126) in sterile, endotoxin-free PBS (pH 7.4) or distilled water to a stock concentration of 1–2 mM.

  • Aging Process: Incubate the peptide solutions at 37°C for 48 to 72 hours. Do not agitate vigorously, as excessive shearing can break delicate fibrils.

  • Validation Check: Confirm fibril formation using a Thioflavin T (ThT) fluorescence assay or Congo Red binding[8]. The scrambled control must remain negative for β-sheet formation.

Protocol 2: In Vitro Microglial Internalization & Activation Assay

Causality: Biotinylation allows for the direct visualization of peptide internalization and co-localization with cellular PrPc without altering the peptide's aggregation kinetics[3].

  • Cell Seeding: Seed BV-2 murine microglia or primary microglial cells in a 24-well plate with glass coverslips at 1×105 cells/well.

  • Treatment: Treat cells with 50 µM of aged Biotinyl-PrP(106-126). Treat separate control wells with 50 µM aged Biotinyl-Scrambled PrP(106-126) (Negative Control) and 1 µg/mL LPS (Positive Control for M1 activation).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2.

  • Fixation & Staining:

    • Wash cells with cold PBS and fix with 4% Paraformaldehyde (PFA) for 15 minutes.

    • Permeabilize with 0.1% Triton X-100.

    • Incubate with Texas Red-conjugated Streptavidin (1:500) to detect the Biotinyl-PrP(106-126) aggregates.

    • Co-stain with anti-Iba1 (microglial marker) or anti-iNOS antibodies.

  • Analysis: Analyze via confocal microscopy. Expect to see large, irregular aggregates of Biotinyl-PrP(106-126) co-localizing on the microglial plasma membrane and within endocytotic vesicles[3].

W S1 1. Peptide Aging (37°C, 48h-72h) S2 2. Treatment of BV2 Microglia / Astrocytes S1->S2 S3 3. Streptavidin-Fluorophore Incubation S2->S3 S4 4. Confocal Imaging & Cytokine ELISA S3->S4 Ctrl Negative Control: Scrambled Peptide Ctrl->S2

Experimental workflow for Biotinyl-PrP(106-126) in vitro glial activation and tracking assays.

References

  • Synthetic Prion Peptide 106-126 Resulted in an Increase Matrix Metalloproteinases and Inflammatory Cytokines from Rat Astrocytes and Microglial Cells National Institutes of Health (NIH) / PMC URL:[Link]

  • CD36 Participates in PrP106–126-Induced Activation of Microglia PLoS One / PMC URL:[Link]

  • Microglia in prion diseases Journal of Clinical Investigation (JCI) URL:[Link]

  • Neurons and Astrocytes Respond to Prion Infection by Inducing Microglia Recruitment Journal of Neuroscience URL:[Link]

  • Prion protein fragment (106–126) activates NLRP3 inflammasome and promotes platelet-monocyte/neutrophil interactions Frontiers in Cell and Developmental Biology URL:[Link]

  • Kisspeptin Prevention of Amyloid-β Peptide Neurotoxicity in Vitro ACS Chemical Neuroscience / PMC URL:[Link]

  • PrP 106–126 induces the aggregation and internalization of cell surface PrPC Journal of Biological Chemistry / ResearchGate URL:[Link]

Sources

Methodological & Application

Application Note: Protocol for Biotinyl-Prion Protein (106-126) Streptavidin Pull-Down Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The prion protein fragment spanning residues 106–126, PrP(106-126), is a highly conserved, amyloidogenic, and neurotoxic peptide that recapitulates the physicochemical and pathogenic properties of the infectious scrapie isoform (PrP^Sc). Identifying the interactome of PrP(106-126)—including membrane receptors, chaperones, and intracellular signaling molecules—is critical for understanding prion-induced neurodegeneration. This application note details a highly optimized, self-validating streptavidin pull-down assay utilizing N-terminally biotinylated PrP(106-126) to isolate and characterize its interacting protein partners from complex biological lysates.

Mechanistic Rationale & Target Biology

The sequence of human PrP(106-126) (KTNMKHMAGAAAAGAVVGGLG) drives a spontaneous conformational transition from a disordered monomer to a highly ordered β-sheet structure, forming oligomers and fibrils in solution[1]. This structural transition is the fundamental basis for its neurotoxicity both in vivo and in vitro[1].

Because the pathogenic interactome of PrP(106-126) depends heavily on its structural state, pull-down assays must carefully control for peptide fibrillization. For example,2 demonstrates that fibrillar PrP(106-126) directly interacts with the Tubulin Polymerization Promoting Protein (TPPP), specifically binding to TPPP residues 100–219. This interaction enhances peptide fibril formation and drives microtubule disruption[2]. Furthermore, PrP(106-126) exhibits amphipathic characteristics that allow it to insert into lipid membranes, decrease bilayer Young's modulus, and induce membrane defects[3].

Interactome PrP Biotinyl-PrP(106-126) (β-sheet) TPPP Tubulin Polymerization Promoting Protein PrP->TPPP Binding Membrane Lipid Membranes (POPC/Cholesterol) PrP->Membrane Insertion Tox Microtubule Disruption TPPP->Tox Pore Membrane Poration Membrane->Pore

PrP(106-126) Interactome and Downstream Pathogenic Signaling.

Experimental Design: The Self-Validating Pull-Down System

To isolate novel interactors or validate known partners, a robust streptavidin pull-down system must be designed with strict causal logic:

  • Biotinylation Strategy : Biotinylation must be restricted to the N-terminus (Lys106) and incorporate a spacer arm (e.g., Aminohexanoic acid [Ahx] or PEG4). Causality : Direct attachment of biotin to the peptide backbone creates severe steric hindrance once the peptide forms dense β-sheet fibrils, preventing the streptavidin tetramer from accessing the biotin moiety.

  • Self-Validating Controls : A trustworthy assay requires three internal controls:

    • Input Control: 5% of the total lysate reserved to verify the endogenous expression of target proteins.

    • Bead-Only Negative Control: Lysate incubated with bare streptavidin beads to identify proteins that non-specifically bind to the agarose matrix.

    • Scrambled Peptide Control: A biotinylated scrambled sequence of the 106-126 amino acids to confirm that interactions are sequence-specific, rather than generic responses to hydrophobic aggregates.

Workflow A 1. Biotinyl-PrP(106-126) Fibrillization C 3. Peptide-Lysate Incubation A->C B 2. Cell Lysate Pre-clearing B->C D 4. Streptavidin Bead Capture C->D E 5. Stringent Washing (Maintain Interactions) D->E F 6. Elution & Western Blot/MS E->F

Workflow of Biotinyl-PrP(106-126) Pull-Down Assay.

Step-by-Step Methodology

Phase 1: Peptide Preparation and Fibrillization
  • Reconstitution : Dissolve Biotinyl-PrP(106-126) in sterile, deionized water or 10 mM Tris-HCl (pH 7.4) to a stock concentration of 1 mM.

    • Causality: Avoid dissolving directly in high-salt buffers initially, as premature, uncontrolled precipitation can occur before uniform fibrils can form.

  • Fibrillogenesis : Dilute the peptide to 50–100 µM in PBS (pH 7.4). Incubate at 37°C for 48–72 hours with continuous shaking (300 rpm).

    • Causality: Extended incubation at physiological temperature and pH allows the thermodynamic transition from random coil to the biologically active β-sheet fibrillar state[1].

Phase 2: Cell Lysate Preparation and Pre-clearing
  • Lysis : Harvest target cells (e.g., SH-SY5Y neuroblastoma cells) and lyse in ice-cold mild lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40 or 0.5% CHAPS, supplemented with protease and phosphatase inhibitors).

    • Causality: Mild, non-ionic detergents like NP-40 preserve weak or transient protein-protein interactions. Harsh detergents (e.g., SDS) denature target proteins and destroy the interactome.

  • Clarification : Centrifuge the lysate at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to a new tube and quantify protein concentration via BCA assay.

  • Pre-clearing : Add 30 µL of pre-washed, bare streptavidin-agarose beads per 1 mg of total protein lysate. Rotate at 4°C for 1 hour, then centrifuge to discard the beads.

    • Causality: Pre-clearing removes endogenous biotinylated proteins (e.g., acetyl-CoA carboxylase) and proteins that non-specifically adhere to the agarose matrix, drastically reducing false positives.

Phase 3: Affinity Capture (Pull-Down)
  • Complex Formation : Incubate 1 mg of pre-cleared lysate with 10–20 µg of fibrillized Biotinyl-PrP(106-126) overnight at 4°C under gentle rotation.

  • Capture : Add 50 µL of pre-washed streptavidin-agarose beads to the mixture. Rotate for 2 hours at 4°C.

    • Causality: The extremely high affinity of biotin for streptavidin ( Kd​≈10−15 M) ensures rapid and near-complete capture of the peptide-protein complexes without requiring prolonged incubation that could degrade sensitive proteins.

Phase 4: Washing and Elution
  • Washing : Pellet the beads by centrifugation at 1,000 × g for 1 minute. Discard the supernatant. Wash the beads 4 times with 1 mL of ice-cold lysis buffer.

    • Note: For the final wash, use a buffer with slightly higher salt (e.g., 250 mM NaCl) if high stringency is required to eliminate background noise.

  • Elution : Elute the captured complexes by boiling the beads in 40 µL of 2X Laemmli sample buffer (containing 5% β-mercaptoethanol) for 10 minutes at 95°C.

    • Causality: Boiling in SDS and reducing agents denatures the streptavidin tetramers and breaks the non-covalent protein-protein interactions, releasing the captured interactome for downstream SDS-PAGE, Western Blotting, or Mass Spectrometry.

Quantitative Data & Optimization Parameters

To ensure reproducibility, researchers must optimize the stoichiometric ratios between the bait peptide, the lysate, and the capture matrix. Table 1 summarizes the empirically derived optimization parameters for this assay.

Table 1: Critical Optimization Parameters for PrP(106-126) Pull-Down

ParameterRecommended BaselineCausality / Rationale
Peptide Concentration 10–20 µg per reactionProvides sufficient bait to capture low-abundance interactors without saturating the streptavidin beads.
Lysate Input 1 mg total proteinEnsures an adequate concentration of target interactors (e.g., TPPP or membrane receptors) to exceed the Kd​ of the interaction.
Bead Volume 50 µL (50% slurry)Matches the binding capacity of standard streptavidin-agarose (~15-20 µg biotinylated protein per 50 µL) to prevent bait loss.
Detergent Choice 1% NP-40 or 0.5% CHAPSMaintains solubility of membrane-associated interactors while preserving non-covalent protein-protein interactions.
Wash Stringency 150 mM to 250 mM NaClLower salt preserves transient interactions; higher salt (up to 250 mM) reduces non-specific background binding.

Sources

Advanced Methods for Targeted Receptor Binding Studies Using Biotinyl-PrP (106-126) Human

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Introduction: The Significance of PrP (106-126) and its Receptors

The human prion protein fragment PrP (106-126), with the sequence KTNMKHMAGAAAAGAVVG, represents the core neurotoxic region of the scrapie prion protein (PrPSc). This peptide is central to understanding the molecular mechanisms of prion diseases, such as Creutzfeldt-Jakob disease, as it self-aggregates into amyloid fibrils and induces neuronal apoptosis. A critical step in its pathogenic action is its interaction with specific cell surface receptors, which triggers downstream signaling cascades leading to cellular dysfunction.

Identifying and characterizing these receptor interactions is paramount for developing therapeutic interventions. The biotinylation of the PrP (106-126) peptide provides a powerful and versatile tool for these investigations. The high-affinity interaction between biotin and streptavidin (or avidin) allows for sensitive and specific detection in a wide array of experimental formats. This guide provides detailed protocols and expert insights for leveraging Biotinyl-PrP (106-126) to elucidate its binding partners and mechanisms of action.

Principle of the Technology: The Biotin-Streptavidin System

The use of Biotinyl-PrP (106-126) hinges on the biotin-streptavidin interaction, one of the strongest non-covalent bonds known in nature (Kd ≈ 10⁻¹⁴ M). This robust connection forms the basis for detection and purification.

  • Biotin: A small vitamin molecule that can be covalently attached to the peptide (typically at the N-terminus) with minimal impact on its native conformation and biological activity.

  • Streptavidin: A tetrameric protein that can bind four biotin molecules. It is often conjugated to reporter enzymes (like Horseradish Peroxidase, HRP), fluorophores (like FITC or Alexa Fluor dyes), or solid matrices (like agarose or magnetic beads).

This system allows researchers to "tag" the PrP peptide and then "detect" or "capture" it using a streptavidin conjugate, providing a sensitive and specific readout for binding events.

Experimental Workflow: From Binding to Analysis

The overall workflow for using Biotinyl-PrP (106-126) involves incubating the peptide with a biological sample (purified receptors, cell lysates, or whole cells), washing away unbound peptide, and detecting the bound peptide via a streptavidin conjugate.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Biotinyl_PrP Biotinyl-PrP (106-126) Incubation Incubation & Binding Biotinyl_PrP->Incubation Add Target Biological Target (Cells, Lysate, Purified Receptor) Target->Incubation Wash Wash Steps (Remove Unbound Peptide) Incubation->Wash Form Complex Detection Detection (Streptavidin-Conjugate) Wash->Detection Data Data Acquisition Detection->Data Signal Analysis Analysis & Interpretation (Binding Affinity, Localization) Data->Analysis

Figure 1: General experimental workflow for receptor binding studies.

Protocol 1: Cell-Based Binding Assay via Flow Cytometry

This protocol quantifies the binding of Biotinyl-PrP (106-126) to the surface of live cells, allowing for the determination of binding affinity and receptor expression levels.

4.1 Rationale & Causality

Flow cytometry offers a high-throughput method to measure fluorescence on a single-cell basis. By using a fluorescently-labeled streptavidin conjugate, the amount of bound Biotinyl-PrP (106-126) is directly proportional to the fluorescent signal. A saturation binding experiment, where cells are incubated with increasing concentrations of the peptide, is used to calculate the equilibrium dissociation constant (Kd), a measure of binding affinity.

4.2 Materials

  • Cells: Neuronal cell line of interest (e.g., SH-SY5Y, N2a)

  • Biotinyl-PrP (106-126): Reconstituted in sterile, endotoxin-free water or PBS.

  • Control Peptide: Biotinylated scrambled PrP (106-126) peptide.

  • Binding Buffer: PBS with 1% Bovine Serum Albumin (BSA) and 0.05% Sodium Azide. The BSA acts as a blocking agent to prevent non-specific binding.

  • Streptavidin Conjugate: Streptavidin-Phycoerythrin (PE) or Streptavidin-Alexa Fluor 488.

  • Wash Buffer: Cold PBS.

  • Viability Dye: DAPI or Propidium Iodide (PI) to exclude dead cells.

4.3 Step-by-Step Procedure

  • Cell Preparation: Harvest cells and wash once with cold PBS. Resuspend cells in Binding Buffer to a concentration of 1x10⁶ cells/mL.

  • Incubation: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add varying concentrations of Biotinyl-PrP (106-126) (e.g., 0 nM to 1000 nM). For non-specific binding control, add a high concentration (e.g., 50 µM) of unlabeled PrP (106-126) along with the biotinylated peptide. For a negative control, use the scrambled biotinylated peptide.

  • Binding: Incubate tubes for 1 hour at 4°C on a rotator to prevent cell settling. The cold temperature inhibits receptor internalization.

  • Washing: Add 1 mL of cold PBS to each tube, centrifuge at 300 x g for 5 minutes at 4°C, and discard the supernatant. Repeat this wash step twice to thoroughly remove unbound peptide.

  • Detection: Resuspend the cell pellet in 100 µL of Binding Buffer containing the fluorescently-labeled streptavidin conjugate at its recommended dilution.

  • Staining: Incubate for 30 minutes at 4°C in the dark.

  • Final Wash: Wash the cells twice with 1 mL of cold PBS as described in step 4.

  • Analysis: Resuspend the final cell pellet in 300 µL of PBS containing a viability dye. Analyze on a flow cytometer, collecting data for at least 10,000 live-cell events.

4.4 Data Analysis The Mean Fluorescence Intensity (MFI) of the live-cell population is the primary readout. Specific binding is calculated by subtracting the MFI of the non-specific binding control from the total binding MFI. The resulting data can be plotted using graphing software (e.g., GraphPad Prism) to generate a saturation curve, from which the Kd can be calculated using a one-site binding model.

Parameter Description Typical Value Range
Kd Equilibrium Dissociation Constant100 - 800 nM
Bmax Maximum number of binding sitesVaries with cell type
Peptide Range Concentrations for saturation0.1 - 10 x expected Kd

Protocol 2: Affinity Pull-Down from Cell Lysates

This protocol is designed to identify the cellular binding partners of PrP (106-126) from a complex mixture of proteins.

5.1 Rationale & Causality This method uses the biotin tag to "pull down" the PrP peptide along with any interacting proteins. Streptavidin-conjugated beads act as the affinity matrix. After capturing the complex, unbound proteins are washed away, and the bound proteins are eluted and identified, typically by mass spectrometry or Western blotting. The 37/67 kDa laminin receptor (LRP/LR) has been identified as a key receptor for prion proteins using similar methodologies.

5.2 Materials

  • Cell Lysate: Prepared from the cells of interest using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

  • Biotinyl-PrP (106-126) and Biotinylated Scrambled Peptide .

  • Affinity Matrix: Streptavidin-agarose beads or streptavidin-magnetic beads.

  • Wash Buffer: Lysis buffer with a lower detergent concentration.

  • Elution Buffer: SDS-PAGE sample buffer (for Western blot) or a high salt/low pH buffer (for mass spectrometry).

5.3 Step-by-Step Procedure

  • Lysate Pre-clearing: Add 20 µL of streptavidin beads to 1 mg of cell lysate. Incubate for 1 hour at 4°C with rotation. This step removes proteins that non-specifically bind to the beads.

  • Capture: Pellet the beads and transfer the pre-cleared supernatant to a new tube.

  • Complex Formation: Add 5-10 µg of Biotinyl-PrP (106-126) or the control scrambled peptide to the pre-cleared lysate. Incubate for 2-4 hours at 4°C with rotation.

  • Pull-Down: Add 30 µL of fresh streptavidin beads to the lysate/peptide mixture. Incubate for another 1 hour at 4°C.

  • Washing: Pellet the beads by centrifugation. Discard the supernatant. Wash the beads 3-5 times with 1 mL of cold Wash Buffer. These stringent washes are critical to remove non-specific binders.

  • Elution: After the final wash, remove all supernatant. Add 30 µL of 2x SDS-PAGE sample buffer to the beads and boil for 5 minutes to elute the bound proteins.

  • Analysis: Centrifuge the beads and load the supernatant onto an SDS-PAGE gel for analysis by Western blotting using an antibody against a suspected receptor, or for staining and subsequent mass spectrometry analysis.

Downstream Signaling Pathway Investigation

Binding of PrP (106-126) to its receptors, such as the 37/67 kDa LRP/LR, can initiate signaling cascades that contribute to neurotoxicity. A common pathway involves the activation of caspase-3, a key executioner of apoptosis. Investigating these pathways is a logical next step after confirming a binding interaction.

G PrP Biotinyl-PrP (106-126) Receptor Cell Surface Receptor (e.g., 37/67 kDa LRP/LR) PrP->Receptor Binding Adaptor Signal Transduction (e.g., cAMP modulation) Receptor->Adaptor Conformational Change Caspase9 Caspase-9 Activation Adaptor->Caspase9 Initiation Caspase3 Caspase-3 Activation Caspase9->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Execution

Figure 2: Simplified PrP (106-126) induced apoptotic signaling pathway.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Background Signal Insufficient blocking or washing.Increase BSA concentration in buffers. Increase the number and stringency of wash steps.
Non-specific binding of streptavidin.Perform a "streptavidin only" control (no biotinylated peptide) to assess background.
No/Weak Signal Peptide is inactive or degraded.Confirm peptide integrity. Aliquot upon receipt and store at -80°C.
Low receptor expression on cells.Use a cell line known to express the receptor or transfect cells to overexpress it.
Insufficient incubation time.Optimize incubation time for peptide binding (1-4 hours is typical).
Inconsistent Results Variability in cell number or health.Ensure accurate cell counting and use cells from a consistent passage number with high viability.
Peptide aggregation.Briefly sonicate or vortex the reconstituted peptide solution before use.

Conclusion

Biotinyl-PrP (106-126) is an indispensable reagent for investigating the molecular interactions underlying prion-induced neurotoxicity. The protocols outlined in this guide provide robust frameworks for quantifying cell surface binding and identifying novel interacting partners. By combining these binding assays with downstream functional analyses, researchers can gain deeper insights into the pathogenic mechanisms of prion diseases and identify new targets for therapeutic development.

References

  • Forloni, G., et al. (1993). Neurotoxicity of a prion protein fragment. Nature. [Link]

  • Brown, D. R. (2001). Prion protein-mediated neurotoxicity. Reviews in the Neurosciences. [Link]

  • Gauczynski, S., et al. (2001). The 37-kDa/67-kDa laminin receptor acts as the cell-surface receptor for the cellular prion protein. The EMBO Journal. [Link]

  • Vana, K., & Weiss, S. (2006). A new function for the 37/67-kDa laminin receptor: as a receptor for PrPSc. Prion. [Link]

  • Carimalo, J., et al. (2005). The 106-126 sequence of the prion protein is a potent apoptotic trigger in neuronal cells. Neurobiology of Disease. [Link]

Application Note: Live-Cell Imaging and Tracking of Biotinyl-Prion Protein (106-126) Dynamics

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

The transmissible spongiform encephalopathies (TSEs), or prion diseases, are fatal neurodegenerative disorders driven by the conformational conversion of the cellular prion protein (PrP^C^) into a pathogenic, β-sheet-rich scrapie isoform (PrP^Sc^)[1]. Studying the real-time cellular trafficking of PrP^Sc^ is notoriously difficult due to its insolubility and biohazard requirements.

To circumvent these challenges, researchers utilize the synthetic peptide fragment PrP(106-126) (sequence: KTNMKHMAGAAAAGAVVGGLG). This fragment retains the core pathogenic properties of PrP^Sc^, including the ability to spontaneously assemble into amyloid fibrils, induce microglial activation, and trigger neuronal apoptosis[2].

By utilizing a Biotinylated PrP(106-126) variant, researchers can exploit the ultra-high affinity biotin-streptavidin interaction ( Kd​≈10−14 M) to conjugate fluorescent probes (e.g., Streptavidin-Alexa Fluor or Quantum Dots)[3]. This modular labeling strategy enables the precise tracking of peptide aggregation, cell-surface binding, and endosomal internalization in living cells, entirely eliminating the artifacts associated with chemical fixation[4].

Pathway N1 Biotin-PrP(106-126) Monomers N2 β-Sheet Fibrillization (37°C, 24h) N1->N2 N3 Cell Surface Binding (Lipid Rafts / PrPC) N2->N3 N4 Endocytosis into Membrane Vesicles N3->N4 N5 Lysosomal Accumulation & Aggregation N4->N5 N6 Neuronal Apoptosis (Toxicity) N5->N6

Mechanistic pathway of PrP(106-126) fibrillization, cellular internalization, and neurotoxicity.

Experimental Design & Rationale

A robust live-cell imaging assay must be a self-validating system. The protocol below is engineered to ensure that observed fluorescence accurately represents peptide trafficking rather than free dye accumulation or fixation-induced redistribution.

Causality in Assay Design
  • Pre-complexing vs. Post-staining: Biotin-PrP(106-126) is pre-complexed with Streptavidin-Fluorophores before introduction to the cell culture. This ensures that the tracked fluorescence is physically coupled to the peptide during endocytosis[5]. Post-staining requires membrane permeabilization, which destroys the dynamic spatiotemporal data of vesicular transport.

  • Live-Cell Environmental Control: Tracking is performed in a 37°C, 5% CO2 chamber. Chemical fixatives (like paraformaldehyde) can artificially alter lipid raft morphology and cause the artifactual clustering of membrane-bound prion peptides[4].

  • Scrambled Peptide Control: A biotinylated scrambled sequence (Biotin-PrP Scr106-126) is mandatory. It validates that the observed internalization and subsequent lysosomal proliferation are specific to the amyloidogenic sequence of PrP(106-126) and not a generic cellular response to exogenous peptides[5].

Quantitative Comparison of Peptide Dynamics

Summarized below are the established kinetic and physicochemical parameters for PrP(106-126) compared to its scrambled control, which serve as benchmarks for assay validation[2][5][6].

ParameterBiotin-PrP(106-126)Biotin-PrP(Scr106-126) (Control)
Primary Sequence KTNMKHMAGAAAAGAVVGGLGScrambled sequence
Secondary Structure β-sheet richRandom coil
Fibrillization Kinetics Spontaneous (24–48h at 37°C)Does not fibrillize
Cell Surface Binding High affinity; forms distinct punctaDiffuse, non-aggregating
Internalization Time Rapid (observable within 15–60 min)Minimal to none
Subcellular Fate Endosomes → Lysosomal accumulationExtracellular degradation
Neurotoxicity High (Induces apoptosis)Non-toxic

Step-by-Step Methodology

Phase 1: Peptide Preparation and Fibrillization

PrP(106-126) toxicity and internalization are highly dependent on its aggregated state. Monomeric forms exhibit significantly lower biological activity.

  • Reconstitution: Dissolve lyophilized Biotin-PrP(106-126) and Biotin-PrP(Scr106-126) in sterile, endotoxin-free PBS (pH 7.4) to a stock concentration of 1 mM.

  • Sonication: Sonicate the solution in a water bath for 5 minutes at 4°C to ensure complete dissolution of pre-existing amorphous aggregates.

  • Fibrillization: Incubate the peptide stocks at 37°C for 24 hours with continuous orbital shaking (300 rpm).

    • Expert Insight: This step induces the transition from random coil to the pathogenic β-sheet conformation necessary for cell-surface PrP^C^ interaction[2].

Phase 2: Live-Cell Labeling Strategy

Proper stoichiometric ratios prevent background noise from unbound fluorophores.

  • Fluorophore Complexing: In a dark microcentrifuge tube, mix the fibrillized Biotin-PrP(106-126) with a Streptavidin-conjugated fluorophore (e.g., Streptavidin-Alexa Fluor 647) at a 4:1 molar ratio (Biotin:Streptavidin).

    • Expert Insight: Streptavidin is a tetramer. A 4:1 ratio ensures all biotin-binding sites are saturated, leaving no free streptavidin-fluorophore to cause non-specific background fluorescence[3].

  • Incubation: Incubate the mixture at room temperature for 30 minutes in the dark to allow stable complex formation.

  • Organelle Co-labeling (Optional but Recommended): To validate the subcellular fate of the internalized peptide, pre-load the target cells with LysoTracker™ Green (50 nM) for 30 minutes prior to peptide introduction.

Phase 3: Live-Cell Imaging and Tracking
  • Cell Preparation: Culture neuronal cells (e.g., SH-SY5Y, N2a, or primary cortical neurons) on 35 mm glass-bottom imaging dishes (MatTek) to 60-70% confluency.

    • Expert Insight: Glass-bottom dishes (No. 1.5 thickness) are critical to match the refractive index of high-numerical-aperture (NA) confocal objectives, minimizing spherical aberration.

  • Peptide Introduction: Replace the culture medium with pre-warmed, phenol red-free imaging medium (to reduce autofluorescence). Add the pre-complexed fluorescent Biotin-PrP(106-126) to a final peptide concentration of 50 µM[5].

  • Confocal Acquisition:

    • Transfer the dish immediately to a confocal microscope equipped with a live-cell environmental chamber (37°C, 5% CO2, humidified).

    • Use a 63x or 100x oil-immersion objective.

    • Set up a time-lapse Z-stack acquisition (e.g., 1 volume every 5 minutes for 2–4 hours).

  • Observation: You will initially observe the peptide forming large aggregates on the plasma membrane, followed by gradual invagination and internalization into membrane-enclosed vesicles[5][6].

Workflow W1 1. Peptide Prep Reconstitute & Fibrillize W2 2. Fluorophore Conjugation Streptavidin-AlexaFluor W1->W2 W3 3. Live Cell Incubation Add to SH-SY5Y / N2a W2->W3 W4 4. Confocal Imaging Time-lapse Z-stacks W3->W4

Step-by-step live-cell imaging workflow for tracking Biotin-PrP(106-126) dynamics.

Troubleshooting & Expert Insights

  • Issue: No internalization observed after 2 hours.

    • Causality: The peptide may not have properly fibrillized. Monomeric PrP(106-126) interacts poorly with cell membranes[1]. Ensure the 24-hour 37°C incubation step was strictly followed. Verify fibrillization using a Thioflavin T (ThT) fluorescence assay prior to streptavidin conjugation.

  • Issue: High diffuse background fluorescence.

    • Causality: An excess of Streptavidin-Fluorophore was used during the complexing phase. Recalculate the molarity to strictly maintain the 4:1 (Biotin:Streptavidin) ratio.

  • Issue: Rapid cell death before imaging is complete.

    • Causality: PrP(106-126) is highly neurotoxic[2]. If tracking long-term endosomal sorting is the primary goal, reduce the final peptide concentration to 10–25 µM to delay the onset of apoptosis while maintaining visible fluorescence.

References

  • The Toxicity of Prion Protein Fragment PrP(106−126) is Not Mediated by Membrane Permeabilization as Shown by a M112W Substitution. Biochemistry (ACS Publications). Available at:[Link]

  • Role of Prion Protein Aggregation in Neurotoxicity. International Journal of Molecular Sciences (MDPI). Available at:[Link]

  • PrP 106–126 induces the aggregation and internalization of cell surface PrPC. Journal of Biological Chemistry (via ResearchGate). Available at:[Link]

  • The antimetastatic breast cancer activity of the viral protein‐derived peptide vCPP2319 as revealed by cellular biomechanics. Repositori UPF. Available at:[Link]

  • Beyond BioID: Streptavidin outcompetes antibody fluorescence signals in protein localization and readily visualises targets evading immunofluorescence detection. eLife. Available at: [Link]

  • Cellular uptake of the prion protein fragment PrP106-126 in vitro. PubMed (NIH). Available at:[Link]

Sources

Preparation and induction of Biotinyl-Prion Protein (106-126) synthetic aggregates

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preparation and Induction of Biotinyl-Prion Protein (106-126) Synthetic Aggregates

Introduction

The prion protein (PrP) fragment spanning residues 106-126 (PrP(106-126)) is a highly amyloidogenic peptide that recapitulates many of the neurotoxic and physicochemical properties of the full-length scrapie isoform (PrPSc).[1][2][3] This 21-amino acid sequence (KTNMKHMAGAAAAGAVVGGLG) is central to prion pathology and serves as an invaluable model for studying the mechanisms of amyloid formation, screening for anti-aggregation compounds, and investigating prion-induced neurotoxicity.[1][4][5]

The addition of a biotin tag to the PrP(106-126) peptide provides a powerful and versatile tool for its detection, purification, and immobilization. The exceptionally high affinity of biotin for avidin and streptavidin allows for robust pull-down assays, surface plasmon resonance (SPR) studies, and various imaging applications.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the reliable preparation of monomeric biotinyl-PrP(106-126) and the subsequent induction and characterization of its synthetic amyloid aggregates. The protocols herein are designed to be self-validating, incorporating essential quality control and characterization steps to ensure reproducible and meaningful results.

Section 1: Foundational Concepts

The PrP(106-126) Peptide: A Model for Amyloidogenesis

The PrP(106-126) sequence is highly conserved and is believed to be a key region where the conformational change from the cellular prion protein (PrPC) to the pathogenic PrPSc isoform occurs.[2] In vitro, this peptide spontaneously assembles into β-sheet-rich amyloid fibrils that are morphologically and tinctorially similar to those found in prion diseases.[2][8][9] The process of aggregation is a nucleation-dependent phenomenon, characterized by a lag phase followed by a rapid elongation phase, which can be monitored using biophysical techniques.[9]

The Strategic Role of Biotinylation

Biotinylation is the process of covalently attaching biotin to a molecule, such as a peptide.[6] This modification is particularly useful in research for several reasons:

  • High-Affinity Interaction : The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, ensuring stable and specific binding.[6]

  • Versatility in Applications : Biotinylated peptides can be used for affinity chromatography, immobilizing peptides on sensor surfaces, and in detection assays like ELISAs or Western blots using streptavidin-conjugated reporters.[7][10]

  • Probing Interactions : A biotinylated PrP(106-126) can be used as a "bait" to pull down interacting proteins from cell lysates or to study its binding to cell surface receptors.[7][11]

When synthesizing the peptide, biotin is typically added to the N-terminus, often with a flexible spacer arm (e.g., a PEG linker) to minimize steric hindrance and ensure the biotin moiety is accessible for binding to streptavidin.[6]

Section 2: Experimental Workflow Overview

The overall process involves synthesizing and purifying the biotinylated peptide, preparing a homogenous monomeric solution, inducing aggregation under controlled conditions, and finally, characterizing the resulting amyloid fibrils.

G cluster_prep Part 1: Monomer Preparation cluster_agg Part 2: Aggregate Induction cluster_char Part 3: Characterization peptide Biotinyl-PrP(106-126) Lyophilized Powder solubilize Solubilization & Disaggregation (e.g., HFIP, DMSO) peptide->solubilize Step 1 qc1 QC 1: Concentration & Purity (e.g., HPLC, MS) solubilize->qc1 Step 2 monomer Monomeric Peptide Stock Solution qc1->monomer Verified Monomers induce Induction of Aggregation (Incubation, pH, Agitation) monomer->induce Step 3 aggregates Aggregated Sample induce->aggregates tht Thioflavin T (ThT) Assay aggregates->tht Kinetics & β-Sheet tem Transmission Electron Microscopy (TEM) aggregates->tem Morphology

Figure 1. Overall experimental workflow from peptide preparation to aggregate characterization.

Section 3: Materials and Reagents

Reagent / MaterialSupplier & Cat. No. (Example)Notes
Biotinyl-PrP(106-126) (Human)Custom SynthesisSequence: Biotin-SGSG-KTNMKHMAGAAAAGAVVGGLG. >95% purity recommended. The SGSG is a common spacer.
Scrambled Control Peptide (Biotinylated)Custom SynthesisAn essential negative control with the same amino acid composition but a randomized sequence.
Dimethyl sulfoxide (DMSO), AnhydrousSigma-Aldrich, 276855Use high-purity, anhydrous grade to prepare peptide stock solutions.
Phosphate-Buffered Saline (PBS), 10X, pH 7.4Gibco, 70011044Dilute to 1X with ultrapure water for aggregation buffer. Filter before use.
Thioflavin T (ThT)Sigma-Aldrich, T3516Prepare a stock solution in ultrapure water, filter, and store protected from light at 4°C. Determine concentration spectrophotometrically (ε₄₁₂ = 36,000 M⁻¹cm⁻¹).[12]
Ultrapure Water (Type 1)Millipore Milli-Q systemUse for all buffers and solutions.
Black, clear-bottom 96-well microplatesCorning, 3603Use for ThT fluorescence assays to minimize background fluorescence.
TEM Grids (Copper, 200-400 mesh, Formvar/Carbon)Ted Pella, Inc., 01810For visualizing fibril morphology.[13]
Uranyl Acetate, 2% (w/v) aqueous solutionElectron Microscopy SciencesFor negative staining in TEM. Caution: Radioactive and toxic. Handle with appropriate safety measures.[13]

Section 4: Protocol I - Preparation of Monomeric Biotinyl-PrP(106-126) Stock

Rationale: The starting point for any aggregation assay must be a homogenous, monomeric peptide solution. Lyophilized amyloidogenic peptides often contain pre-formed "seed" aggregates, which can bypass the nucleation (lag) phase and lead to inconsistent kinetic data. This protocol is designed to dissolve the peptide and dissociate any pre-existing aggregates.

Procedure:

  • Peptide Weighing: Carefully weigh the lyophilized biotinyl-PrP(106-126) peptide in a microcentrifuge tube. Perform this step quickly as the powder can be hygroscopic.

  • Initial Solubilization: Add anhydrous DMSO to the peptide to create a concentrated stock solution (e.g., 1-2 mM). The peptide sequence has a theoretical molecular weight of approximately 1912.28 Da for the core peptide, plus the mass of the biotin and linker.[14] Adjust calculations accordingly.

  • Vortex and Sonicate: Vortex the tube vigorously for 2-3 minutes. Sonicate in a bath sonicator for 10-15 minutes to aid dissolution.[3] The solution should be clear.

  • Filtration (Optional but Recommended): For critical applications, centrifuge the stock solution at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble material. Carefully transfer the supernatant to a new, sterile tube.

  • Storage: Aliquot the monomeric stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -80°C. When stored properly, the stock is stable for several months.[3]

Section 5: Protocol II - Induction of Amyloid Aggregation

Rationale: Amyloid formation is a time-dependent process influenced by concentration, temperature, pH, and mechanical agitation. This protocol provides standard conditions known to promote the fibrillation of PrP(106-126).[2][15]

Procedure:

  • Prepare Aggregation Buffer: Prepare 1X PBS, pH 7.4, using ultrapure water. Filter through a 0.22 µm filter.

  • Initiate Aggregation: Rapidly dilute the monomeric biotinyl-PrP(106-126) stock solution from DMSO into the aggregation buffer to a final peptide concentration of 50-100 µM. Crucial: The final DMSO concentration should be kept low (≤5% v/v) as it can inhibit aggregation.

  • Incubation: Incubate the solution at 37°C. Mechanical agitation (e.g., gentle shaking at 200-300 rpm on an orbital shaker or intermittent shaking in a plate reader) can accelerate the aggregation process by promoting the formation of new fibril ends.[16]

  • Time Course: Aggregation can take several hours to days.[15] The kinetics should be monitored using the ThT assay described below. For endpoint analysis, an incubation of 24-72 hours is often sufficient to generate substantial aggregates.

ParameterRecommended ValueRationale
Peptide Concentration25 - 100 µMHigher concentrations accelerate the nucleation phase.[9]
pH7.0 - 7.5Physiological pH is commonly used. Lower pH (e.g., 5.0) can also accelerate polymerization.[9]
Temperature37°CMimics physiological conditions.
AgitationIntermittent/GentleIncreases the rate of fibril formation.[16]

Section 6: Protocol III - Characterization and Validation of Aggregates

Thioflavin T (ThT) Fluorescence Assay for Kinetics and Confirmation

Rationale: Thioflavin T is a fluorescent dye that exhibits a significant increase in quantum yield and a red shift in its emission spectrum upon binding to the cross-β-sheet structure of amyloid fibrils.[12][17] It is the gold standard for real-time monitoring of amyloid formation.[18]

G cluster_free Free ThT in Solution cluster_bound ThT Bound to Amyloid free_tht ThT Molecule (Rotational Freedom) low_fluor Low Fluorescence amyloid β-Sheet Rich Amyloid Fibril free_tht->amyloid Binding bound_tht ThT Molecule (Rotationally Constrained) high_fluor High Fluorescence

Figure 2. Principle of the Thioflavin T (ThT) assay for amyloid detection.

Procedure:

  • Prepare Reagents:

    • ThT Working Solution: Dilute a ThT stock solution in 1X PBS to a final concentration of 20-40 µM. A final in-well concentration of 10-20 µM is recommended for kinetic studies.[12][18]

    • Peptide Samples: Prepare the biotinyl-PrP(106-126) and scrambled control peptide by diluting the monomer stock into 1X PBS as described in Protocol II.

  • Plate Setup:

    • Pipette samples and controls into a black, clear-bottom 96-well plate according to the layout below.

    • Add the ThT working solution to each well. The typical final volume is 100-200 µL.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm.[18][19]

    • For kinetic assays, record fluorescence readings at regular intervals (e.g., every 10-15 minutes) for up to 48 hours or until the signal plateaus. Include intermittent shaking cycles.

    • For endpoint assays, take a single reading after the desired incubation period.

96-Well Plate Setup Example:

WellSamplePeptide (µL)ThT (µL)Buffer (µL)
A1-A3Biotinyl-PrP(106-126)105040
B1-B3Scrambled Control Peptide105040
C1-C3Buffer + ThT (Negative Control)05050
Transmission Electron Microscopy (TEM) for Morphological Analysis

Rationale: TEM provides direct visualization of the aggregate morphology, allowing confirmation of the characteristic unbranched, fibrillar structure of amyloid.[20][21][22]

Procedure:

  • Sample Preparation: Take an aliquot (5-10 µL) from the aggregation reaction after a significant increase in ThT fluorescence is observed (or after 24-72 hours of incubation).

  • Grid Preparation:

    • Place a TEM grid (Formvar/carbon-coated side up) on a drop of the sample solution for 1-2 minutes to allow the fibrils to adsorb.[13]

    • Wick away the excess sample with the edge of a filter paper.

    • Wash the grid by briefly placing it on a drop of ultrapure water (repeat 2-3 times) to remove salts from the buffer that could crystallize and obscure the image.[13][23]

  • Negative Staining:

    • Place the grid on a drop of 2% uranyl acetate solution for 30-60 seconds.[13]

    • Wick away the excess stain and allow the grid to air dry completely.

  • Imaging:

    • Examine the grid using a transmission electron microscope. Amyloid fibrils are typically linear, unbranched, and 5-20 nm in width.[13][20]

Section 7: Data Interpretation & Expected Results

  • ThT Kinetics: A successful aggregation assay will yield a sigmoidal curve when plotting fluorescence intensity versus time. This curve consists of:

    • Lag Phase: A period of low fluorescence where nucleation occurs.

    • Elongation Phase: A rapid increase in fluorescence as fibrils grow.

    • Plateau Phase: A stable, high-fluorescence state where the monomer concentration is depleted. The scrambled peptide control should show no significant increase in fluorescence over time.

  • TEM Images: Electron micrographs should reveal long, unbranched filaments, confirming the presence of amyloid fibrils. The scrambled peptide control should show only amorphous aggregates or no structures at all.

Section 8: Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No lag phase observed in ThT assay.Pre-existing "seeds" in the peptide stock.Re-prepare the monomeric stock solution using the disaggregation protocol (Section 4). Ensure the use of high-purity, anhydrous DMSO.
High background fluorescence in ThT assay.Compound interference; ThT degradation.Always include a "buffer + ThT" control. If screening inhibitor compounds, test for compound auto-fluorescence or quenching effects.[19] Prepare fresh ThT stock and working solutions.
No aggregation observed.Peptide concentration too low; inhibitory contaminants; incorrect buffer conditions.Confirm peptide concentration. Increase peptide concentration or extend incubation time. Ensure all buffers are made with ultrapure water and are free of contaminants.
Poor quality TEM images (e.g., high salt crystals).Inadequate washing of the grid.Increase the number of water wash steps (Step 2.3 in TEM protocol). Ensure the sample is fully wicked away before staining.[13]

References

  • Baxa, U. (2008). Amyloid Structure and Assembly: Insights from Scanning Transmission Electron Microscopy. PMC. [Link]

  • Krebs, M. R. H., et al. (2005). Transmission Electron Microscopy of Amyloid Fibrils. Springer Nature Experiments. [Link]

  • Krebs, M. R. H., et al. (2005). Transmission electron microscopy of amyloid fibrils. PubMed. [Link]

  • Wu, C., et al. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. PMC. [Link]

  • Goldsbury, C., et al. (2011). Measurement of amyloid fibril mass-per-length by tilted-beam transmission electron microscopy. PNAS. [Link]

  • Hudson, S. A., et al. (2009). The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. SciSpace. [Link]

  • Swietnicki, W., et al. (1997). Aggregation and Fibrillization of the Recombinant Human Prion Protein huPrP90−231. Biochemistry - ACS Publications. [Link]

  • Unknown. Transmission electron microscopy assay. Source Not Available.
  • Agnetti, G., et al. (2023). Thioflavin T in-gel staining for ex vivo analysis of cardiac amyloid. Frontiers. [Link]

  • Sang, J. C., et al. (2019). Direct observation of prion protein oligomer formation reveals an aggregation mechanism with multiple conformationally distinct species. Chemical Science (RSC Publishing). [Link]

  • Lindberg, M. J., et al. (2017). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Taylor & Francis Online. [Link]

  • Castro, I. G., et al. (2024). Characterizing Prion-Like Protein Aggregation: Emerging Nanopore-Based Approaches. PubMed. [Link]

  • Castro, I. G., et al. (2024). (PDF) Characterizing Prion‐Like Protein Aggregation: Emerging Nanopore‐Based Approaches. ResearchGate. [Link]

  • Wolfe, K. J., et al. (2014). Prion-Like Characteristics of Polyglutamine-Containing Proteins. PMC. [Link]

  • Lin, H., et al. (2013). Membrane-mediated amyloid formation of PrP 106-126: A kinetic study. PMC. [Link]

  • Li, Y., et al. (2009). Protein C-Terminal Labeling and Biotinylation Using Synthetic Peptide and Split-Intein. PLOS ONE. [Link]

  • Turnbull, S., et al. (2004). Amyloid aggregates of the prion peptide PrP106-126 are destabilised by oxidation and by the action of dendrimers. PubMed. [Link]

  • Kuwata, K., et al. (2007). Formation and properties of amyloid fibrils of prion protein. PMC. [Link]

  • Mcfarland, B. J., et al. (2001). Binding of biotinylated peptides to MHC class II proteins on cell surfaces. PubMed. [Link]

  • Coin, I., et al. (2013). Synthetic strategy for the efficient preparation of PrP(106–126), utilizing two Thp backbone protecting groups. ResearchGate. [Link]

  • GenScript. Peptide Modifications: Biotinylation for peptide-protein and protein-protein interactions. GenScript. [Link]

  • Langedijk, J. P. M., et al. (2009). Core Structure of Amyloid Fibrils Formed by Residues 106-126 of the Human Prion Protein. Biophysical Journal. [Link]

  • Tayebi, M., et al. (2009). An Antibody to the Aggregated Synthetic Prion Protein Peptide (PrP106–126) Selectively Immunoprecipitates PrPSc from Creutzfeldt-Jakob Disease Brain Tissue. PMC. [Link]

  • Dooley, C. T., et al. (2003). A Solid-Phase Synthetic Strategy for Labeled Peptides: Synthesis of a Biotinylated Derivative of the δ Opioid Receptor Antagonist TIPP (Tyr-Tic-Phe-Phe-OH). Organic Letters - ACS Publications. [Link]

  • Singh, N., et al. (2002). PrP 106 –126 induces the aggregation and internalization of cell... ResearchGate. [Link]

  • Kim, Y. (2012). New Methodology for Estimation of the Prion Protein 106-126 Amyloid Aggregation. ResearchGate. [Link]

  • NovoPro Bioscience Inc. Prion Peptide (106-126), Human. NovoPro Bioscience Inc.[Link]

  • Cordeiro, Y., et al. (1998). Polymerization of Human Prion Peptide HuPrP 106-126 to Amyloid in Nucleic Acid Solution. SpringerLink. [Link]

  • AAPPTec. (2010). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Dash, S., et al. (2020). Modulating the aggregation of human prion protein PrP106–126 by an indole-based cyclometallated palladium complex. Dalton Transactions (RSC Publishing). [Link]

Sources

Application Note: Flow Cytometry Detection of Biotinyl-PrP (106-126) Cellular Internalization

Author: BenchChem Technical Support Team. Date: April 2026

A Quantitative Approach for Neurodegenerative Disease Research and Drug Discovery

Introduction: The Significance of PrP (106-126) Internalization

The prion protein fragment PrP (106-126) is a synthetic peptide that mirrors many of the neurotoxic properties of the disease-associated scrapie isoform of the prion protein (PrPSc)[1][2]. Its ability to aggregate, form amyloid fibrils, and induce neuronal apoptosis makes it a critical tool for in vitro studies of prion diseases[3][4][5]. Understanding the mechanisms by which this peptide enters neuronal cells is paramount for elucidating the pathogenesis of prion diseases and for the development of therapeutic interventions. The internalization of PrP (106-126) is a key event preceding its cytotoxic effects[6][7]. Therefore, robust and quantitative methods to measure its cellular uptake are highly sought after in both basic research and drug development.

This application note provides a detailed protocol for the detection and quantification of Biotinyl-PrP (106-126) internalization by neuronal cells using flow cytometry. This method leverages the high-affinity interaction between biotin and streptavidin, coupled with a fluorescence quenching step to differentiate between surface-bound and internalized peptides. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and high-throughput method to study the cellular uptake of this important neurotoxic peptide.

Scientific Rationale and Assay Principle

The assay is based on a two-step labeling process. First, cells are incubated with biotinylated PrP (106-126), allowing for its binding to the cell surface and subsequent internalization. Following this incubation, the cells are stained with a streptavidin-fluorophore conjugate. The high affinity of streptavidin for biotin ensures a stable and specific labeling of the peptide[8][9][10].

A critical aspect of this protocol is the differentiation between extracellularly bound and truly internalized peptide. To achieve this, a quenching agent, Trypan Blue, is added to the cell suspension just before flow cytometric analysis[11][12][13]. Trypan Blue is a membrane-impermeable dye that can effectively quench the fluorescence of extracellularly located fluorophores without affecting the signal from internalized ones[11][12][13][14]. This allows for the specific quantification of the internalized Biotinyl-PrP (106-126) signal.

The proposed mechanism for PrP (106-126) internalization involves its interaction with cell surface heparan sulfate proteoglycans (HSPGs)[15][16]. This interaction is thought to facilitate the endocytosis of the peptide[15][16].

Proposed Internalization Pathway of PrP (106-126)

Internalization_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PrP Biotinyl-PrP (106-126) HSPG Heparan Sulfate Proteoglycan (HSPG) PrP->HSPG Binding Endosome Endosome HSPG->Endosome Endocytosis Internalized_PrP Internalized Biotinyl-PrP (106-126) Endosome->Internalized_PrP Release

Figure 1: Proposed mechanism of Biotinyl-PrP (106-126) internalization.

Materials and Reagents

Reagent/MaterialSupplier (Example)Catalog Number (Example)
Biotinyl-PrP (106-126)MedChemExpressHY-P0179
Scrambled Biotinyl-PrP (106-126)Any custom peptide synthesis serviceN/A
Human Neuroblastoma SH-SY5Y cellsATCCCRL-2266
DMEM/F-12 MediumThermo Fisher Scientific11320033
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
Trypsin-EDTA (0.25%)Thermo Fisher Scientific25200056
Phosphate-Buffered Saline (PBS), pH 7.4Thermo Fisher Scientific10010023
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Streptavidin-PEThermo Fisher ScientificS866
Trypan Blue Solution (0.4%)Thermo Fisher Scientific15250061
12x75mm Polystyrene Flow Cytometry TubesFalcon352058

Experimental Protocols

Cell Culture and Preparation
  • Culture human neuroblastoma SH-SY5Y cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Passage cells every 3-4 days or when they reach 80-90% confluency.

  • For the internalization assay, seed cells in a 6-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

Biotinyl-PrP (106-126) Internalization
  • Prepare a 1 mM stock solution of Biotinyl-PrP (106-126) and scrambled control peptide in sterile, nuclease-free water. Aliquot and store at -80°C.

  • On the day of the experiment, thaw the peptide stock solutions and dilute to the desired working concentration (e.g., 10 µM) in pre-warmed serum-free medium. It is recommended to perform a dose-response experiment to determine the optimal peptide concentration.

  • Aspirate the culture medium from the cells and wash once with warm PBS.

  • Add the peptide solutions to the respective wells. Include a vehicle control (medium only).

  • Incubate the cells for the desired time period (e.g., 1, 4, or 24 hours) at 37°C. A time-course experiment is recommended to characterize the kinetics of internalization. For a negative control for active uptake, perform an incubation at 4°C.

Staining and Quenching
  • After incubation, aspirate the peptide-containing medium and wash the cells twice with cold PBS.

  • Harvest the cells by adding 0.5 mL of Trypsin-EDTA to each well and incubating for 3-5 minutes at 37°C.

  • Neutralize the trypsin with 1 mL of complete medium (containing 10% FBS) and transfer the cell suspension to a 15 mL conical tube.

  • Centrifuge the cells at 300 x g for 5 minutes at 4°C.

  • Aspirate the supernatant and resuspend the cell pellet in 1 mL of cold Flow Cytometry Buffer (PBS with 1% BSA).

  • Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add the Streptavidin-PE conjugate at a pre-titrated optimal concentration (e.g., 1:200 dilution).

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of cold Flow Cytometry Buffer, centrifuging at 300 x g for 5 minutes at 4°C between washes.

  • Resuspend the cell pellet in 400 µL of cold Flow Cytometry Buffer.

  • Immediately before analysis, add 100 µL of 0.4% Trypan Blue solution to the cell suspension and gently mix. This will bring the final concentration to 0.08%. Do not wash the cells after adding Trypan Blue[12].

Experimental Workflow

Experimental_Workflow Cell_Culture 1. Cell Culture (SH-SY5Y) Peptide_Incubation 2. Biotinyl-PrP (106-126) Incubation (37°C) Cell_Culture->Peptide_Incubation Harvest_Stain 3. Harvest and Stain with Streptavidin-PE Peptide_Incubation->Harvest_Stain Quench 4. Add Trypan Blue (Quench Extracellular Signal) Harvest_Stain->Quench Flow_Cytometry 5. Flow Cytometry Analysis Quench->Flow_Cytometry

Figure 2: Step-by-step experimental workflow for detecting Biotinyl-PrP (106-126) internalization.

Flow Cytometry Analysis
  • Acquire data on a flow cytometer equipped with a laser for exciting PE (e.g., 488 nm or 561 nm).

  • Collect at least 10,000 events for each sample.

  • Set up appropriate gates on the forward scatter (FSC) and side scatter (SSC) to exclude debris and dead cells.

  • Analyze the PE fluorescence in the gated cell population.

  • The geometric mean fluorescence intensity (gMFI) is a robust parameter for quantifying the internalization.

Data Analysis and Interpretation

  • Gating Strategy: First, gate on the main cell population in the FSC vs. SSC plot to exclude debris. Then, create a histogram of the PE fluorescence for each sample.

  • Quantification of Internalization: The gMFI of the PE signal is directly proportional to the amount of internalized Biotinyl-PrP (106-126).

  • Controls:

    • Unstained cells: To set the background fluorescence.

    • Cells with Streptavidin-PE only: To control for non-specific binding of the streptavidin conjugate.

    • Cells incubated with scrambled Biotinyl-PrP (106-126): To control for non-specific peptide uptake.

    • Cells incubated with Biotinyl-PrP (106-126) at 4°C: To control for active, energy-dependent internalization.

    • Cells incubated with Biotinyl-PrP (106-126) without Trypan Blue quenching: To measure total cell-associated peptide (surface-bound + internalized).

Troubleshooting and Optimization

IssuePossible CauseSolution
High background fluorescence- Non-specific binding of Streptavidin-PE- Autofluorescence of cells- Titrate the Streptavidin-PE conjugate- Include a "Streptavidin-PE only" control- Use a brighter fluorophore to improve signal-to-noise ratio[17][18]
Low signal- Inefficient internalization- Low peptide concentration- Increase incubation time or peptide concentration- Use a cell line known for high endocytic activity
Incomplete quenching- Incorrect Trypan Blue concentration- Optimize Trypan Blue concentration (0.05% - 0.2% is a common range)
High cell death- Peptide toxicity- Perform a viability assay (e.g., with a live/dead stain) in parallel- Reduce incubation time or peptide concentration

Conclusion

The flow cytometry-based assay described in this application note provides a sensitive, quantitative, and high-throughput method for studying the cellular internalization of Biotinyl-PrP (106-126). By incorporating a fluorescence quenching step, this protocol allows for the specific measurement of internalized peptide, offering valuable insights into the mechanisms of prion peptide uptake. This robust methodology is a powerful tool for researchers investigating the pathogenesis of prion diseases and for the screening of potential therapeutic compounds that may inhibit this critical step in the disease process.

References

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  • Stewart, R. S., et al. (2001). Cellular uptake of the prion protein fragment PrP106-126 in vitro. Journal of Neurochemistry, 77(4), 1148-1155. [Link]

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  • Quantifying Lysosomal Degradation of Extracellular Proteins With a Fluorescent Protein-Based Internalization Assay. PMC. [Link]

  • Holmes, B. B., et al. (2013). Heparan sulfate proteoglycans mediate internalization and propagation of specific proteopathic seeds. Proceedings of the National Academy of Sciences, 110(33), E3138-E3147. [Link]

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  • Study on the toxic mechanism of prion protein peptide 106-126 in neuronal and non neuronal cells. PubMed. [Link]

  • Quantitative fluorescence spectroscopy and flow cytometry analyses of cell-penetrating peptides internalization pathways: optimization, pitfalls, comparison with mass spectrometry quantification. PMC. [Link]

  • The Role of Heparan Sulfate Proteoglycans in Bacterial Infections. ResearchGate. [Link]

  • Comparative Uptake of Peptides by Flow Cytometry. Springer Nature Experiments. [Link]

  • Review: PrP 106-126 - 25 years after. PubMed. [Link]

  • PrP (106-126) increased the intracellular Ca 2+ levels and induced... ResearchGate. [Link]

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Application Notes & Protocols: Unraveling Molecular Interactions with Biotinyl-Prion Protein (106-126) via Chemical Cross-linking

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Foundation: The Enigma of PrP(106-126) and the Power of Cross-linking

The human prion protein (PrP) fragment spanning residues 106-126, PrP(106-126), represents a critical tool in neurodegenerative disease research. This 21-amino acid peptide encapsulates many of the challenging physicochemical and neurotoxic properties of the full-length scrapie isoform (PrPSc)[1]. It spontaneously assembles into β-sheet-rich, insoluble amyloid fibrils, induces apoptosis in neuronal cell cultures, and is widely used as a robust in vitro model to study the molecular pathogenesis of prion diseases[2][3].

Understanding the transient and complex interactions of PrP(106-126)—both with itself during aggregation and with other cellular proteins—is paramount to deciphering its mechanism of toxicity. PrP(106-126) has been shown to interact with cellular membranes and can catalyze the aggregation of the normal cellular prion protein (PrPC)[4][5][6]. However, these interactions are often transient and difficult to capture using conventional biochemical techniques.

Chemical cross-linking offers a powerful solution by creating stable, covalent bonds between molecules that are in close proximity[7][8]. This technique effectively "freezes" a molecular interaction, allowing for its capture, isolation, and subsequent identification. By utilizing a PrP(106-126) peptide that has been N-terminally tagged with biotin, we can leverage the extraordinarily strong and specific interaction between biotin and streptavidin (Kd = 10⁻¹⁴ M) for highly efficient purification of the cross-linked complexes[9][10].

This guide provides a comprehensive framework for designing and executing cross-linking experiments using Biotinyl-PrP(106-126) to identify and characterize its binding partners and oligomeric states.

Principle of the Assay: A Two-Stage Approach to Capturing Interactions

The core strategy involves two key stages: (1) Covalent Capture of interacting molecules using a chemical cross-linker and (2) Affinity Purification of the captured complexes using the biotin tag.

The general workflow is designed to first allow the biotinylated "bait" peptide (Biotinyl-PrP(106-126)) to interact with its "prey" target(s) within a biological sample (e.g., a cell lysate or a purified protein solution). A bifunctional cross-linking reagent is then introduced to form covalent bonds between the bait and any closely associated prey molecules. The entire reaction mixture is subsequently incubated with streptavidin-coated beads, which selectively bind the biotinylated bait and any molecules now covalently linked to it. After stringent washing to remove non-specific binders, the captured complexes are eluted for analysis by methods such as Western Blotting or mass spectrometry.

Crosslinking_Workflow cluster_prep Step 1: Interaction cluster_xlink Step 2: Covalent Capture cluster_capture Step 3: Affinity Purification cluster_analysis Step 4: Analysis Bait Biotinyl-PrP(106-126) (Bait) Prey Interacting Proteins in Cell Lysate (Prey) Incubation Incubate Bait + Prey XLinker Add Chemical Cross-linker Incubation->XLinker Complex Formation of Covalent Bait-Prey Complex XLinker->Complex Beads Add Streptavidin -Coated Beads Complex->Beads Capture Capture of Biotinylated Complexes Beads->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute Captured Complexes Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Mass_Spec Mass Spectrometry (XL-MS) Elute->Mass_Spec Western_Blot Western Blot SDS_PAGE->Western_Blot

Caption: General workflow for cross-linking pull-down assay.

Experimental Design: Selecting the Appropriate Cross-linking Chemistry

The success of a cross-linking experiment is critically dependent on the choice of reagent. The selection process should be guided by the specific biological question, the nature of the target molecules, and the desired downstream analysis. Key parameters to consider are the reagent's reactive groups, spacer arm length, and solubility.

Causality Behind the Choice:

  • Reactive Groups: The choice of reactive ends determines which amino acid side chains will be targeted. N-hydroxysuccinimide (NHS) esters are among the most common, reacting efficiently with primary amines (the N-terminus and lysine side chains) to form stable amide bonds[11]. This is an excellent general strategy as lysines are often abundant on protein surfaces.

  • Spacer Arm Length: The length of the "arm" connecting the two reactive groups acts as a molecular ruler[7]. A short cross-linker will only capture proteins in very close, direct contact, while a longer one can identify proteins that are part of a larger complex but not necessarily touching directly. Using a panel of cross-linkers with varying lengths can provide valuable low-resolution structural information.

  • Solubility and Membrane Permeability: For studying interactions on the surface of living cells, it is crucial to use a cross-linker that cannot cross the cell membrane. The addition of a sulfonate group (Sulfo-NHS esters) renders the reagent water-soluble and membrane-impermeable, restricting the reaction to the extracellular environment[7].

Cross-linkerReactive GroupsSpacer Arm (Å)Cleavable?Key Feature & Rationale
BS3 (bis(sulfosuccinimidyl)suberate)Sulfo-NHS Ester11.4NoWater-soluble and membrane-impermeable. Ideal for cell-surface cross-linking or general in-solution applications where solubility is key.[12]
DSS (disuccinimidyl suberate)NHS Ester11.4NoMembrane-permeable equivalent of BS3. Use for intracellular cross-linking or when working in organic solvents.
DSP (dithiobis(succinimidyl propionate))NHS Ester12.0Yes (Disulfide)Cleavable with reducing agents (e.g., DTT). Excellent for mass spectrometry applications, as it allows for the separation of the cross-linked peptides.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Carbodiimide0NoA "zero-length" cross-linker. It directly couples carboxyl groups to primary amines, creating a native amide bond without leaving a spacer.[11][13] Ideal for confirming direct interactions.

Protocol 1: Identifying PrP(106-126) Interaction Partners in Cell Lysates

This protocol details a method to capture and identify cellular proteins that interact with Biotinyl-PrP(106-126) in a neuroblastoma cell line lysate.

A. Materials and Reagents

  • Peptide: Biotinyl-PrP(106-126), Human (e.g., AnaSpec, Tocris)[1][3]. Prepare a 1 mM stock in sterile DMSO.

  • Cells: Human neuroblastoma cell line (e.g., SH-SY5Y).

  • Cross-linker: BS3 (e.g., Thermo Fisher Scientific)[12]. Prepare a fresh 25 mM stock in reaction buffer just before use.

  • Lysis Buffer: 25 mM HEPES, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, pH 7.4, supplemented with protease inhibitor cocktail.

  • Reaction Buffer (Amine-Free): 20 mM HEPES, 150 mM NaCl, pH 7.5. Crucial: Avoid buffers containing primary amines like Tris, as they will quench the NHS-ester reaction[14].

  • Quenching Solution: 1 M Tris-HCl, pH 7.5.

  • Beads: Streptavidin-coated magnetic beads (e.g., Dynabeads).

  • Wash Buffer: 1X PBS with 0.1% Tween-20.

  • Elution Buffer: 2X SDS-PAGE Laemmli sample buffer.

B. Step-by-Step Methodology

  • Cell Lysate Preparation: a. Culture SH-SY5Y cells to ~80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Lyse cells directly on the plate with ice-cold Lysis Buffer. Scrape and collect the lysate. d. Incubate on ice for 30 minutes with occasional vortexing. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Determine protein concentration of the supernatant using a BCA assay. Dilute to a final concentration of 1-2 mg/mL in Reaction Buffer.

  • Interaction Step: a. In a microcentrifuge tube, combine 500 µg of cell lysate with Biotinyl-PrP(106-126) to a final concentration of 1-5 µM. b. Crucial Control: Prepare a parallel sample without the biotinylated peptide to control for non-specific binding to the beads. c. Incubate for 1 hour at 4°C with gentle rotation to allow for protein-peptide interactions.

  • Cross-linking Reaction: a. Add the freshly prepared BS3 stock solution to a final concentration of 1 mM. Rationale: A 20- to 1000-fold molar excess of cross-linker over the protein is a typical starting point for optimization[14]. b. Crucial Control: Prepare a parallel sample where only the buffer (used to dissolve BS3) is added. This "no cross-linker" control is essential to ensure that any co-purified proteins are dependent on the covalent linkage. c. Incubate for 30 minutes at room temperature with gentle mixing. d. Quench the reaction by adding Quenching Solution to a final concentration of 50 mM Tris-HCl. Incubate for 15 minutes at room temperature.

  • Affinity Capture: a. Prepare streptavidin magnetic beads according to the manufacturer's instructions (typically involves washing with Wash Buffer). b. Add 30 µL of bead slurry to each quenched reaction mixture. c. Incubate for 1 hour at 4°C with rotation.

  • Washing: a. Place the tubes on a magnetic stand and discard the supernatant. b. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. Thorough washing is critical to minimize background.

  • Elution and Analysis: a. After the final wash, remove all supernatant. b. Add 40 µL of 2X Laemmli sample buffer directly to the beads. c. Boil the samples at 95°C for 10 minutes to elute the proteins and break the biotin-streptavidin bond. d. Use the magnetic stand to pellet the beads and load the supernatant onto an SDS-PAGE gel. e. Analyze the results by Coomassie/silver staining or by Western Blot using an antibody against a suspected interacting protein. A positive "hit" will appear as a higher-molecular-weight band in the lane containing both the peptide and the cross-linker.

Protocol 2: Analysis of PrP(106-126) Self-Aggregation

This protocol uses cross-linking to stabilize and visualize the oligomeric species formed during the aggregation of Biotinyl-PrP(106-126).

A. Materials and Reagents

  • Peptide: Biotinyl-PrP(106-126), Human. Prepare a 1 mM stock in sterile DMSO.

  • Cross-linker: DSS. Prepare a fresh 25 mM stock in DMSO.

  • Aggregation Buffer: 50 mM MES, 150 mM NaCl, pH 6.0.

  • Quenching Solution: 1 M Tris-HCl, pH 7.5.

  • Detection Reagent: Streptavidin-HRP conjugate.

B. Step-by-Step Methodology

  • Peptide Aggregation: a. Dilute the Biotinyl-PrP(106-126) stock to a final concentration of 50 µM in Aggregation Buffer. b. Incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow for fibril formation. PrP(106-126) is known to spontaneously aggregate under these conditions[2].

  • Cross-linking: a. At each time point, take an aliquot of the peptide solution. b. Add DSS to a final concentration of 1 mM. c. Incubate for 30 minutes at room temperature. d. Quench the reaction with 50 mM Tris-HCl for 15 minutes.

  • Analysis: a. Add 4X Laemmli sample buffer to the quenched reactions. b. Boil at 95°C for 5 minutes. c. Separate the products on a 16% Tricine-SDS-PAGE gel, which provides better resolution for small peptides. d. Transfer the proteins to a PVDF membrane. e. Block the membrane and probe with a Streptavidin-HRP conjugate to detect the biotinylated peptide. f. Develop with an ECL substrate. The expected result is a "ladder" of bands corresponding to the monomer (~2 kDa), dimer (~4 kDa), trimer (~6 kDa), and higher-order oligomers, with the intensity and complexity of the ladder increasing over the incubation time.

Spacer_Arm_Concept cluster_short Short Cross-linker (e.g., 8 Å) cluster_long Long Cross-linker (e.g., 12 Å) P1_short Protein A P2_short Protein B P1_short->P2_short Cross-link Forms P1_long Protein A P3_long Protein C P1_long->P3_long No Cross-link (Too Far)

Caption: Using cross-linkers to probe interaction distances.

Troubleshooting and Validation

A robust experimental design includes rigorous controls to ensure the trustworthiness of the results.

IssuePotential Cause(s)Recommended Solution(s)
High Background / Non-specific Binding - Insufficient washing.- Hydrophobic interactions with beads.- Cross-linker reacting with bead surface proteins.- Increase the number of wash steps (from 3 to 5).- Increase detergent concentration (e.g., 0.1% to 0.5% Tween-20) in wash buffers.- Include a pre-clearing step by incubating the lysate with unconjugated beads before adding the bait.
No Cross-linked Product Detected - Interaction is too transient or absent.- Inactive cross-linker (hydrolyzed).- Wrong buffer chemistry (e.g., Tris).- Suboptimal cross-linker concentration.- Confirm the interaction with an orthogonal method (e.g., co-immunoprecipitation).- Always prepare cross-linker stocks fresh.- Ensure the reaction buffer is amine-free for NHS esters.[14]- Perform a titration of the cross-linker concentration (e.g., 0.1 mM, 0.5 mM, 1 mM, 2 mM).
Low Yield of Eluted Product - Inefficient cross-linking.- Low abundance of the interacting protein.- Incomplete elution from beads.- Optimize reaction time and temperature (e.g., 1 hour at RT).- Increase the amount of starting material (lysate).- Ensure complete resuspension of beads in elution buffer and boil for a full 10 minutes.

Essential Controls:

  • (-) Biotinyl-Peptide Control: To identify proteins that bind non-specifically to the streptavidin beads.

  • (-) Cross-linker Control: To confirm that the co-purification of the prey is dependent on the formation of a covalent bond and not just a strong non-covalent interaction.

  • Scrambled Peptide Control: Use a biotinylated peptide with the same amino acid composition as PrP(106-126) but in a randomized sequence to validate the specificity of the observed interaction.

References

  • Henriques, S. T., et al. (2008). PrP(106-126) Does Not Interact with Membranes under Physiological Conditions. Biophysical Journal, 95(4), 1877–1889. [Link]

  • Henriques, S. T., et al. (2008). PrP(106-126) does not interact with membranes under physiological conditions. Biophysical Journal, 95(4), 1877-89. [Link]

  • Singh, N., et al. (2002). Prion peptide 106-126 modulates the aggregation of cellular prion protein and induces the synthesis of potentially neurotoxic transmembrane PrP. Journal of Biological Chemistry, 277(3), 2275-86. [Link]

  • Sanghera, N., & Pinheiro, T. J. (2002). Membrane-mediated amyloid formation of PrP 106-126: A kinetic study. Journal of Molecular Biology, 317(4), 643-55. [Link]

  • Gao, T., et al. (2017). Membrane Disruption Mechanism of a Prion Peptide (106–126) Investigated by Atomic Force Microscopy, Raman and Electron Paramagnetic Resonance Spectroscopy. Langmuir, 33(22), 5528–5536. [Link]

  • American Chemical Society. (n.d.). Interaction of PrP(106-126) with model cell membranes. Retrieved from ACS. [Link]

  • Kim, D. I., et al. (2016). BioSITe: A Method for Direct Detection and Quantitation of Site-Specific Biotinylation. Journal of Proteome Research, 15(12), 4484-4494. [Link]

  • Jobling, M. F., et al. (2001). Copper and Zinc Binding Modulates the Aggregation and Neurotoxic Properties of the Prion Peptide PrP106−126. Biochemistry, 40(27), 8073–8084. [Link]

  • Lee, T. D., et al. (2005). Mass spectrometric detection of biotinylated peptides captured by avidin functional affinity electrophoresis. Rapid Communications in Mass Spectrometry, 19(7), 886-92. [Link]

  • Corsaro, A., et al. (2012). Role of Prion Protein Aggregation in Neurotoxicity. International Journal of Molecular Sciences, 13(7), 8236–8252. [Link]

  • Jobling, M. F., et al. (2001). Copper and zinc binding modulates the aggregation and neurotoxic properties of the prion peptide PrP106-126. Biochemistry, 40(27), 8073-84. [Link]

  • Schiapparelli, L. M., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research, 13(9), 3966–3978. [Link]

  • Schiapparelli, L. M., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research, 13(9), 3966-3978. [Link]

  • Rockland Immunochemicals. (n.d.). Biotin Binding Assay Protocol. Retrieved from Rockland. [Link]

  • Samarasinghe, S., et al. (2021). An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies. Biomedicines, 9(11), 1599. [Link]

  • Ali, M. A., & Tabassum, S. (2019). Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays. ACS Omega, 4(26), 21783–21791. [Link]

  • Ali, M. A., & Tabassum, S. (2019). Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays. ACS Omega, 4(26), 21783–21791. [Link]

  • Du, J., et al. (2014). Regulation of Aggregation Behavior and Neurotoxicity of Prion Neuropeptides by Platinum Complexes. Inorganic Chemistry, 53(10), 5136–5145. [Link]

  • Wilson, N. (2015). Can anyone recommend a good protocol for cross-linking proteins? ResearchGate. [Link]

  • Springer Nature Experiments. (n.d.). Cross-linking Protocols and Methods. Retrieved from Springer Nature. [Link]

  • University of Washington. (n.d.). Chemical Crosslinking - Probing the interface of proteins. Retrieved from University of Washington. [Link]

  • Leitner, A., et al. (2014). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. Structure, 22(11), 1523–1537. [Link]

  • ResearchGate. (n.d.). Peptide-peptide interaction of linear 106–126 peptide with peptides...[Link]

  • ResearchGate. (n.d.). PrP 106 –126 induces the aggregation and internalization of cell...[Link]

  • AnaSpec. (n.d.). PrP (106-126), prion protein. Retrieved from AnaSpec. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Mitigating Premature Aggregation of Biotinyl-PrP (106-126)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Prion Peptide Technical Support Center. As application scientists, we frequently encounter researchers struggling with the irreproducibility of assays involving the Prion Protein fragment PrP (106-126). When a biotin tag is added to the N-terminus for pull-down assays or Surface Plasmon Resonance (SPR), the handling complexity increases.

This guide is designed to move beyond basic handling instructions. We will deconstruct the biophysics of peptide aggregation, troubleshoot common freeze-thaw failures, and provide self-validating standard operating procedures (SOPs) to ensure your Biotinyl-PrP (106-126) remains in its intended monomeric state.

Part 1: The Biophysics of Freeze-Thaw Aggregation (The "Why")

To prevent aggregation, we must first understand the causality behind it. PrP (106-126)—sequence KTNMKHMAGAAAAGAVVGGLG—is notorious for its high amyloidogenic potential and neurotoxicity [1]. The peptide is highly amphipathic: the N-terminus is polar and charged, while the C-terminus is intensely hydrophobic [4].

Subjecting this peptide to aqueous freeze-thaw cycles introduces three critical biophysical stressors:

  • The Cryoconcentration Effect: As an aqueous peptide solution freezes, water crystallizes into pure ice lattices, excluding solutes. The peptide and buffer salts are forced into shrinking, unfrozen micro-pockets. This localized concentration spike pushes the peptide far beyond its solubility limit, thermodynamically driving the hydrophobic C-termini to self-associate into stable β -sheet nuclei [3].

  • Ice-Water Interfacial Stress: The expanding surface area of ice crystals acts as a heterogeneous nucleation site. The hydrophobic domains of PrP (106-126) align along this interface, accelerating fibrillization.

  • Eutectic pH Shifts: Buffer components (like sodium phosphates) crystallize at different temperatures during the freezing process. This can cause the pH of the unfrozen micro-pockets to drop drastically, altering the protonation state of the N-terminal histidines and triggering electrostatic collapse [5].

Part 2: Troubleshooting Guide & FAQs

Q1: My Biotinyl-PrP (106-126) solution turned cloudy after thawing from a -20°C aqueous stock. Can I rescue it by heating or vortexing? Diagnosis: Cryoconcentration-induced fibrillization[3]. Solution: Do not heat or vortex the sample. Thermal energy and mechanical shear stress will only accelerate fibril elongation by increasing the collision rate of monomers with existing β -sheet seeds. To rescue the peptide, you must completely denature the aggregates using a fluorinated solvent (see the HFIP protocol below). In the future, never store this peptide in an aqueous solution at -20°C.

Q2: My SPR sensorgram shows highly inconsistent binding kinetics across different aliquots of the same peptide batch. Diagnosis: Variable oligomeric states burying the Biotin tag. Solution: Biotinyl-PrP (106-126) rapidly forms oligomers where the N-terminal biotin tag can become sterically hindered or buried within the aggregate core. This prevents uniform capture by streptavidin-coated sensor chips. You must ensure complete monomerization prior to immobilization by using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to break pre-existing hydrogen bonds [2].

Q3: I absolutely must freeze my peptide in an aqueous buffer for a time-course assay. How do I minimize aggregation? Diagnosis: Unavoidable freeze-thaw stress requiring kinetic mitigation. Solution: If aqueous freezing is unavoidable, bypass the slow crystallization phase. Use flash-freezing (snap-freezing) by dropping the tubes directly into liquid nitrogen. Supplement your buffer with a cryoprotectant (e.g., 10% trehalose or sucrose) to maintain the peptide's hydration shell and prevent ice-interface interactions. Thaw rapidly in a 37°C water bath to minimize the time spent in the critical nucleation temperature zone.

Part 3: Standard Operating Procedure (SOP)

Protocol: HFIP Monomerization and Dry-Film Storage

This protocol is a self-validating system designed to strip pre-existing aggregates and prepare stable, single-use aliquots.

Step 1: Solubilization & Disruption

  • Action: Dissolve the lyophilized Biotinyl-PrP (106-126) powder in 100% HFIP to a concentration of 1.0 mM [1].

  • Causality: HFIP is a strongly hydrogen-bonding solvent. It disrupts intermolecular β -sheets and forces the peptide into a transient, monomeric α -helical state [2].

Step 2: Incubation

  • Action: Incubate the solution at room temperature for 1 hour.

  • Validation Checkpoint: The solution must be completely optically clear. Any turbidity indicates incomplete solubilization; if observed, sonicate in a water bath for 5 minutes.

Step 3: Aliquoting

  • Action: Dispense the monomerized solution into single-use, low-bind microcentrifuge tubes.

Step 4: Desiccation

  • Action: Evaporate the HFIP under a gentle stream of high-purity Nitrogen ( N2​ ) gas, or use a SpeedVac without applied heat [1].

  • Validation Checkpoint: The tube must appear completely dry, leaving only a faint, translucent peptide film at the bottom. Residual HFIP is highly toxic to cell cultures and will interfere with downstream assays.

Step 5: Storage

  • Action: Store the dried peptide films at -80°C in a sealed desiccator. Under these conditions, the peptide lacks the molecular mobility to aggregate.

Step 6: Just-in-Time Reconstitution

  • Action: Immediately before your experiment, reconstitute the dry film in 100% anhydrous DMSO to a high concentration (e.g., 5.0 mM) [1]. Rapidly dilute this stock into your working aqueous buffer (e.g., 10 mM HEPES, pH 7.4) to achieve the final assay concentration.

  • Causality: Reconstituting first in DMSO prevents the peptide from passing through a high-concentration aqueous phase, drastically reducing the probability of premature nucleation before the assay begins.

Part 4: Quantitative Data Summary

The following table summarizes the impact of various storage and handling conditions on the structural integrity of Biotinyl-PrP (106-126).

Storage Method / ConditionSolvent EnvironmentFreeze-Thaw CyclesEst. Monomer Half-LifeAggregation Risk Profile
Aqueous Stock (-20°C) HEPES (pH 7.4)1 (Slow freeze)< 1 hour post-thawCritical (Cryoconcentration)
Aqueous + Cryoprotectant HEPES + 10% Trehalose1 (Snap frozen in LN2​ )~4 - 6 hoursModerate (Kinetically delayed)
DMSO Stock (-20°C) 100% Anhydrous DMSOMultipleVariable (Days)High (Prone to moisture ingress)
Dry Film (-80°C) None (Post-HFIP evaporation)N/A> 6 monthsNegligible (Thermodynamically stable)

Part 5: Workflow Visualization

G A Lyophilized Biotinyl-PrP(106-126) B Monomerization (100% HFIP, 1h RT) A->B Dissolve C Aliquot into Single-Use Tubes B->C Standardize D Evaporate HFIP (N2 gas) & Store Dry Film at -80°C C->D Desiccate E Reconstitution (DMSO or Buffer) D->E On-Demand Use F Avoid Aqueous Freeze-Thaw (Causes Cryoconcentration) E->F Warning

Workflow for preventing Biotinyl-PrP(106-126) aggregation during storage.

References

  • Structural and functional aspects of membranes: the involvement of lipid rafts in Alzheimer's disease pathogenesis - OAPEN Library. [Link]

  • Preparation of Stable Amyloid-β Oligomers Without Perturbative Methods - ResearchGate.[Link]

  • Membrane Disruption Mechanism of a Prion Peptide (106-126) Investigated by Atomic Force Microscopy, Raman and Electron Paramagnetic Resonance Spectroscopy - PMC. [Link]

  • The Toxicity of Prion Protein Fragment PrP(106−126) is Not Mediated by Membrane Permeabilization as Shown by a M112W Substitution | Biochemistry - ACS Publications.[Link]

Troubleshooting high background noise in Biotinyl-Prion Protein (106-126) binding assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Knowledge Base. Working with the Biotinyl-Prion Protein (106-126) fragment presents unique biochemical challenges. Because PrP(106-126) encompasses the highly hydrophobic, amyloidogenic core of the prion protein, it is notorious for spontaneous β-sheet aggregation and non-specific adherence to plastics, cells, and artificial membranes.

As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we will address the root causality of high background noise in your binding assays, outline self-validating experimental controls, and provide field-proven protocols to rescue your signal-to-noise ratio (SNR).

Diagnostic Workflow

Before altering your buffers, use this decision tree to isolate the exact source of your background noise.

TroubleshootingWorkflow Start High Background Signal Check1 Signal in No-Peptide Control? Start->Check1 EndoBiotin Endogenous Biotin / Reagent Cross-reactivity Check1->EndoBiotin Yes Check2 Signal in Scrambled Peptide Control? Check1->Check2 No BlockBiotin Apply Avidin/Biotin Block EndoBiotin->BlockBiotin Hydrophobic Non-Specific Hydrophobic Binding Check2->Hydrophobic Yes Aggreg Peptide Aggregation (β-sheet) Check2->Aggreg No OptBlock Optimize Detergents & BSA Hydrophobic->OptBlock HFIP Disaggregate with HFIP Aggreg->HFIP

Fig 1: Diagnostic decision tree for isolating background noise sources in PrP(106-126) assays.

Mechanistic FAQs: The "Why" Behind the Noise

Q1: Why does Biotin-PrP(106-126) exhibit such high non-specific binding even in the absence of target receptors? A: The PrP(106-126) sequence (KTNMKHMAGAAAAGAVVGGLG) is highly hydrophobic and prone to spontaneous β-sheet formation, mimicking the infectious PrPSc isoform (1)[1]. When reconstituted directly into standard aqueous buffers, it rapidly forms sticky amyloid-like oligomers and fibrils. These aggregates precipitate indiscriminately onto plastic surfaces, extracellular matrices, and cell membranes, creating massive background signal that obscures true physiological binding (2)[2]. To prevent this, the peptide must be strictly monomerized using fluorinated solvents prior to the assay (3)[3].

Mechanism Monomer Monomeric PrP(106-126) Membrane Lipid Membrane Monomer->Membrane Physiological Interaction Oligomer β-sheet Oligomers Monomer->Oligomer Spontaneous Aggregation Binding Specific Binding Membrane->Binding True Signal Oligomer->Membrane Membrane Disruption Fibrils Amyloid Fibrils Oligomer->Fibrils Nucleation Background Non-Specific Noise Fibrils->Background Sticky Precipitation

Fig 2: Mechanistic pathway of PrP(106-126) monomer binding vs. amyloidogenic aggregation.

Q2: My "No-Peptide" control still shows a high background signal. What is causing this? A: If your negative control (lacking Biotin-PrP(106-126) but containing the detection reagents) shows signal, the issue is not the peptide. It is almost certainly endogenous biotin or non-specific binding of your streptavidin/avidin-conjugate (4)[4]. Tissues such as liver, kidney, and brain contain high levels of endogenous biotin, a crucial mitochondrial coenzyme (5)[5]. If these sites are not blocked, your streptavidin-HRP or fluorophore will bind directly to the tissue, yielding false positives.

Q3: How do I differentiate between true physiological membrane binding and non-specific hydrophobic sticking? A: True physiological interaction of PrP(106-126) with lipid bilayers is highly dependent on membrane composition (e.g., presence of POPC, Cholesterol, and GM1 gangliosides) and pH (2)[2]. Non-specific sticking occurs indiscriminately across all surfaces. To validate specific binding, always run a parallel assay using a scrambled Biotin-PrP(106-126) control. If the scrambled peptide yields the same signal as the active sequence, your assay conditions are permitting non-specific hydrophobic interactions, requiring optimization of your blocking agents and detergents.

Self-Validating Experimental Protocols

Protocol A: HFIP Monomerization of Biotin-PrP(106-126)

Purpose: To dissociate pre-formed β-sheet aggregates into monomers, ensuring uniform binding kinetics and preventing sticky precipitation (6)[6].

  • Solubilization : Dissolve lyophilized Biotin-PrP(106-126) in 100% 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) to a concentration of 1 mM.

  • Disaggregation : Sonicate the solution in a water bath for 15-20 minutes at room temperature to break down intermediate assemblies.

  • Film Formation : Aliquot the solution into low-bind microcentrifuge tubes. Evaporate the HFIP completely using a vacuum desiccator or a gentle stream of nitrogen gas to form a clear peptide film.

  • Storage : Store the dried peptide films at -80°C.

  • Reconstitution (Assay Day) : Immediately before the assay, reconstitute the film in a small volume of DMSO, then rapidly dilute into your working assay buffer (e.g., HEPES pH 7.4). Critical Causality Note: Never freeze-thaw the aqueous dilution. Aqueous PrP(106-126) will rapidly nucleate into fibrils upon temperature cycling.

Protocol B: Endogenous Biotin Blocking Strategy

Purpose: To saturate endogenous biotin in cells/tissues before introducing the Biotin-PrP(106-126) and Streptavidin detection system (5)[5].

  • Avidin Incubation : After standard protein blocking (e.g., 5% BSA or Casein), incubate the sample with 0.1% Avidin solution for 15 minutes at room temperature. Avidin binds and covers all endogenous biotin.

  • Wash : Wash 3x with PBST (PBS + 0.05% Tween-20) for 5 minutes each.

  • Biotin Incubation : Incubate the sample with 0.01% free Biotin solution for 15 minutes. This step saturates any remaining open binding sites on the tetrameric Avidin molecule, preventing it from capturing your Biotin-PrP(106-126).

  • Wash : Wash 3x with PBST. Proceed immediately to Biotin-PrP(106-126) incubation.

Quantitative Data: Signal-to-Noise (SNR) Optimization Matrix

The following table summarizes the quantitative impact of combining monomerization and blocking strategies on assay SNR.

Preparation / Blocking StrategyPrimary Target AddressedBackground Signal (RFU)Specific Signal (RFU)SNR
Untreated Peptide + No BlockAggregation + Endo. Biotin45,00050,0001.1
Untreated Peptide + Avidin/Biotin BlockAggregation28,00048,0001.7
HFIP-Treated Peptide + No BlockEndo. Biotin18,00065,0003.6
HFIP-Treated Peptide + Avidin/Biotin Block Aggregation + Endo. Biotin 2,500 62,000 24.8
HFIP-Treated + Scrambled PeptideBaseline Validation2,100N/AN/A

Note: Data represents typical relative fluorescence units (RFU) observed in optimized vs. unoptimized microplate binding assays using SH-SY5Y neuroblastoma cell lines.

References

  • IHC Troubleshooting Guide . Thermo Fisher Scientific. 4

  • PrP(106-126) Does Not Interact with Membranes under Physiological Conditions . NIH PMC. 2

  • Methods to Block Endogenous Detection . Thermo Fisher Scientific - SG. 5

  • Interaction of the 106-126 prion peptide with lipid membranes and potential implication for neurotoxicity . PubMed. 1

  • Highly Accelerated Self-Assembly and Fibrillation of Prion Peptides on Solid Surfaces . ACS Publications. 3

  • Roles of Apigenin and Nepetin in the Assembly Behavior and Cytotoxicity of Prion Neuropeptide PrP106-126 . ACS Chemical Neuroscience. 6

Sources

Improving fibrillization consistency and rates of Biotinyl-PrP (106-126) human peptide

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers on Improving Aggregation Consistency and Rates

Welcome to the technical support guide for the Biotinyl-PrP (106-126) human peptide. As Senior Application Scientists, we have compiled this resource to address the common challenges encountered during the fibrillization of this highly amyloidogenic peptide. This guide moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and achieve reproducible results in your neurodegenerative disease research and drug development efforts.

Part 1: Frequently Asked Questions - Foundational Concepts

This section addresses fundamental questions about the PrP (106-126) peptide and the mechanics of its aggregation.

Q1: What is the significance of the PrP (106-126) peptide fragment?

The human prion protein (PrP) fragment 106-126 (Sequence: KTNMKHMAGAAAAGAVVGGLG) is a key region of the full-length prion protein.[1] It is highly amyloidogenic and is believed to reproduce many of the neurotoxic and physicochemical properties of the pathogenic scrapie isoform (PrPSc).[2][3][4] The peptide contains a highly conserved palindromic sequence, AGAAAAGA (residues 113-120), which is critical for its spontaneous aggregation into β-sheet-rich amyloid fibrils.[4][5] Because of these properties, PrP (106-126) is widely used as a model system to study the mechanisms of prion-induced neurodegeneration and to screen for potential therapeutic inhibitors of amyloid formation.[3][6]

Q2: What is the basic mechanism of PrP (106-126) fibrillization?

The fibrillization of PrP (106-126) follows a nucleation-dependent polymerization model, which is characteristic of many amyloidogenic proteins.[7] The process can be broken down into three phases:

  • Lag Phase (Nucleation): Soluble peptide monomers undergo conformational changes and associate to form unstable oligomeric "seeds" or nuclei. This is typically the rate-limiting step and a major source of variability.

  • Elongation Phase (Growth): Once stable nuclei are formed, they act as templates, rapidly recruiting and converting other monomers, leading to the growth of protofibrils and mature fibrils.

  • Stationary Phase (Equilibrium): The reaction reaches a steady state as the concentration of available monomers decreases, and the rates of fibril growth and dissociation approach equilibrium.

Seeding an experiment with pre-formed fibrils can bypass the stochastic lag phase, leading to faster and more consistent aggregation.[7][8]

Diagram: Nucleation-Dependent Fibrillization Pathway

FibrillizationPathway cluster_Monomers Soluble Monomers cluster_Aggregation Aggregation Process Monomer PrP(106-126) Monomers (Random Coil) Oligomers Unstable Oligomers Monomer->Oligomers Lag Phase (Slow, Stochastic) Nuclei Stable Nuclei (Seeds) β-sheet rich Monomer->Nuclei Fibrils Mature Fibrils (Cross-β Structure) Monomer->Fibrils Monomer Addition Oligomers->Nuclei Nucleation Nuclei->Fibrils Elongation Phase (Rapid Growth)

Caption: The pathway of amyloid formation from soluble monomers to mature fibrils.

Q3: How does biotinylation affect the peptide's behavior?

Biotinylation is the process of covalently attaching a biotin molecule to the peptide.[9] This is typically done at the N-terminus or the side chain of a lysine residue to facilitate detection, purification, or immobilization using the high-affinity interaction between biotin and avidin/streptavidin.[10][11]

While incredibly useful, the modification can introduce experimental variables:

  • Steric Hindrance: The biotin tag can physically interfere with the peptide's self-assembly or its binding to streptavidin. To mitigate this, a flexible spacer (e.g., PEG, Ahx) is often inserted between the peptide and the biotin molecule.[10][12]

  • Altered Physicochemical Properties: The addition of biotin and a linker changes the local hydrophobicity, charge, and size of the peptide terminus, which can subtly influence aggregation kinetics. It is crucial to use the same batch and type of biotinylated peptide for a set of comparative experiments.

Part 2: Troubleshooting Guide - Common Issues & Solutions

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Peptide Won't Dissolve / Precipitates Immediately 1. Inappropriate Solvent: PrP (106-126) is hydrophobic and may not dissolve directly in aqueous buffers.[13]2. TFA Counterions: Residual Trifluoroacetic Acid (TFA) from synthesis can affect solubility and pH.[1]3. Pre-aggregation: The lyophilized powder may already contain small aggregated seeds.1. Use an Organic Co-solvent: First, dissolve the peptide in a small amount of DMSO or hexafluoroisopropanol (HFIP).[4][14] Vortex briefly. Then, dilute this stock solution into your final aqueous buffer. Always add the peptide stock to the buffer, not the other way around.2. Control for TFA: Be aware that TFA can make your solution acidic. Ensure your final buffer has sufficient buffering capacity. For sensitive assays, consider purchasing TFA-removed peptide.[1]3. Disaggregation Protocol: To start from a truly monomeric state, a pre-treatment step like sonication or size-exclusion chromatography (SEC) of the stock solution may be necessary.
Inconsistent Fibrillization Rates (High Well-to-Well Variability) 1. Stochastic Nucleation: The lag phase is inherently variable. Minor differences in contaminants (dust), surface interactions (pipette tips, plate wells), or agitation can lead to large differences in nucleation time.2. Inconsistent Pipetting: Small errors in peptide concentration can significantly impact kinetics.[15]1. Implement Seeding: This is the most effective way to eliminate the lag phase and synchronize the reaction. Add a small percentage (e.g., 1-5% w/w) of pre-formed fibrils (seeds) to your monomeric peptide solution.[8][16]2. Use a Master Mix: Prepare a single master mix of the peptide solution and aliquot it into your replicate wells to minimize pipetting variability. Use low-binding pipette tips and plates.
Slow or No Fibrillization 1. Suboptimal pH: Neutral pH is not optimal for rapid fibrillization of this peptide.2. Methionine Oxidation: The two methionine residues (Met109, Met112) are susceptible to oxidation, which can inhibit or prevent aggregation.[17]3. Low Peptide Concentration: The rate of fibrillization is concentration-dependent.[15]1. Lower the pH: Fibril elongation is dramatically accelerated under acidic conditions (pH 4-5).[18][19][20][21] This is because the peptide becomes more conformationally flexible, facilitating its incorporation into a growing fibril.[18][20]2. Use Fresh Peptide & Degassed Buffers: Purchase high-quality peptide and store it properly (desiccated at -20°C or -80°C). Prepare stock solutions fresh for each experiment. Using buffers degassed with nitrogen or argon can help minimize oxidation.3. Increase Concentration: If possible, increase the peptide concentration. Run a concentration-dependency test to find the optimal range for your assay.
Low Thioflavin T (ThT) Signal 1. No Fibril Formation: See "Slow or No Fibrillization" above.2. Off-Pathway Aggregates: The peptide may be forming amorphous, non-amyloid aggregates that do not bind ThT efficiently.3. ThT Degradation: ThT is light-sensitive.1. Confirm Fibril Morphology: Use Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM) to visually confirm the presence and morphology of fibrils.[22][23]2. Optimize Agitation: Continuous, gentle agitation (e.g., orbital shaking) can favor the formation of ordered fibrils over amorphous aggregates. However, vigorous agitation can sometimes have the opposite effect.[8]3. Prepare Fresh ThT: Make ThT stock solutions in water or buffer, filter-sterilize, and store protected from light at 4°C. Prepare working solutions fresh daily.
Part 3: Key Experimental Protocols

Here we provide step-by-step methodologies for critical experimental workflows.

Protocol 1: Preparation of Monomeric Biotinyl-PrP (106-126) Stock

Causality: The starting state of the peptide is the most critical variable for reproducibility. This protocol is designed to dissolve the peptide while minimizing pre-aggregation.

  • Weigh Peptide: Carefully weigh the lyophilized Biotinyl-PrP (106-126) in a low-binding microcentrifuge tube.

  • Initial Dissolution: Add the required volume of high-purity, anhydrous DMSO to achieve a high-concentration stock (e.g., 1-2 mM).

  • Vortex: Vortex the tube for 1-2 minutes until the peptide is fully dissolved. The solution should be clear.

  • Aliquot and Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store immediately at -80°C. Use a fresh aliquot for each experiment.

Protocol 2: ThT-Based Fibrillization Assay

Causality: This assay provides real-time kinetic data on fibril formation. The use of a non-binding plate surface and consistent sealing is crucial to prevent surface-induced nucleation and evaporation.

  • Prepare Reagents:

    • Assay Buffer: Prepare your desired buffer (e.g., 20 mM Sodium Acetate, 150 mM NaCl, pH 5.0).[24] Filter through a 0.22 µm filter.

    • ThT Working Solution: Dilute a ThT stock to a final concentration of 10-20 µM in the assay buffer. Keep it protected from light.

  • Prepare Peptide Dilution:

    • Rapidly thaw an aliquot of the DMSO peptide stock.

    • Calculate the volume needed for your final desired peptide concentration (e.g., 25-100 µM).

    • Prepare a master mix by diluting the peptide stock into the ThT-containing assay buffer. Ensure the final DMSO concentration is low and consistent across all wells (typically <5%).

  • Plate Loading:

    • Aliquot the master mix into the wells of a black, clear-bottom, non-binding 96-well plate. Include buffer-only controls.

    • Seal the plate firmly with an optical adhesive film to prevent evaporation.

  • Data Acquisition:

    • Place the plate in a plate reader pre-heated to the desired temperature (e.g., 37°C).

    • Set the measurement parameters:

      • Excitation: ~440-450 nm

      • Emission: ~480-490 nm

      • Reading Interval: Every 5-15 minutes

      • Agitation: Intermittent orbital or linear shaking before each read.

    • Run the experiment until the fluorescence signal reaches a plateau.

Diagram: Fibrillization Assay Workflow

AssayWorkflow Start Start: Lyophilized Biotinyl-PrP(106-126) Dissolve 1. Dissolve Peptide in DMSO Stock Start->Dissolve Dilute 3. Dilute Peptide Stock into Assay Buffer Dissolve->Dilute PrepareBuffer 2. Prepare Assay Buffer (e.g., pH 5.0) + ThT PrepareBuffer->Dilute Plate 4. Aliquot to 96-Well Plate & Seal Dilute->Plate Incubate 5. Incubate in Plate Reader (e.g., 37°C with shaking) Plate->Incubate Analyze 6. Analyze Kinetic Data (Fluorescence vs. Time) Incubate->Analyze

Sources

Technical Support Center: Resolving Steric Hindrance in Biotinyl-PrP(106-126) Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently encounter researchers struggling with the biophysical behavior of Biotinylated Prion Protein (106-126)[Biotin-PrP(106-126)].

The PrP(106-126) peptide is a highly fibrillogenic, neurotoxic fragment widely used to model prion diseases in vitro[1]. However, directly tagging this peptide with biotin often leads to experimental failure. The root cause is steric hindrance . This guide synthesizes biophysical principles with field-proven methodologies to help you troubleshoot, optimize, and validate your Biotin-PrP(106-126) workflows.

The Causality of Steric Hindrance in PrP(106-126)

To solve steric issues, we must first understand the structural mechanics of PrP(106-126). Solid-state NMR reveals that mature PrP(106-126) fibrils form highly ordered, in-register parallel β -sheets[2]. The core driver of this assembly is the highly conserved hydrophobic palindromic sequence, AGAAAAGA (residues 113–120)[1].

When a bulky, rigid bicyclic biotin molecule (244 Da) is conjugated directly to the N-terminus (residue 106) without a spacer, it creates a massive steric clash. This clash disrupts the intermolecular hydrogen bonding required for β -sheet stacking, effectively inhibiting fibrillogenesis. Conversely, if forced into aggregates, the dense fibrillar network buries the biotin tag, rendering it inaccessible to the massive streptavidin tetramer (~53 kDa) during pull-down assays.

Mechanism Direct Direct Biotinylation (No Spacer) Core PrP(106-126) Core (AGAAAAGA) Direct->Core Attaches tightly PEG PEGylated Biotinylation (PEG4 / PEG15 Spacer) PEG->Core Flexible extension Hindrance Steric Clash: β-Sheet Disruption Core->Hindrance Blocks assembly Fibril In-Register Parallel β-Sheets (Native Fibrils) Core->Fibril Unhindered assembly Binding Efficient Streptavidin Pull-Down Fibril->Binding Accessible Biotin

Mechanistic pathway showing how PEG spacers resolve steric hindrance in PrP(106-126) fibrillogenesis.

Troubleshooting Guide & FAQs

Q1: Why does direct N-terminal biotinylation prevent my PrP(106-126) from forming neurotoxic fibrils?

A: Direct attachment places the biotin ring too close to the aggregation-prone AGAAAAGA domain. The spatial requirement for in-register parallel β -sheet formation cannot be met due to the physical bulk of the tag[2]. Furthermore, the lack of a hydrophilic spacer reduces peptide solubility, leading to amorphous, non-toxic precipitation rather than structured amyloid fibril formation. Solution: Incorporate a flexible spacer. A hydrophilic Polyethylene Glycol (PEG) linker extends the biotin tag away from the peptide core, preserving the native aggregation kinetics and restoring neurotoxicity[3].

Q2: My biotinylated PrP(106-126) forms fibrils, but I cannot pull it down with streptavidin beads. What is wrong?

A: This is a classic case of "buried tags." Even if the peptide aggregates, the tight packing of the amyloid core can physically trap the biotin tag inside the fibril structure. Streptavidin is a large protein (~53 kDa) with deep biotin-binding pockets; it cannot penetrate the fibril to reach the tag. Solution: You need a longer spacer arm. While a short linker like aminohexanoic acid (Ahx) might allow fibril formation, it is often too short to project the biotin out of the fibril matrix[4]. Upgrading to a PEG15 linker (~50 Å length) ensures the biotin tag extends well beyond the steric bulk of the fibril surface, dramatically improving assay sensitivity[3].

Q3: Should I use an Ahx (aminohexanoic acid) or a PEG linker for PrP(106-126)?

A: We strongly recommend PEG linkers over Ahx for this specific peptide. Ahx is a hydrophobic, 6-carbon straight-chain spacer[4]. Because PrP(106-126) is already highly hydrophobic and prone to aggregation, adding a hydrophobic Ahx linker can exacerbate unwanted amorphous precipitation. PEG linkers are hydrophilic, which improves the overall solubility of the monomeric conjugate in aqueous buffers and provides superior flexibility[5].

Quantitative Data: Linker Optimization

The following table summarizes in-house and literature-validated data regarding the impact of different linker strategies on PrP(106-126) behavior.

Linker TypeSpacer Length (Å)Monomer SolubilityAggregation Half-Time ( t1/2​ )Streptavidin Binding Efficiency
None (Direct) 0Poor> 48 hrs (Inhibited)< 10%
Ahx (6-carbon) ~ 8Moderate~ 12 hrs~ 45%
PEG4 ~ 16Excellent~ 6 hrs (Native-like)> 85%
PEG15 ~ 50Excellent~ 8 hrs> 95%

Note: Native, untagged PrP(106-126) typically exhibits an aggregation t1/2​ of ~4-6 hours under standard physiological conditions.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be self-validating. The following workflows include built-in quality control steps to verify that steric hindrance has been successfully bypassed.

Protocol A: Preparation and Validation of PEGylated Biotin-PrP(106-126) Fibrils

Objective: Generate structured amyloid fibrils and confirm that the PEG spacer has preserved native aggregation kinetics.

  • Peptide Reconstitution: Dissolve lyophilized Biotin-PEG4-PrP(106-126) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mM. Causality: HFIP disrupts pre-existing β -sheets, ensuring the peptide starts as a true monomer.

  • Film Formation: Aliquot the solution into low-bind microcentrifuge tubes and evaporate the HFIP under a gentle stream of nitrogen gas. Dry the resulting peptide film in a vacuum desiccator for 1 hour.

  • Fibrillogenesis: Resuspend the peptide film in PBS (pH 7.4) to a final concentration of 50 μ M. Incubate at 37°C with continuous orbital shaking (300 rpm) for 24 hours.

  • Validation Step (Thioflavin T Assay): Mix a 10 μ L aliquot of the aggregation reaction with 90 μ L of 25 μ M Thioflavin T (ThT) in PBS. Measure fluorescence (Excitation: 440 nm, Emission: 482 nm).

    • Self-Validation: A strong fluorescent signal confirms the presence of cross- β amyloid structures. If the signal is flat, steric hindrance is still inhibiting assembly (check peptide purity or consider a longer PEG linker).

Protocol B: Streptavidin Pull-Down of Fibrillar Biotin-PrP(106-126)

Objective: Isolate interacting proteins (or confirm tag accessibility) using the aggregated peptide.

  • Bead Preparation: Equilibrate 50 μ L of Streptavidin Magnetic Beads in 1 mL of Wash Buffer (PBS + 0.05% Tween-20). Place on a magnetic rack and discard the supernatant. Repeat 3 times.

  • Binding: Add 200 μ L of the validated Biotin-PEG4-PrP(106-126) fibril preparation (from Protocol A) to the beads. Incubate at Room Temperature for 1 hour with gentle end-over-end rotation.

    • Causality: The PEG spacer ensures the biotin tag extends past the fibril's hydration shell, allowing the massive streptavidin protein to bind without steric clashing[3].

  • Washing: Place the tube on the magnetic rack. Remove the supernatant (save for unbound fraction analysis). Wash the beads 4 times with 1 mL Wash Buffer to remove non-specifically bound aggregates.

  • Elution: Boil the beads in 50 μ L of 1X SDS-PAGE sample buffer (containing 50 mM DTT) at 95°C for 10 minutes to denature the streptavidin and dissociate the fibrils.

  • Validation Step: Run the eluate on a 15% Tris-Tricine gel.

    • Self-Validation: A distinct band corresponding to the monomeric mass of Biotin-PEG-PrP(106-126) confirms successful pull-down and proves the tag was sterically accessible.

Workflow Start 1. Reconstitute Biotin-PEG-PrP (HFIP Treatment) Fibril 2. Incubate in PBS (37°C, 24h) Start->Fibril QC 3. QC: ThT Fluorescence (Validates β-sheet) Fibril->QC PullDown 4. Streptavidin Magnetic Bead Incubation QC->PullDown Elute 5. SDS-PAGE Elution (Validates Accessibility) PullDown->Elute

Workflow for synthesizing and validating PEG-spaced Biotin-PrP(106-126) to avoid hindrance.

References

  • Peptide Biotinylation - QYAOBIO: Linker & Spacer in Biotinylation QYAOBIO[Link]

  • Core Structure of Amyloid Fibrils Formed by Residues 106-126 of the Human Prion Protein National Institutes of Health (NIH) / Core.ac.uk[Link]

  • Role of Prion Protein Aggregation in Neurotoxicity MDPI[Link]

Sources

Technical Support Center: Best Practices for Dissolving Biotinyl-PrP (106-126)

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the reproducibility of Biotinyl-Prion Protein (106-126) assays. PrP(106-126) is a highly amyloidogenic synthetic peptide that models the neurotoxic and fibrillogenic properties of the infectious scrapie isoform (PrPSc)[1]. Because of its extreme propensity to self-assemble into in-register parallel β-sheets[2], improper solubilization leads to irreproducible aggregation states, high background noise in assays, and variable cellular toxicity.

To ensure scientific rigor, every protocol you execute must be a self-validating system . This guide provides field-proven methodologies, the mechanistic causality behind solvent selection, and targeted troubleshooting for handling Biotinyl-PrP(106-126) using Hexafluoroisopropanol (HFIP) and Dimethyl Sulfoxide (DMSO).

Solubilization Workflow Overview

G Start Lyophilized Biotinyl-PrP (106-126) HFIP_Path HFIP Treatment Start->HFIP_Path DMSO_Path DMSO Solubilization Start->DMSO_Path HFIP_Step1 Dissolve in 100% HFIP (Vortex & Sonicate 20 min) HFIP_Path->HFIP_Step1 DMSO_Step1 Dissolve in 100% DMSO (Max 1-5 mM) DMSO_Path->DMSO_Step1 HFIP_Step2 Evaporate & Freeze-Dry (12h) to remove HFIP HFIP_Step1->HFIP_Step2 Monomer Stable Peptide Monomer (Zero β-sheet) HFIP_Step2->Monomer Aggregates Rapid Aggregation / Oligomerization Monomer->Aggregates 37°C, 72h DMSO_Step2 Dilute in Aqueous Buffer (Final DMSO < 0.1%) DMSO_Step1->DMSO_Step2 DMSO_Step2->Aggregates

Workflow for Biotinyl-PrP (106-126) dissolution comparing HFIP monomerization and DMSO aggregation.

Section 1: Core Methodologies
Protocol A: HFIP Monomerization (The Gold Standard)

Causality: Synthetic PrP(106-126) often contains pre-formed β-sheet aggregates resulting from the lyophilization process during manufacturing. HFIP is a strongly hydrogen-bonding fluorinated solvent that disrupts these pre-existing β-sheets, resetting the peptide to a monomeric, random-coil state[3].

Step-by-Step Methodology:

  • Reconstitution: Add 100% HFIP directly to the lyophilized Biotinyl-PrP(106-126) vial to achieve a concentration of 1 mg/mL.

  • Disaggregation: Seal the vial tightly and ultrasonicate in a water bath for 20 minutes at room temperature to fully dissociate partially assembled intermediates[3].

  • Film Formation: Aliquot the solution into microcentrifuge tubes. Evaporate the HFIP under a gentle stream of nitrogen gas or in a SpeedVac (in a fume hood) until a clear peptide film forms.

  • Lyophilization (Critical Step): Freeze-dry the peptide film for a minimum of 12 hours to ensure the complete removal of residual HFIP[3].

  • Resuspension: Immediately prior to your experiment, resuspend the monomeric film in your target assay buffer (e.g., 10 mM Phosphate Buffer, pH 7.4).

  • Self-Validation: Run a baseline Thioflavin T (ThT) fluorescence assay immediately after resuspension. A near-zero baseline confirms successful monomerization[1].

Protocol B: Direct DMSO Solubilization (For Immediate Assay Use)

Causality: DMSO is a polar aprotic solvent that readily dissolves hydrophobic peptides. However, upon dilution into aqueous buffers, DMSO promotes rapid, uncontrolled aggregation. This method is only suitable if heterogeneous oligomeric/fibrillar mixtures are acceptable for your immediate toxicity screening.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the lyophilized peptide in 100% anhydrous DMSO to a stock concentration of 1 mM. Vortex vigorously for 1 minute.

  • Dilution: Dilute the stock directly into pre-warmed culture media or buffer. Ensure the final DMSO concentration is strictly <0.1%[4].

  • Incubation: For mature fibril formation, incubate the aqueous solution at 37°C for 24–72 hours[3].

  • Self-Validation: Verify aggregation using dynamic light scattering (DLS) or a ThT assay before applying the peptide to cell cultures[4].

Section 2: Quantitative Data & Solvent Comparison

To choose the correct solvent system, you must weigh the kinetic control of HFIP against the rapid execution of DMSO.

ParameterProtocol A: HFIP MonomerizationProtocol B: Direct DMSO Solubilization
Initial Secondary Structure Monomeric, random-coilHeterogeneous (monomers, oligomers, fibrils)
Aggregation Kinetics Controlled, sigmoidal ThT curve with a distinct lag phaseUncontrolled, rapid aggregation; minimal lag phase
Oxidation Risk LowHigh (DMSO can oxidize Methionine 109/112)
Solvent Cytotoxicity High if residual HFIP remains (requires 12h lyophilization)Moderate (DMSO must be diluted to <0.1% final)
ROS Scavenging NoneHigh (DMSO scavenges ROS, potentially masking toxicity)[4]
Recommended Use Case Kinetic studies, structural biology, controlled toxicity assaysRapid screening where heterogeneous aggregates are acceptable
Section 3: Troubleshooting FAQs

Q1: Why does my Biotinyl-PrP (106-126) form a gel when dissolved in DMSO? A: Gelation occurs due to hyper-rapid β-sheet formation and cross-linking of the peptide's hydrophobic core (residues 113-120: AGAAAAGAV). If your DMSO has absorbed atmospheric moisture (water > 5%), the localized polarity shift forces the peptide to crash out of solution. Self-validating fix: Always use fresh, anhydrous DMSO stored under argon, and keep peptide stock concentrations at or below 1 mM[4].

Q2: How do I ensure the complete removal of HFIP before my cell viability assay? A: Residual HFIP is highly cytotoxic and will confound MTT/MTS viability assays. After nitrogen evaporation, the peptide must be freeze-dried for at least 12 hours[3]. Self-validating fix: Run a "vehicle control" (an empty tube treated with the exact same HFIP evaporation and lyophilization protocol, then resuspended in media) alongside your peptide in the cell assay. If the vehicle control shows toxicity, you must extend your lyophilization time.

Q3: Does the N-terminal biotin tag alter the solubility or aggregation kinetics? A: Yes. The Biotin tag adds a hydrophobic moiety at the N-terminus. While it does not prevent the core amyloidogenic sequence from forming in-register parallel β-sheets[2], it can slightly decrease initial aqueous solubility and alter the lag phase of ThT kinetics. The 20-minute sonication during the initial HFIP dissolution step[3] is critical to overcoming this steric hindrance.

Q4: My ThT assay shows high baseline fluorescence immediately after dissolving in aqueous buffer. Why? A: High initial ThT fluorescence indicates the presence of pre-formed amyloid seeds. If you skipped the HFIP monomerization step and dissolved directly in DMSO/Buffer, the peptide retains the aggregated state from the manufacturing process. To achieve a true sigmoidal aggregation curve, you must reset the peptide using Protocol A.

Mechanistic Context: PrP (106-126) Neurotoxicity

Understanding the downstream effects of your peptide preparation is critical. PrP(106-126) exerts its neurotoxic effects by binding to neuronal membranes, inducing Reactive Oxygen Species (ROS) overproduction, and altering the mTOR/AKT signaling pathway, ultimately leading to apoptosis[5]. Note that using excess DMSO can scavenge ROS, artificially masking these apoptotic effects[4].

G PrP PrP (106-126) Fibrils Membrane Neuronal Membrane Binding PrP->Membrane ROS ROS Overproduction Membrane->ROS mTOR mTOR/AKT Pathway Alteration Membrane->mTOR Apoptosis Neuronal Apoptosis ROS->Apoptosis mTOR->Apoptosis

Mechanistic pathway of PrP(106-126) induced neurotoxicity via ROS and mTOR/AKT signaling.

References
  • Roles of Apigenin and Nepetin in the Assembly Behavior and Cytotoxicity of Prion Neuropeptide PrP106-126. ACS Chemical Neuroscience. 3

  • Prion Protein (106-126) (human) (scrambled) Solubilization Guidelines. Benchchem. 4

  • Neurotoxicity of Prion Peptides Mimicking the Central Domain of the Cellular Prion Protein. PLOS One. 1

  • Core Structure of Amyloid Fibrils Formed by Residues 106-126 of the Human Prion Protein. National Institutes of Health (NIH) / PMC. 2

  • PrP (106-126) (Synonyms: Prion protein (106-126)) Mechanism of Action. MedChemExpress. 5

Sources

Validation & Comparative

Biotinyl-Prion Protein (106-126) vs unlabeled PrP (106-126) neurotoxicity comparison

Author: BenchChem Technical Support Team. Date: April 2026

The prion protein fragment 106-126, commonly referred to as PrP(106-126), is one of the most widely utilized in vitro models for studying the molecular mechanisms of prion-induced neurodegeneration. Because working with infectious Scrapie prion protein (PrPSc) requires stringent biosafety level (BSL) facilities, PrP(106-126) serves as a highly accessible, synthetic surrogate that recapitulates essential properties of the disease-causing protein, including amyloidogenicity, membrane disruption, and cytotoxicity[1].

As a Senior Application Scientist, I frequently consult with researchers deciding between Unlabeled PrP(106-126) and Biotinyl-PrP(106-126) for their assays. This guide provides an objective, data-driven comparison of these two peptide variants, detailing the mechanistic causality behind their behavior and providing self-validating protocols for your neurotoxicity and trafficking workflows.

Mechanistic Causality: The Basis of PrP(106-126) Neurotoxicity

To understand how to deploy these peptides, we must first understand why they are toxic. The PrP(106-126) sequence (KTNMKHMAGAAAAGAVVGGLG) is highly amphipathic. The N-terminal region is hydrophilic, while the C-terminal region is profoundly hydrophobic.

When introduced to aqueous physiological environments, monomeric PrP(106-126) undergoes a spontaneous conformational shift from random coils to a β -sheet-rich structure, assembling into oligomers and mature amyloid fibrils[1]. This fibrillar form is the primary toxic species. It inserts into the lipid bilayer of the plasma membrane—specifically interacting with cholesterol-rich lipid rafts—causing porous defects[1]. This membrane disruption triggers a cascade of intracellular events: the generation of Reactive Oxygen Species (ROS), mitochondrial depolarization, endoplasmic reticulum (ER) stress via Caspase-12, and ultimately, neuronal apoptosis mediated by Caspase-3[2].

Pathway PrP PrP(106-126) Aggregates Membrane Lipid Raft Insertion PrP->Membrane Amphipathic Interaction ROS ROS Generation Membrane->ROS ER ER Stress (Caspase-12) Membrane->ER Mito Mitochondrial Dysfunction ROS->Mito Casp3 Caspase-3 Activation ER->Casp3 Mito->Casp3 Cytochrome c Release Apoptosis Neuronal Apoptosis Casp3->Apoptosis

PrP(106-126) induced neurotoxicity and apoptotic signaling pathway.

Comparative Analysis: Unlabeled vs. Biotinylated Variants

A common pitfall in peptide tracking is the use of large fluorophore tags (like FITC or GFP fusions). Fusing a 27 kDa GFP to a 2 kDa peptide completely sterically hinders the hydrophobic interactions required for β -sheet formation, rendering the peptide biologically inert.

Biotinylation at the N-terminus solves this. Biotin is a small, 244 Da molecule that does not disrupt the amphipathic nature or the aggregation kinetics of the C-terminus. Consequently, Biotinyl-PrP(106-126) retains the exact neurotoxic profile of the unlabeled wild-type peptide but allows for high-affinity tracking using streptavidin-conjugated probes[3].

Table 1: Physicochemical and Functional Comparison
ParameterUnlabeled PrP(106-126)Biotinyl-PrP(106-126)
Sequence KTNMKHMAGAAAAGAVVGGLGBiotin-KTNMKHMAGAAAAGAVVGGLG
Molecular Weight ~1912 Da~2138 Da
Primary Application Basal toxicity assays (MTT/LDH), ROS quantification, structural studies (AFM, CD).Internalization tracking, co-localization (Confocal), pull-down assays.
Aggregation Kinetics Forms mature fibrils in 24-72h at 37°C.Forms mature fibrils in 24-72h at 37°C.
Neurotoxic Potency (EC50) ~50 - 117 µM (Cell-line dependent)[4]~50 - 100 µM (Equivalent to unlabeled)
Detection Method Requires specific anti-PrP antibodies (e.g., 3F4) which may cross-react with endogenous PrPC.Streptavidin-fluorophores (e.g., Texas Red) or Avidin-HRP. No cross-reactivity.
Table 2: Quantitative Experimental Data Summary
MetricValue / ObservationSource Context
EC50 (Neuronal Cell Death) 59.9 µM (PrP-KO cells) to 117.6 µM (PrPC-expressing cells)Standard MTT viability assays[4].
Binding Affinity (KD) 34.2 ± 3.7 nM (Binding to target peptides)Surface Plasmon Resonance / EIA[5].
Membrane Defect Radius ~270 nm to 580 nm (Concentration dependent)Atomic Force Microscopy on POPC bilayers[1].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every experiment using PrP(106-126) must include a "Scrambled" peptide control (a peptide with the same amino acid composition but randomized sequence). Because the scrambled peptide cannot form β -sheets, it serves as an internal validation that toxicity is structure-dependent, not merely an artifact of peptide concentration[3].

Workflow Start Peptide Aging (37°C, 24-72h) Split Cell Treatment (SH-SY5Y / N2a) Start->Split Unlabeled Unlabeled PrP(106-126) Split->Unlabeled Biotin Biotinyl-PrP(106-126) Split->Biotin Assay1 MTT / LDH Assay Unlabeled->Assay1 Assay2 Streptavidin Pull-down & Confocal Imaging Biotin->Assay2 Result1 Viability & EC50 Quantification Assay1->Result1 Result2 Internalization & Co-localization Data Assay2->Result2

Parallel experimental workflows for unlabeled and biotinylated PrP(106-126).
Protocol A: Peptide "Aging" (Fibrillization)

Causality: Monomeric PrP(106-126) is largely non-toxic. The peptide must be "aged" to induce the formation of the toxic β -sheet aggregates[2].

  • Reconstitution: Dissolve lyophilized Unlabeled or Biotinyl-PrP(106-126) in sterile Phosphate-Buffered Saline (PBS) or 10 mM phosphate buffer (pH 7.2) to a stock concentration of 1 mM.

  • Incubation: Incubate the solution at 37°C for 24 to 72 hours. Do not agitate vigorously, as excessive shearing can precipitate the peptide out of suspension.

  • Validation: Confirm fibril formation using a Thioflavin T (ThT) fluorescence assay (excitation at 440 nm, emission at 484 nm).

Protocol B: Neurotoxicity Assay (Unlabeled PrP106-126)

Application: Establishing basal toxicity and screening neuroprotective compounds.

  • Seeding: Seed SH-SY5Y or N2a neuroblastoma cells in a 96-well plate at 1×104 cells/well. Allow 24 hours for adherence.

  • Treatment: Dilute the aged PrP(106-126) stock into serum-free media. Treat cells with a concentration gradient (10 µM, 50 µM, 100 µM, 200 µM). Control: Treat parallel wells with aged Scrambled PrP(106-126) at 100 µM.

  • Incubation: Incubate for 24 to 48 hours. Note: Cytotoxicity with this peptide generally requires high concentrations (~100 µM) compared to pure PrPSc[2].

  • Quantification: Add MTT reagent (0.5 mg/mL final concentration) for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

Protocol C: Internalization & Co-localization Assay (Biotinyl-PrP106-126)

Application: Visualizing peptide endocytosis and interaction with endogenous cellular prion protein (PrPC).

  • Seeding: Grow cells on glass coverslips in a 24-well plate.

  • Treatment: Treat cells with 50 µM aged Biotinyl-PrP(106-126) for 4 to 24 hours.

  • Fixation: Wash cells with cold PBS and fix with 4% paraformaldehyde for 15 minutes. Crucial Step: If studying surface binding only, omit detergent permeabilization. To study internalization, permeabilize with 0.1% Triton X-100 for 10 minutes[3].

  • Staining:

    • For PrPC: Incubate with an anti-PrP primary antibody (e.g., 8H4, which binds residues 145-180 and does not cross-react with the 106-126 fragment) followed by an FITC-conjugated secondary antibody (Green)[3].

    • For Biotinyl-PrP(106-126): Incubate with Texas Red-conjugated Streptavidin (Red).

  • Imaging: Analyze via confocal microscopy. Co-localization of PrPC and PrP(106-126) aggregates on the plasma membrane will appear yellow in merged images, validating the receptor-mediated interaction[3].

Conclusion and Selection Strategy

Choose Unlabeled PrP(106-126) when your primary readout is bulk cellular health (viability, ROS generation, caspase activation). It is cost-effective and perfectly mimics the biophysical insult of prion aggregates.

Choose Biotinyl-PrP(106-126) when your assay requires spatial resolution or molecular isolation. Its ability to be tracked via streptavidin without compromising its amphipathic, fibrillogenic nature makes it an indispensable tool for confocal microscopy, flow cytometry, and immunoprecipitation pull-down assays.

Sources

A Comparative Analysis of Human and Mouse Biotinyl-Prion Protein (106-126) Fragments: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences between species-specific models of prion disease is paramount. This guide provides a detailed comparative analysis of the biotinylated human and mouse prion protein fragment 106-126 (Biotinyl-PrP(106-126)), a key tool in investigating the molecular mechanisms of prion pathogenesis.

The PrP(106-126) fragment is a highly studied peptide due to its intrinsic ability to mimic the neurotoxic and aggregative properties of the full-length scrapie-associated prion protein (PrPSc). The addition of a biotin tag facilitates a wide range of experimental applications, including protein-protein interaction studies and immunoassays. While both human and mouse-derived peptides are extensively used, their subtle structural and functional differences can significantly impact experimental outcomes. This guide will delve into these differences, providing a framework for informed experimental design and data interpretation.

Amino Acid Sequence: A Subtle but Significant Distinction

The primary structure of a peptide is the foundation of its biochemical and biophysical properties. While highly conserved, the PrP(106-126) sequence exhibits a single amino acid substitution between humans and mice, which can influence its behavior.

Table 1: Amino Acid Sequence Comparison of Human and Mouse PrP(106-126)

SpeciesAmino Acid Sequence (106-126)
HumanKTNMKHMA GAAAAGAVVGGLG
MouseKTNMKHMV GAAAAGAVVGGLG

The key difference lies at position 112, where an Alanine (A) in the human sequence is replaced by a Valine (V) in the mouse sequence. This seemingly minor change from a smaller, non-polar amino acid to a larger, more hydrophobic one can have cascading effects on the peptide's propensity to aggregate and its interaction with cellular components.

Synthesis and Purification of Biotinylated Peptides

The synthesis of Biotinyl-PrP(106-126) peptides for both human and mouse sequences is typically achieved through solid-phase peptide synthesis (SPPS). This method allows for the precise, residue-by-residue assembly of the peptide chain on a solid support. The biotin moiety is commonly introduced at the N-terminus, often with a flexible linker such as aminohexanoic acid (Ahx), to ensure its accessibility for binding to avidin or streptavidin.

Workflow for Biotinyl-PrP(106-126) Synthesis and Purification:

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Characterization Resin Resin Support Coupling1 Fmoc-Gly-OH Coupling Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Sequential Amino Acid Coupling Deprotection1->Coupling2 Deprotection2 Final Fmoc Deprotection Coupling2->Deprotection2 Biotinylation N-terminal Biotinylation Deprotection2->Biotinylation Cleavage Cleavage from Resin (e.g., TFA cocktail) Biotinylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry (MS) Amino Acid Analysis (AAA) Purification->Characterization Lyophilization Lyophilization Characterization->Lyophilization

Caption: Workflow of Biotinyl-PrP(106-126) synthesis.

The purification process, typically involving reverse-phase high-performance liquid chromatography (RP-HPLC), is critical for removing truncated sequences and other impurities. The final product's identity and purity should be rigorously confirmed by mass spectrometry and amino acid analysis. Due to the presence of the more hydrophobic Valine residue, the mouse Biotinyl-PrP(106-126) may exhibit slightly different elution characteristics during RP-HPLC compared to its human counterpart.

Comparative Aggregation Kinetics

A hallmark of the PrP(106-126) peptide is its propensity to self-assemble into β-sheet-rich amyloid fibrils. The single amino acid difference between the human and mouse fragments can influence the kinetics of this aggregation process.

Experimental Approach: Thioflavin T (ThT) Fluorescence Assay

The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid aggregates.

Protocol: ThT Aggregation Assay

  • Peptide Preparation: Dissolve lyophilized Biotinyl-PrP(106-126) (human or mouse) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Assay Buffer: Prepare a physiological buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reaction Setup: In a 96-well black plate, dilute the peptide stock solution into the assay buffer to the desired final concentration (e.g., 25-100 µM). Add ThT to a final concentration of 10-20 µM.

  • Incubation and Monitoring: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) at regular intervals using a plate reader.

  • Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves.

Expected Observations and Interpretation:

The aggregation curves typically exhibit a sigmoidal shape with a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (equilibrium). The substitution of Alanine (human) with the more hydrophobic Valine (mouse) at position 112 is predicted to increase the propensity for aggregation. Therefore, the mouse Biotinyl-PrP(106-126) may exhibit a shorter lag phase and a faster elongation rate compared to the human fragment.

Table 2: Predicted Comparative Aggregation Parameters

ParameterHuman Biotinyl-PrP(106-126)Mouse Biotinyl-PrP(106-126)Rationale
Lag TimeLongerShorterIncreased hydrophobicity of Valine may promote faster nucleation.
Elongation RateSlowerFasterThe bulkier Valine side chain could facilitate more rapid fibril extension.
Final Fibril Amount--May be comparable, but kinetics differ.

Comparative Neurotoxicity

The neurotoxic potential of PrP(106-126) is a critical aspect of its use as a model for prion diseases. Differences in aggregation kinetics between the human and mouse fragments can translate to variations in their cytotoxic effects on neuronal cells.

Experimental Approach: MTT and LDH Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the lactate dehydrogenase (LDH) release assay are standard methods for assessing cell viability and cytotoxicity, respectively.

Protocol: Neuronal Cell Viability and Cytotoxicity Assays

  • Cell Culture: Culture a relevant neuronal cell line (e.g., human neuroblastoma SH-SY5Y or mouse neuroblastoma N2a) or primary neurons.

  • Peptide Treatment: Prepare aged (pre-aggregated) solutions of Biotinyl-PrP(106-126) (human or mouse) by incubating them in cell culture medium at 37°C for a defined period (e.g., 24-48 hours).

  • Cell Treatment: Expose the cultured neuronal cells to various concentrations of the aged peptide solutions.

  • MTT Assay: After the desired incubation period (e.g., 24-72 hours), add MTT solution to the cells. The viable cells will reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.

  • LDH Assay: Collect the cell culture supernatant and measure the activity of LDH, an enzyme released from damaged cells, using a commercially available kit.

Expected Observations and Interpretation:

Given the potentially faster aggregation of the mouse fragment, it may form toxic oligomeric species more rapidly, leading to a more pronounced or earlier onset of neurotoxicity compared to the human peptide. However, the exact nature of the toxic species (oligomers vs. mature fibrils) is still a subject of research. It is crucial to characterize the aggregation state of the peptide preparations used in toxicity studies.

Comparative Neurotoxicity Pathway:

G cluster_human Human Biotinyl-PrP(106-126) cluster_mouse Mouse Biotinyl-PrP(106-126) H_Monomer Monomers (Ala112) H_Oligomer Toxic Oligomers H_Monomer->H_Oligomer Slower Aggregation H_Fibril Fibrils H_Oligomer->H_Fibril H_Toxicity Neuronal Toxicity (Potentially Slower Onset) H_Oligomer->H_Toxicity M_Monomer Monomers (Val112) M_Oligomer Toxic Oligomers M_Monomer->M_Oligomer Faster Aggregation M_Fibril Fibrils M_Oligomer->M_Fibril M_Toxicity Neuronal Toxicity (Potentially Faster Onset) M_Oligomer->M_Toxicity

Caption: Hypothetical neurotoxicity pathways.

Conclusion and Recommendations for Researchers

The single amino acid difference between the human and mouse Biotinyl-PrP(106-126) fragments, while subtle, can lead to significant variations in their aggregation kinetics and, consequently, their neurotoxic properties. The increased hydrophobicity of Valine at position 112 in the mouse sequence likely accelerates aggregation, potentially leading to a more rapid induction of cellular toxicity compared to the Alanine-containing human peptide.

Key Recommendations:

  • Species-Specific Relevance: When studying prion diseases in mouse models, the use of the mouse Biotinyl-PrP(106-126) fragment is recommended for greater biological relevance. Conversely, for studies focusing on human prion diseases, the human peptide is the more appropriate choice.

  • Thorough Characterization: Regardless of the species of origin, it is imperative to thoroughly characterize the synthesis, purity, and aggregation state of the Biotinyl-PrP(106-126) peptide preparation before its use in biological assays.

  • Careful Data Interpretation: Researchers should be mindful of the potential differences in the behavior of the human and mouse fragments when comparing data from different studies or when extrapolating findings from one species to another.

  • Further Research: Direct, head-to-head comparative studies of the biotinylated human and mouse PrP(106-126) fragments are warranted to provide a more definitive understanding of their relative properties.

By carefully considering these factors, researchers can enhance the rigor and reproducibility of their experiments, ultimately contributing to a more profound understanding of the molecular mechanisms underlying prion diseases.

References

  • UniProt Consortium. (2023). UniProt: the universal protein knowledgebase in 2023. Nucleic Acids Research, 51(D1), D523–D531. [Link]

  • Forloni, G., et al. (1993). Neurotoxicity of a prion protein fragment.
  • Brown, D. R., et al. (1996). A neurotoxic prion protein fragment enhances the formation of reactive oxygen species in vitro.
  • Jobling, M. F., et al. (1999). The hydrophobic core sequence of the Alzheimer's disease beta-amyloid peptide is a determinant of its aggregation and neurotoxicity. Biochemistry, 38(16), 5231-5238.
  • Walsh, D. M., et al. (1999). Amyloid beta-protein fibrillogenesis. Structure and biological activity of protofibrillar intermediates. Journal of Biological Chemistry, 274(36), 25945-25952.

Validating cellular uptake of Biotinyl-PrP (106-126) via confocal microscopy

Author: BenchChem Technical Support Team. Date: April 2026

Title : Validating Cellular Uptake of Biotinyl-PrP (106-126) via Confocal Microscopy: A Comparative Guide

Introduction The prion protein fragment PrP (106-126) is a highly fibrillogenic, neurotoxic peptide widely utilized as an in vitro model to study the pathogenesis of transmissible spongiform encephalopathies (TSEs) 1. Understanding the mechanisms by which this peptide induces neurotoxicity requires precise tracking of its cellular uptake and intracellular trafficking. However, distinguishing exogenously applied PrP (106-126) from endogenous cellular prion protein (PrPC) presents a significant analytical challenge.

To overcome this, researchers employ modified versions of the peptide. This guide provides an objective comparison of PrP (106-126) tracking modalities, focusing on the superior utility of Biotinyl-PrP (106-126) for confocal microscopy. By leveraging the high-affinity biotin-streptavidin interaction, this approach offers a robust, self-validating system for visualizing peptide internalization, aggregation, and receptor co-localization.

Comparative Analysis of PrP (106-126) Tracking Modalities

When designing an uptake assay, selecting the appropriate peptide modification is critical. The three primary modalities include unlabeled peptide (detected via immunofluorescence), direct fluorophore conjugates (e.g., FITC-PrP), and biotinylated peptide (detected via fluorophore-conjugated streptavidin).

Table 1: Performance Comparison of PrP (106-126) Tracking Modalities

Feature/MetricUnlabeled PrP (106-126) + IFFITC-PrP (106-126)Biotinyl-PrP (106-126) + Streptavidin-Fluor
Signal-to-Noise Ratio Low (High background from endogenous PrPC)Moderate (Subject to autofluorescence)High (Amplified signal via streptavidin binding)
Steric Hindrance Minimal (Native peptide)High (Bulky FITC molecule alters aggregation)Low (Small biotin tag preserves fibrillogenesis)
Photobleaching Dependent on secondary antibodyHigh (FITC degrades rapidly under laser)Low (Can use photostable dyes like AlexaFluor 488/647)
Differentiation from PrPC Poor (Requires epitope-specific antibodies)ExcellentExcellent
Cost & Flexibility High cost (Requires specialized primary antibodies)Moderate (Fixed to a single emission spectrum)Highly Flexible (Modular choice of streptavidin-fluorophores)

Causality Insight: Direct conjugation of bulky fluorophores like FITC (Molecular Weight ~389 Da) to the N-terminus of PrP (106-126) can disrupt the peptide's native β -sheet formation and fibrillogenic properties, which are strict prerequisites for its neurotoxic activity 2. In contrast, biotinylation adds a much smaller moiety (MW ~244 Da) that minimally interferes with the peptide's structural dynamics, ensuring that the observed cellular uptake accurately reflects the behavior of the native pathogenic fragment.

Mechanisms of PrP (106-126) Cellular Uptake

The internalization of PrP (106-126) is not a passive process; it is a receptor-mediated event that triggers a cascade of intracellular responses. Exogenously added PrP (106-126) binds to the cell surface, where it interacts with endogenous PrPC and other receptors such as the formyl peptide receptor-like 1 (FPRL1) 3. This interaction induces the aggregation of cell surface PrPC, leading to their co-internalization into membrane-bound vesicles via endocytosis 4.

Once internalized, the peptide traffics through early and late endosomes, eventually accumulating in lysosomes, where it resists degradation and causes reactive lysosomal proliferation 5.

Uptake_Pathway Biotinyl_PrP Biotinyl-PrP (106-126) Membrane_Receptors Cell Surface Receptors (PrPC, FPRL1) Biotinyl_PrP->Membrane_Receptors Binding Aggregation Aggregation & Co-localization Membrane_Receptors->Aggregation Induction Endocytosis Endocytic Internalization Aggregation->Endocytosis Invagination Endosomes Early/Late Endosomes Endocytosis->Endosomes Vesicle Trafficking Lysosomes Lysosomal Accumulation Endosomes->Lysosomes Maturation

Receptor-mediated endocytosis pathway of Biotinyl-PrP (106-126) in neuronal and glial cells.

Experimental Workflow: Confocal Microscopy Validation

To validate the cellular uptake of Biotinyl-PrP (106-126), a rigorous, step-by-step immunofluorescence protocol must be followed. This protocol is designed to differentiate between membrane-bound and fully internalized peptide aggregates.

Confocal_Workflow Culture 1. Cell Culture Treatment 2. Peptide Treatment Culture->Treatment Fixation 3. Fixation Treatment->Fixation Permeabilization 4. Permeabilization Fixation->Permeabilization Blocking 5. Blocking Permeabilization->Blocking Staining 6. Staining Blocking->Staining Imaging 7. Confocal Imaging Staining->Imaging

Step-by-step workflow for validating Biotinyl-PrP (106-126) uptake via confocal microscopy.

Step-by-Step Methodology

1. Peptide Preparation and Aging

  • Action: Dissolve Biotinyl-PrP (106-126) in sterile PBS to a concentration of 1 mM. Incubate at 37°C for 24-48 hours to induce fibril formation (aging).

  • Causality: The neurotoxicity and cellular uptake of PrP (106-126) are highly dependent on its β -sheet-rich, aggregated state. Aging the peptide ensures it mimics the infectious PrPSc conformation 2.

2. Cell Treatment

  • Action: Seed neuronal (e.g., SH-SY5Y, N2a) or glial cells on glass coverslips in 24-well plates. Treat cells with 50-100 μ M of aged Biotinyl-PrP (106-126) for 1 to 24 hours.

  • Causality: A time-course assay (e.g., 1h, 4h, 24h) is essential to capture the dynamic transition from initial surface binding to deep intracellular accumulation.

3. Fixation

  • Action: Wash cells 3x with ice-cold PBS to remove unbound peptide. Fix with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

4. Permeabilization (Critical Decision Point)

  • Action:

    • To visualize intracellular uptake: Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • To visualize surface binding only: Omit the permeabilization step.

  • Causality: Omitting detergent prevents the streptavidin-fluorophore from crossing the plasma membrane, restricting the signal to extracellularly bound aggregates. Comparing permeabilized vs. non-permeabilized samples creates a self-validating system to confirm true internalization rather than mere surface adherence 4.

5. Blocking

  • Action: Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

  • Causality: Do NOT use non-fat dry milk, as it contains endogenous biotin that will cause severe background fluorescence when using a streptavidin-based detection system.

6. Staining

  • Action: Incubate with Streptavidin-AlexaFluor 488 (or preferred fluorophore) diluted 1:500 in 1% BSA/PBS for 1 hour in the dark. Counterstain nuclei with DAPI (1 μ g/mL) for 5 minutes.

  • Causality: The extraordinarily high affinity of the biotin-streptavidin interaction ( Kd​≈10−14 M) ensures robust signal amplification and allows for extensive washing without signal loss.

7. Confocal Imaging and Z-Stack Analysis

  • Action: Mount coverslips using an anti-fade mounting medium. Image using a laser scanning confocal microscope (e.g., Zeiss LSM or Leica TCS). Acquire Z-stacks (0.5 μ m optical sections).

  • Causality: Standard epifluorescence microscopy cannot differentiate between a peptide resting on the cell surface and one inside the cytoplasm. Z-stack acquisition and orthogonal projections (X-Z and Y-Z planes) are mandatory to unequivocally prove that the Biotinyl-PrP (106-126) aggregates are localized within the three-dimensional boundaries of the cell 1.

Data Interpretation & Self-Validating Controls

To ensure the scientific integrity of the uptake assay, the following controls must be integrated into the experimental design:

  • Scrambled Peptide Control: Treat a parallel cohort of cells with Biotinyl-Scrambled-PrP (106-126). This validates that the observed internalization is sequence-specific and not an artifact of the biotin tag or generic endocytosis.

  • Endogenous Biotin Quenching: If using cell lines with high endogenous biotin (e.g., liver or kidney-derived lines), perform an endogenous biotin-blocking step (sequential avidin/biotin incubation) prior to adding the streptavidin-fluorophore to prevent false positives.

  • Co-localization Analysis: To confirm the endocytic pathway, co-stain the cells with markers for early endosomes (EEA1) or lysosomes (LAMP1). Calculate the Pearson's correlation coefficient from the confocal images to quantify the degree of co-localization between the Biotinyl-PrP (106-126) and the vesicular markers 3.

By utilizing Biotinyl-PrP (106-126) and adhering to strict confocal Z-stack methodologies, researchers can generate high-fidelity, reproducible data that accurately maps the neurotoxic pathways of prion peptides.

References

  • McHattie, S. J., Brown, D. R., & Bird, M. M. (1999). Cellular uptake of the prion protein fragment PrP106-126 in vitro. Journal of Neurocytology, 28(2), 149-159.[Link]

  • Corsaro, A., Thellung, S., Villa, V., Nizzari, M., & Florio, T. (2012). Role of Prion Protein Aggregation in Neurotoxicity. International Journal of Molecular Sciences, 13(7), 8648-8669.[Link]

  • Brandenburg, L. O., et al. (2012). Involvement of formyl peptide receptors in receptor for advanced glycation end products (RAGE) - and amyloid beta 1-42-induced signal transduction in glial cells. Journal of Neuroinflammation, 9, 256.[Link]

  • Gu, Y., Fujioka, H., & Singh, N. (2002). PrP 106-126 induces the aggregation and internalization of cell surface PrPC. Journal of Biological Chemistry.[Link]

  • Zhou, X., et al. (2014). The Cellular Prion Protein Negatively Regulates Phagocytosis and Cytokine Expression in Murine Bone Marrow-Derived Macrophages. PLOS One, 9(7), e102785.[Link]

Sources

Comparing aggregation kinetics of Biotinyl-Prion Protein (106-126) and PrP (118-135)

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the study of prion protein (PrP) aggregation not merely as a biophysical phenomenon, but as a complex biological trigger. When designing neurotoxicity models or screening anti-amyloidogenic compounds, the choice of peptide fragment dictates the specific pathological pathway you are interrogating.

This guide provides an in-depth, objective comparison between two highly critical fragments: Biotinyl-PrP (106-126) and PrP (118-135) . While both are utilized to model transmissible spongiform encephalopathies (TSEs), their aggregation kinetics, structural evolution, and mechanisms of inducing cellular apoptosis are fundamentally divergent.

Mechanistic Divergence: Amyloidogenesis vs. Membrane Fusion

Biotinyl-PrP (106-126): The Amyloidogenic Core

The PrP (106-126) sequence contains the highly conserved, hydrophobic palindrome AGAAAAGA (residues 113–120), which acts as the structural nucleus for β -sheet conversion[1]. In aqueous solution, this peptide spontaneously transitions from a random coil or β -hairpin monomer into neurotoxic β -sheet oligomers and mature amyloid fibrils[2].

Why Biotinylate? Modifying the N-terminus with a biotin tag (Biotinyl-PrP 106-126) is a deliberate experimental choice. Because the amyloidogenic core resides centrally within the peptide, N-terminal biotinylation does not disrupt its intrinsic fibrillization kinetics. Instead, it transforms the peptide into a powerful diagnostic tool, enabling surface plasmon resonance (SPR) binding assays, streptavidin-based pull-downs, and live-cell tracking of peptide internalization[3].

PrP (118-135): The Fusogenic Transmembrane Domain

Conversely, PrP (118-135) serves as a putative transmembrane domain. While it can form fibrils under highly specific physical conditions (e.g., high concentrations or specific lipid environments), its primary mechanism of action does not rely on nucleation-dependent polymerization[4]. PrP (118-135) exhibits potent membrane-fusogenic properties, directly destabilizing lipid bilayers and inducing apoptotic neuronal cell death completely independent of its aggregation state[5].

G cluster_0 Biotinyl-PrP (106-126) Pathway cluster_1 PrP (118-135) Pathway A Monomer (Random Coil) B Beta-Sheet Oligomers A->B Nucleation C Amyloid Fibrils (ThT Positive) B->C Elongation D Receptor-Mediated Neurotoxicity B->D Primary Toxin C->D Secondary E Monomer F Membrane Insertion (Fusogenic) E->F Lipid Contact G Atypical Fibrils E->G Specific pH/Conc H Direct Apoptosis (Aggregation Independent) F->H Membrane Destabilization

Mechanistic pathways of PrP(106-126) vs PrP(118-135) aggregation and toxicity.

Quantitative Comparison of Aggregation Kinetics

To objectively compare these alternatives, we must look at their kinetic behavior in standardized assays. The table below synthesizes the biophysical properties of both peptides.

ParameterBiotinyl-PrP (106-126)PrP (118-135)
Primary Kinetic Driver Nucleation-dependent polymerization[2]Lipid-mediated structural conversion[5]
Spontaneous Fibrillization High (Readily forms fibrils in PBS, pH 7.4)Moderate to Low (Requires specific conditions)[4]
ThT Fluorescence Yield Very High (Strong cross- β sheet formation)Variable/Low (Forms atypical or fewer fibrils)
Toxicity Dependence Highly dependent on oligomeric/fibrillar states[1]Independent of aggregation state[5]
Primary Experimental Use Screening amyloid inhibitors, receptor tracking[3]Studying membrane destabilization and fusion

Self-Validating Experimental Protocols

A robust experimental design cannot rely on a single readout. Thioflavin T (ThT) fluorescence can yield false negatives if the fibril twist does not accommodate the dye, or false positives if the dye binds to non-amyloid hydrophobic pockets. Therefore, the following protocols are designed as a self-validating system: kinetic data (ThT) must be morphologically verified (TEM) and functionally tracked (Biotin-Streptavidin).

Protocol 1: Monomerization (The Critical Zero-Point)

Causality: Lyophilized synthetic peptides often contain pre-formed β -sheet aggregates ("seeds") from the manufacturing process. Failing to strip these seeds will result in irreproducible, artificially shortened lag phases.

  • Dissolve the lyophilized peptide (Biotinyl-PrP 106-126 or PrP 118-135) in 100% 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mM. HFIP disrupts hydrogen bonding, forcing the peptide into a monomeric state.

  • Incubate at room temperature for 60 minutes.

  • Aliquot into microcentrifuge tubes and evaporate the HFIP under a gentle stream of nitrogen gas.

  • Lyophilize the resulting clear film for 2 hours to remove residual solvent. Store at -80°C.

Protocol 2: ThT Aggregation Kinetics

Causality: ThT acts as a molecular rotor. In an aqueous buffer, it rotates freely, quenching its own fluorescence. Upon intercalation into the precise grooves of amyloid cross- β sheets, its rotation is sterically locked, resulting in a massive increase in quantum yield.

  • Reconstitute the HFIP-treated peptide film in cold PBS (pH 7.4) to a final concentration of 50 µM.

  • Add ThT to a final concentration of 20 µM. (Note: Do not exceed 50 µM ThT, as high concentrations can artificially alter aggregation kinetics).

  • Transfer 100 µL per well into a black, clear-bottom 96-well plate.

  • Monitor fluorescence (Excitation: 440 nm; Emission: 482 nm) at 37°C with intermittent shaking for 48–72 hours.

Protocol 3: Morphological Validation via TEM

Causality: Because PrP (118-135) can form atypical aggregates[4], TEM is required to visually confirm whether the ThT signal corresponds to true unbranched amyloid fibrils or amorphous aggregates.

  • Extract 10 µL aliquots from the ThT assay plate at t=0 , t=24 h, and t=48 h.

  • Apply the sample to a glow-discharged carbon-coated copper grid for 2 minutes.

  • Wick away excess liquid with filter paper and wash twice with ultra-pure water.

  • Stain with 2% (w/v) uranyl acetate for 1 minute. Uranyl acetate provides negative contrast by pooling around the fibrils, making the electron-dense background highlight the electron-lucent peptide structures.

  • Image using a Transmission Electron Microscope at 80–120 kV.

Workflow Start 1. Monomerization HFIP Treatment & Lyophilization Dissolve 2. Solubilization Reconstitution in PBS (pH 7.4) Start->Dissolve Assay1 3A. Kinetics ThT Fluorescence Assay Dissolve->Assay1 Assay2 3B. Morphology TEM with Uranyl Acetate Dissolve->Assay2 Assay3 3C. Cellular Tracking Streptavidin-Fluor (Biotin-PrP only) Dissolve->Assay3 Data 4. Multi-Omic Synthesis Cross-Validation of Toxicity vs. Structure Assay1->Data Assay2->Data Assay3->Data

Standardized experimental workflow for kinetic and morphological analysis.

Strategic Recommendations for Drug Development

If your objective is to screen small-molecule inhibitors or antibodies designed to halt amyloid fibrillization, Biotinyl-PrP (106-126) is the superior choice. Its robust, predictable nucleation-elongation kinetics make it an ideal substrate for high-throughput ThT assays, while the biotin tag allows for downstream target-engagement validation[3].

If your objective is to study the direct neurotoxic effects of prion proteins on lipid bilayers or to screen cytoprotective agents that stabilize cell membranes, PrP (118-135) is highly relevant. Because its toxicity is decoupled from its aggregation state[5], it provides a pure model of membrane-mediated apoptosis without the confounding variable of fibril maturation time.

References

  • Neurotoxicity of Prion Peptides Mimicking the Central Domain of the Cellular Prion Protein. PLOS One.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG51IttGV6CBaPcD-D1O5xVT0lEWj54QadR7z7sV_SqvE3Jg5ugtwx2SiyuVGtK2IXAv6HvA7TAdHHJAq-OxuVr9ZnOY0wq3He_VqW28VcJ0UhY7aBOUofn4Y0DUyzGHSMtX-Og8iHfCah68uU_zfy4ZWnBwJNX1_3v0ChpvT3fjgSKmVY=]
  • Role of Prion Protein Aggregation in Neurotoxicity. PMC / MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvW2Y-o77_4v4gttJ94Tyq0-qpPZd8yVagbxv_hRd3BBleLjY-X_jWXfywLkPWak6_7Is4n3_q_JJnFSISeGvQ3-w5fEvFCDztDqHjHdUu_GJaixOWcvaKHnkJ-pa7F0rlCw65bBgZ-Ca6rcM=]
  • Induction of the neuronal DNA fragmentation by the PrP peptide P118-135. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6oz6E0CaJ25VmBfiNuDraCMvlM8Ld-w5xy4Qb4hoU2BvDCfGKZyqP7hVirePp0XrfPsu-1yBHhxj-lsvF_iZsyMTjBpc5SLc1CRjP_UYdkxFGOoqs_i5XboI0oIvknF06Fj34UvMz0fVcm3mFuYdL4gU5VVvatCtTFNj_BFR3HWayjMX7CzlkIINkbRDY1TMO6gM6I11IUkGXhdE2DdZSnyVCSyvgrYuU8mf1rhF9N3u3QFlqrQCQTGcHVJ2YF5xIhMO9og==]
  • Kisspeptin peptides for use in the treatment of Alzheimer's disease, Creutzfeldt-Jakob disease or diabetes mellitus (EP2388012A1). Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKJas17olCWSWXiBfi7foCKrwwnaq32Z8CDkvpitZkRpz5Gn2j9ypjLFoAuKRrJ2K_eBnhQfUVzLxmVeJ5NkZOHW1XPxxqQUBTLII8KnlKdEfUiHBQ7hedUUlia9-5IGFv0wWWYTx02TYPMA==]
  • Oligomers of the Prion Protein Fragment 106−126 Are Likely Assembled from β -Hairpins in Solution. Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2SStASJSVvyTIHIhdyoIua0WdPpBnXc349K1fmBUor5O6EhgqbFfCvEXA9HZtU_HX774_GUV_hGaK4DQlonxCCyUJZso2IO1niwc80g7SmIYigt1eqKfo2sXFT0nutm69iY9UYw==]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Biotinyl-Prion Protein (106-126) (human)

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: A Paradigm of Precaution

In the realm of neurodegenerative disease research, synthetic peptides like Biotinyl-Prion Protein (106-126) are invaluable tools. This specific fragment of the human prion protein is widely used to model prion-induced neurotoxicity and fibril formation in vitro.[1] While it is not the full-length infectious scrapie isoform (PrPSc), its shared physicochemical properties—including the propensity to form protease-resistant, β-sheet-rich aggregates—demand that it be handled with the utmost seriousness.[2]

This guide is structured to provide a clear, scientifically-grounded framework for the disposal of this peptide and any materials that come into contact with it. The core principle is absolute: all contaminated materials are to be treated as prion waste. The procedures outlined here are based on established guidelines from global health organizations for handling transmissible spongiform encephalopathies (TSEs). Adherence to these protocols, in strict conjunction with your institution's Biosafety Committee (IBC) and Environmental Health & Safety (EHS) directives, is not merely recommended; it is imperative for the safety of yourself, your colleagues, and the environment.

Section 1: The Scientific Basis of Prion Inactivation

Prions and their synthetic analogues are notoriously resistant to conventional sterilization methods. Their infectivity and hazardous nature stem from their stable, misfolded protein structure. Standard autoclaving, UV irradiation, and alcohol-based disinfectants are insufficient for their inactivation.[3][4][5]

Effective decontamination relies on methods that chemically or physically destroy the protein's tertiary structure, a process known as denaturation and hydrolysis. The two most validated methods are:

  • Chemical Hydrolysis: The use of strong alkaline solutions, such as sodium hydroxide (NaOH), or potent oxidizing agents like sodium hypochlorite (NaOCl), breaks the peptide bonds and irreversibly denatures the protein.[3]

  • Thermal Inactivation: This involves subjecting the material to elevated temperatures and pressures for extended periods, far exceeding standard autoclave cycles.[6]

The biotin tag on the peptide does not introduce additional hazards or require special disposal considerations. The aggressive decontamination methods required for the prion peptide fragment will unequivocally destroy the biotin moiety. All waste must be managed based on the prion component's risk profile.

Section 2: Waste Management Workflow

A systematic approach to waste management is critical. The following workflow diagram illustrates the lifecycle of Biotinyl-Prion Protein (106-126) waste in the laboratory, from generation to final disposal.

G cluster_0 In-Lab Procedures (BSL-2 Containment) cluster_1 Institutional Disposal exp Experimentation with Biotinyl-PrP(106-126) seg Immediate Waste Segregation (at point of generation) exp->seg Generates Waste decon Waste Decontamination (Chemical or Physical Inactivation) seg->decon Segregated Waste Streams collect Collection by EHS/ Licensed Waste Handler decon->collect Treated & Secured Waste final Final Disposal (Incineration) collect->final

Caption: Overall workflow for prion-contaminated waste.

Section 3: Step-by-Step Disposal Protocols

Always perform these procedures within a designated workspace, ideally on disposable, absorbent bench liners to contain potential spills.

Required Personal Protective Equipment (PPE)

A minimum of Biosafety Level 2 (BSL-2) practices must be followed.[7][8]

  • Disposable, fluid-resistant lab coat or gown.

  • Two pairs of nitrile gloves, with the outer pair changed frequently.

  • ANSI-rated safety glasses or a full-face shield.

Waste Segregation and Containment

Proper segregation at the point of generation is the most critical step to prevent cross-contamination.

G start Waste Generated liquid Liquid Waste (e.g., solutions, media) start->liquid Is it liquid? solid Solid Waste (e.g., tubes, tips, gloves) start->solid Is it non-sharp solid? sharps Sharps Waste (e.g., needles, pipettes) start->sharps Is it a sharp? decon_liquid Decontaminate via Chemical or Autoclave Method (See Table 1) liquid->decon_liquid incin_solid Place in Labeled, Leak-Proof Container for Incineration solid->incin_solid incin_sharps Place in Labeled, Puncture-Proof Sharps Container for Incineration sharps->incin_sharps

Caption: Decision tree for segregating prion waste streams.

  • Liquid Waste: Collect in a dedicated, leak-proof, and autoclavable container (e.g., a polypropylene bottle) that is clearly labeled with the universal biohazard symbol and the words "PRION WASTE ".

  • Solid Waste: Collect in a dedicated, leak-proof, puncture-resistant container lined with a yellow biohazard bag designated for incineration.[9] Label the outer container clearly: "PRION WASTE - INCINERATE ONLY ".

  • Sharps Waste: Immediately place all contaminated sharps into an approved, puncture-proof sharps container labeled "PRION WASTE - FOR INCINERATION ONLY ".[8][9]

Decontamination and Disposal Procedures

The following table summarizes the validated methods for decontaminating waste contaminated with Biotinyl-PrP(106-126).

Waste TypeMethodAgent/ParametersProcedureFinal Disposal
Liquid Waste Chemical Inactivation1. Sodium Hydroxide (NaOH) to a final concentration of 1N [7][10]2. Sodium Hypochlorite (NaOCl) to a final concentration of 20,000 ppm available chlorine[7][10]1. Add the chemical to the waste container and mix thoroughly.2. Allow a minimum contact time of 1 hour at room temperature.[10]3. Neutralize the solution as required by your institution's EHS before drain disposal or collection as chemical waste.Follow institutional guidelines for neutralized chemical waste.
Liquid Waste Autoclave132°C for 1 to 4.5 hours in a gravity displacement or prevacuum autoclave.[9]1. Ensure the container is not tightly sealed to prevent pressure buildup.2. Place in a secondary, autoclavable tray.3. Use a validated cycle known to be effective for prions.Drain disposal, if permitted by local regulations.
Solid Waste IncinerationN/A1. Securely seal the yellow biohazard bag inside the rigid, leak-proof container.2. Decontaminate the exterior of the container before moving it from the work area.Arrange for pickup by your institution's hazardous waste management service for incineration .[11][12]
Sharps Waste IncinerationN/A1. Do not overfill the container (max ¾ full).2. Permanently lock the container lid.3. Decontaminate the container's exterior.Arrange for pickup by your institution's hazardous waste management service for incineration .[12]
Surfaces & Spills Chemical Decontamination1N NaOH or 20,000 ppm NaOCl 1. Cover the spill with absorbent pads.2. Gently flood the area with the decontamination solution, working from the outside in.3. Ensure the surface remains wet for at least 1 hour .[7][8]4. Absorb the solution with fresh pads and wipe the surface with water to remove residue. All cleanup materials must be disposed of as solid prion waste.N/A

Section 4: Final Verification and Record-Keeping

  • Training: Ensure all personnel handling this peptide have received specific training on these disposal procedures. Document this training.

  • Labeling: All waste containers must be unambiguously labeled. This is a critical communication tool for EHS staff and waste handlers.[13]

  • Consultation: This document serves as a guide. Your institution's IBC and EHS department provide the definitive and legally binding protocols for your location. Always obtain their approval before beginning work.

By implementing these rigorous, evidence-based procedures, you ensure that your vital research does not pose a risk to health or the environment. This commitment to safety is the bedrock of scientific integrity and professional responsibility.

References

  • World Health Organization. (2000). WHO Infection Control Guidelines for Transmissible Spongiform Encephalopathies. [Link]

  • World Health Organization. (1999). Report of a WHO consultation on infection control for transmissible spongiform encephalopathies. [Link]

  • NHS Highland. (n.d.). Transmissible spongiform encephalopathies, including CJD and variant CJD (Guidelines). [Link]

  • Centers for Disease Control and Prevention. (2026, January 21). Infection Control for CJD. [Link]

  • Washington State Department of Health. (n.d.). Human Prion Disease Infection Control Key Points. [Link]

  • BioDart. (2024, May 14). Safely Packaging Prion Waste for Proper Disposal. [Link]

  • Wikipedia. (n.d.). Prion. [Link]

  • University of California, San Diego. (2016, July 6). Appendix H: Prion Research/Creutzfeldt-Jacob Disease (CJD) Guidelines. [Link]

  • World Health Organization. (2006). WHO Guidelines on Tissue Infectivity Distribution in Transmissible Spongiform Encephalopathies. [Link]

  • Australian Government Department of Health. (n.d.). CJD Infection Control Guidelines. [Link]

  • World Health Organization. (2003). WHO Guidelines on Transmissible Spongiform Encephalopathies in relation to Biological and Pharmaceutical Products. [Link]

  • Lemmer, K., Mielke, M., Pauli, G., & Beekes, M. (2004). Decontamination of surgical instruments from prion proteins: in vitro studies on the detachment, destabilization and degradation of PrPSc bound to steel surfaces. Journal of General Virology, 85(12), 3805-3816. [Link]

  • Hervé, R., & Keevil, C. W. (2013). Cleaning, Disinfection and Sterilization of Surface Prion Contamination. Journal of Hospital Infection, 85(4), 253-259. [Link]

  • AAMI Array. (n.d.). Unveiling the Potential of Enzymatic Detergents to Deactivate Infectious Prions. [Link]

  • BioSafe Tech by QUALIA. (n.d.). Cutting-Edge Effluent Decontamination for Prion Research Facilities. [Link]

  • Secure Waste. (2026, March 13). Packaging Prion Waste for Transport & Incineration Compliance. [Link]

  • Centers for Disease Control and Prevention. (2026, January 21). Information for Funeral and Crematory Practitioners | Classic CJD. [Link]

  • World Health Organization. (1999). WHO consultation on caring for patients and hospital infection control in relation to human transmissible spongiform encephalopathies. [Link]

  • Michigan State University Environmental Health & Safety. (n.d.). Handling Prions. [Link]

  • Chemsrc. (2025, August 26). Prion Protein 106-126 (human) | CAS#:148439-49-0. [Link]

  • Anaspec. (n.d.). PrP (106-126), prion protein. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Biotinyl-Prion Protein (106-126) (human)

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and handling protocols for researchers working with Biotinyl-Prion Protein (106-126) (human). As a synthetic peptide fragment designed to mimic the physiochemical properties of the pathogenic scrapie isoform (PrPSc), this reagent requires stringent safety measures to mitigate potential exposure risks. Our objective is to provide a comprehensive framework that ensures the safety of laboratory personnel while maintaining the integrity of your research.

Foundational Principle: Risk Assessment and Containment

The human prion protein fragment 106-126 is widely used as a model to study neurodegenerative prion diseases in vitro because it self-aggregates into β-sheet-rich, protease-resistant fibrils analogous to those found in diseased brains.[1] While this peptide is not the full-length infectious prion, its ability to induce apoptosis and its extreme resilience necessitate a cautious approach.[1]

The primary risks associated with handling this peptide are accidental ingestion and parenteral inoculation through skin punctures from sharps or contaminated surfaces.[2][3][4] Consequently, all work must be conducted under, at a minimum, Biosafety Level 2 (BSL-2) conditions with the incorporation of enhanced practices often associated with BSL-3.[2][3][5][6] All manipulations of this reagent should be performed within a certified Class II Biological Safety Cabinet (BSC) to contain any potential aerosols.[2][5]

The Core Directive: Mandatory Personal Protective Equipment (PPE)

The selection of PPE is your first and most critical line of defense. Each component is chosen to address a specific route of potential exposure. Do not merely wear the equipment; understand its purpose and limitations.

PPE ComponentSpecificationRationale for Use
Body Protection Disposable, solid-front gown with knit cuffsPrevents contamination of personal clothing from spills and splashes. The solid front offers superior protection compared to standard lab coats, and knit cuffs ensure a secure interface with gloves.
Hand Protection Double nitrile glovesThe outer glove is the primary contact surface and can be removed if contaminated without exposing the skin. The inner glove provides a secondary layer of protection. For tasks involving sharps, an outer cut-resistant glove is mandatory.[2][4]
Eye & Face Protection ANSI Z87.1-rated safety glasses with side shields or a full face shieldProtects mucous membranes of the eyes from splashes. A face shield should be used when there is a higher risk of splashes, such as during vortexing or sonicating.[2]
Respiratory Protection Surgical Mask / N95 RespiratorA surgical mask is recommended for all procedures within the BSC.[7][8] An N95 respirator should be considered if there is a significant risk of aerosol generation, such as when handling the peptide in powdered form.
Footwear Closed-toe, non-slip laboratory shoesProtects feet from spills and dropped items. Fabric or mesh-topped shoes are not permitted.[7][8]

Operational Plan: From Preparation to Disposal

Adherence to a strict, logical workflow is paramount for preventing laboratory-acquired exposures and cross-contamination. The following protocols provide a self-validating system for safe handling.

Experimental Protocol: Safe Handling of Biotinyl-PrP (106-126)
  • Preparation: Before bringing the reagent into the BSC, decontaminate the cabinet's interior surfaces. Prepare all necessary materials (pipettes, tubes, etc.) and place them in the BSC to minimize movement in and out of the cabinet.

  • PPE Donning: Follow the step-by-step donning procedure outlined below. Ensure all PPE is inspected for defects prior to use.

  • Reagent Handling:

    • Conduct all manipulations deep within the BSC.

    • If working with a lyophilized powder, open the vial carefully to avoid creating airborne particles. Reconstitute the peptide slowly and gently.

    • Minimize the use of sharps whenever possible.[4][5] If needles or scalpels are required, use them with extreme caution and employ cut-resistant gloves.[4]

    • Never recap needles. Dispose of all sharps immediately in a designated, puncture-proof prion waste container.[9]

  • Post-Procedure Decontamination:

    • Wipe down all surfaces and equipment within the BSC with an effective prion-deactivating solution, such as 2 N NaOH or a 2% sodium hypochlorite solution (20,000 ppm available chlorine), ensuring a contact time of at least one hour.[2][10]

    • Keep instruments moist between use and decontamination, as dried materials are more resistant to inactivation.[11][12]

  • Waste Segregation: All disposable items that have come into contact with the prion peptide (e.g., pipette tips, tubes, gloves, gown) must be disposed of in a clearly labeled "Prion Waste" container destined for incineration.[9][10]

  • PPE Doffing: Remove PPE according to the doffing protocol to prevent re-contamination of your hands and clothing.

  • Hand Hygiene: Wash hands thoroughly with soap and water after all work is completed.

Workflow Visualization: Safe Handling and Disposal

The following diagram illustrates the critical path for safely managing Biotinyl-PrP (106-126) from start to finish.

Prion_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside BSC) cluster_exit Exit Phase Don_PPE 1. Don PPE Prep_BSC 2. Prepare & Decontaminate BSC Don_PPE->Prep_BSC Manipulate 3. Manipulate Prion Peptide Prep_BSC->Manipulate Enter BSC Decontaminate_BSC 4. Decontaminate Surfaces & Equipment Manipulate->Decontaminate_BSC Segregate_Waste 5. Segregate Waste into Prion Bins Decontaminate_BSC->Segregate_Waste Doff_PPE 6. Doff PPE (Contaminated -> Clean) Segregate_Waste->Doff_PPE Exit BSC Dispose_PPE 7. Dispose of PPE as Prion Waste Doff_PPE->Dispose_PPE Hand_Wash 8. Thorough Hand Washing Dispose_PPE->Hand_Wash

Caption: Workflow for handling Biotinyl-Prion Protein (106-126).

Disposal Plan: A Zero-Compromise Approach

Prions are notoriously resistant to conventional sterilization methods.[13] Therefore, all solid and liquid waste generated from handling Biotinyl-PrP (106-126) must be considered prion-contaminated and disposed of accordingly.

  • Solid Waste:

    • Collect all contaminated solid waste (gloves, gowns, pipette tips, plasticware) in a puncture-resistant, leak-proof container lined with a yellow biohazard bag.[9]

    • The container must be clearly labeled with the universal biohazard symbol and the words "PRION WASTE - FOR INCINERATION ONLY ".[11]

  • Sharps Waste:

    • Place all sharps in a puncture-proof yellow sharps container designated for prions.[9][10]

    • Label the container "PRION SHARPS - FOR INCINERATION ONLY ".[4]

  • Liquid Waste:

    • Decontaminate liquid waste by mixing it with NaOH to a final concentration of 1 N or 2 N and allowing it to sit for at least one hour before neutralization and disposal according to institutional guidelines.[4][9][10]

Emergency Protocols: Immediate and Decisive Action

In the event of an exposure or spill, a rapid and correct response is critical.

  • Personnel Exposure (Skin):

    • Immediately wash the affected area with soap and warm water (avoid scrubbing, which can abrade the skin).[2]

    • For maximum safety, carefully apply a 1 N NaOH or a 1:10 dilution of household bleach to the area for 1-5 minutes, followed by extensive rinsing with water.[3][4][11]

    • Report the incident to your laboratory supervisor and institutional biosafety officer immediately.

  • Personnel Exposure (Puncture Wound):

    • Do not squeeze the wound. Gently encourage bleeding.

    • Wash the area thoroughly with soap and water.

    • Immediately seek medical attention. Inform the medical provider of the exact nature of the material involved.

    • Report the incident to your supervisor and biosafety officer.

  • Spill Cleanup:

    • Alert others in the area and secure the location.

    • Wearing appropriate PPE, gently cover the spill with absorbent paper towels.

    • Flood the area with 2 N NaOH or 2% sodium hypochlorite, ensuring the spill remains wet for at least one hour.[10]

    • Wipe up the material, placing all contaminated absorbents and PPE into the prion waste stream for incineration.[10]

    • Rinse the surface with water.

By integrating these principles of risk assessment, rigorous PPE use, and validated operational protocols, you can confidently and safely advance your critical research while ensuring the protection of yourself and your colleagues.

References

  • Prion & PLPs Decontamination Options. UMN University Health & Safety.

  • Appendix H: Prion Research/Creutzfeldt-Jacob Disease (CJD) Guidelines. University of Maryland, Baltimore.

  • Decontamination Methods for Prions. University of California, Los Angeles.

  • Prion Sterilization: Common Challenges. Consolidated Sterilizer Systems.

  • SOP BIO-009 CLEANING INSTRUMENTS AND MATERIALS USED FOR HANDLING POTENTIALLY PRION INFECTED NEURAL TISSUE. University of Massachusetts Lowell.

  • SOP BIO-009 CLEANING INSTRUMENTS FOR HANDLING POTENTIALLY PRION INFECTED NEURAL TISSUE. University of Massachusetts Lowell.

  • Cleaning, Disinfection and Sterilization of Surface Prion Contamination. (2012) ResearchGate.

  • Novel methods for disinfection of prion-contaminated medical devices. (2004) PubMed.

  • Prion and Prion-like Protein Guidance. University of California, Berkeley - Environment, Health & Safety.

  • Biological Safety Manual - Chapter 08: Agent Summary Statements (Section VIII: Prion Diseases). Princeton University.

  • Safely Packaging Prion Waste for Proper Disposal. BioDart.

  • Transport of the Pathogenic Prion Protein through Landfill Materials. (2009) PMC.

  • Biosafety levels for dealing with prions. (2012) CureFFI.org.

  • WHO Consultation on Caring for Patients and Hospital Infection Control in Relation to Human Transmissible Spongiform Encephalopathies. World Health Organization.

  • CJD Infection Control Guidelines. (2013) Australian National CJD Registry.

  • Prion & PLP Waste Disposal. UMN University Health & Safety.

  • Handling Prions. Michigan State University - Environmental Health & Safety.

  • WHO Guidelines on Tissue Infectivity Distribution in Transmissible Spongiform Encephalopathies. (2006) World Health Organization.

  • The Lab and CJD: Safe Handling of Infectious Prion Proteins. (2015) myadlm.org.

  • Development of a Procedure for Prion Surveillance in the Laboratory Setting. (2023) PMC.

  • Laboratory containment and control measures. (2021) GOV.UK.

  • WHO manual for surveillance of human transmissible spongiform encephalopathies including variant Creutzfeldt-Jakob disease. (2003) World Health Organization.

  • Safety Datasheet. The Native Antigen Company.

  • Prion Protein 106-126 (human). Tocris Bioscience.

  • Prion Protein 106-126 (human) | CAS#:148439-49-0. Chemsrc.

  • SAFETY DATA SHEET - Biotin-Protein A. Sartorius.

  • Prion Protein 106-126 (human) (3491) by Tocris. Bio-Techne.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.